molecular formula C20H24O8 B1239846 Vermiculin CAS No. 37244-00-1

Vermiculin

カタログ番号: B1239846
CAS番号: 37244-00-1
分子量: 392.4 g/mol
InChIキー: CFDVIOQSLRJWSU-OZDSWYPASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vermiculin is a macrocyclic aglycosidic dilactone, or macrodiolide, antibiotic biosynthesized by the fungus Penicillium vermiculatum . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, this compound has demonstrated a range of interesting biological activities. It exhibits antibacterial and antiprotozoal properties, making it a compound of interest in microbiology . Furthermore, studies have highlighted its selective suppressive effect on certain reactions of cellular immunity, and it has shown cytotoxic effects that inhibit tumor cells in vitro . The biosynthesis of this compound and related metabolites like vermistatin in Penicillium vermiculatum can be controlled by factors such as the carbon and nitrogen sources in the culture medium, as well as the concentrations of metal ions like Fe³⁺ and Cu²⁺ . Researchers value this compound for its potential in immunology and oncology research. All products from our company labeled "For Research Use Only" are not intended for use in diagnostic procedures and are in compliance with relevant regulatory guidance .

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

37244-00-1

分子式

C20H24O8

分子量

392.4 g/mol

IUPAC名

(3Z,11Z)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone

InChI

InChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5-,10-6-

InChIキー

CFDVIOQSLRJWSU-OZDSWYPASA-N

SMILES

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C

異性体SMILES

CC(=O)CC1OC(=O)/C=C\C(=O)CCC(OC(=O)/C=C\C(=O)CC1)CC(=O)C

正規SMILES

CC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C

同義語

vermiculin
vermiculine

製品の起源

United States

Foundational & Exploratory

Technischer Leitfaden zu Vermiculin aus Penicillium vermiculatum

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet einen detaillierten technischen Überblick über Vermiculin, ein bioaktives sekundäres Stoffwechselprodukt, das vom Pilz Penicillium vermiculatum produziert wird. This compound, ein makrocyclisches Diolid, hat aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich antibiotischer, antiprotozoischer, immunsuppressiver und krebsbekämpfender Eigenschaften, erhebliche Aufmerksamkeit in der wissenschaftlichen Gemeinschaft auf sich gezogen. Dieser Leitfaden fasst die aktuelle Kenntnis über die Biosynthese von this compound, seine chemische Struktur und seine biologischen Wirkungen zusammen. Er enthält detaillierte experimentelle Protokolle für die Kultivierung des Pilzes, die Extraktion und Reinigung von this compound sowie für die Bewertung seiner biologischen Aktivität. Visuelle Darstellungen von postulierten Signalwegen und experimentellen Arbeitsabläufen sollen das Verständnis der zellulären Wirkmechanismen und der Forschungsansätze erleichtern.

Einleitung

Penicillium vermiculatum, ein filamentöser Pilz, der in verschiedenen Umgebungen vorkommt, ist für die Produktion einer Reihe von sekundären Metaboliten bekannt.[1][2] Unter diesen hat this compound aufgrund seines Potenzials für therapeutische Anwendungen besondere Beachtung gefunden.[3] Als Diolid-Makrolid besitzt this compound eine einzigartige chemische Struktur, die zu seinen vielfältigen biologischen Aktivitäten beiträgt.[3] Frühe Forschungen haben seine Wirksamkeit gegen Protozoen und Bakterien nachgewiesen, während neuere Studien sein Potenzial als immunsuppressives und krebsbekämpfendes Mittel hervorheben.[3][4] Dieses Dokument zielt darauf ab, Forschern und Fachleuten in der Arzneimittelentwicklung eine umfassende Ressource zur Verfügung zu stellen, die das aktuelle Wissen über this compound zusammenfasst und detaillierte methodische Anleitungen für die weitere Forschung und Entwicklung bietet.

Penicillium vermiculatum: Der produzierende Organismus

Morphologie und Eigenschaften

Penicillium vermiculatum gehört zur Gattung Penicillium, die sich durch die Bildung von Konidiophoren auszeichnet, die an der Spitze eine pinselartige Struktur, das sogenannte Penicillus, aufweisen.[5][6][7][8] Die Kolonien von Penicillium-Arten wachsen in der Regel schnell und erscheinen oft in Grün- oder Blautönen, können aber auch weiß sein.[6][7] Mikroskopisch bestehen sie aus einem Netzwerk von septierten, verzweigten Hyphen.[7][8] Die Konidien, asexuelle Sporen, werden in Ketten an den Phialiden gebildet, die sich an den Spitzen der Metulae oder direkt an den Konidiophoren befinden.[6][7][8]

Kultivierungsbedingungen

Die Kultivierung von Penicillium vermiculatum zur Produktion von this compound erfordert optimierte Bedingungen, um die Ausbeute des gewünschten Sekundärmetaboliten zu maximieren. Die Biosynthese von this compound wird durch die Zusammensetzung des Nährmediums, insbesondere durch die Kohlenstoff- und Stickstoffquellen, beeinflusst.[9]

Tabelle 1: Kultivierungsbedingungen zur Optimierung der this compound-Produktion

ParameterEmpfohlene BedingungenAnmerkungen
Medium Modifiziertes Czapek-Dox-MediumEine gängige Basis für die Kultivierung von Penicillium-Arten.
Kohlenstoffquelle Saccharose oder GlucoseBeeinflusst die Menge der produzierten Metaboliten.[9]
Stickstoffquelle NatriumnitratDient als primäre Stickstoffquelle im Czapek-Dox-Medium.
Zusätze Corn-Steep-LiquorKann die Qualität der Biosynthese beeinflussen.[9]
Spurenelemente Fe³⁺, Cu²⁺Die Konzentrationen dieser Ionen können die Biosynthese beeinflussen.[9]
Temperatur 24-28 °COptimale Temperatur für das Wachstum und die Produktion von Sekundärmetaboliten.[1][5][10]
pH-Wert 5,0-6,0Ein leicht saurer pH-Wert ist für viele Penicillium-Arten optimal.[5]
Belüftung Schüttelkultur (150-200 rpm)Sorgt für eine ausreichende Sauerstoffversorgung bei Submerskulturen.[11]
Inkubationszeit 7-14 TageDie Produktionsphase von Sekundärmetaboliten beginnt in der Regel nach der exponentiellen Wachstumsphase.[11]

This compound: Chemische Struktur und Biosynthese

Chemische Struktur

This compound ist ein Diolid-Makrolid mit der Summenformel C₂₀H₂₄O₈ und einem Molekulargewicht von 392,4 g/mol . Seine Struktur zeichnet sich durch einen 16-gliedrigen makrocyclischen Ring aus, der zwei Esterbindungen enthält.

Biosyntheseweg

Obwohl der spezifische Biosyntheseweg von this compound noch nicht vollständig aufgeklärt ist, wird angenommen, dass er dem allgemeinen Polyketidweg folgt, ähnlich wie bei anderen sekundären Metaboliten von Penicillium-Arten. Die Biosynthese von Polyketiden beginnt mit der schrittweisen Kondensation von Acyl-CoA-Einheiten durch Polyketidsynthasen (PKS), große multifunktionale Enzyme. Die resultierende Polyketidkette wird dann durch verschiedene Enzyme modifiziert, was zu einer Vielzahl von Strukturen führt. Die Gene, die für diese Enzyme kodieren, sind oft in sogenannten Biosynthese-Genclustern (BGCs) organisiert.

Vermiculin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketidsynthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Lineare Polyketidkette pks->polyketide Kondensation cyclization Zyklisierung polyketide->cyclization macrodiolide Makrodiolide-Grundgerüst cyclization->macrodiolide tailoring Modifizierende Enzyme (z.B. Oxygenasen, Reduktasen) macrodiolide->tailoring This compound This compound tailoring->this compound

Abbildung 1: Postulierter Biosyntheseweg von this compound.

Biologische Aktivitäten von this compound

This compound zeigt ein breites Spektrum an biologischen Aktivitäten, die es zu einem interessanten Kandidaten für die Arzneimittelentwicklung machen.

Antimikrobielle und antiprotozoische Aktivität

Frühe Studien haben die Wirksamkeit von this compound gegen verschiedene Mikroorganismen, einschließlich Bakterien und Protozoen, belegt.[4] Es zeigt eine hemmende Wirkung auf das Wachstum dieser Krankheitserreger, was auf sein Potenzial als antimikrobielles Mittel hindeutet.

Tabelle 2: Antimikrobielle Aktivität von this compound (Illustrative Daten)

MikroorganismusMinimale Hemmkonzentration (MHK) in µg/mL
Staphylococcus aureus> 512
Escherichia coli> 512
Candida albicans> 512

Hinweis: Spezifische, umfassende MHK-Werte für this compound sind in der öffentlich zugänglichen Literatur nicht durchgängig verfügbar. Die hier dargestellten Werte sind illustrativ und basieren auf allgemeinen Erkenntnissen zu verwandten Verbindungen.[6] Weitere Forschungen sind erforderlich, um das genaue antimikrobielle Spektrum von this compound zu bestimmen.

Krebsbekämpfende Aktivität

Neuere Forschungen haben das zytotoxische Potenzial von this compound gegen verschiedene Krebszelllinien untersucht. Es wird vermutet, dass this compound die Apoptose (programmierter Zelltod) in Krebszellen induzieren kann, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien macht.

Tabelle 3: Zytotoxische Aktivität von this compound (Illustrative IC₅₀-Werte)

KrebszelllinieTumortypIC₅₀ (µM)
HeLaZervixkarzinomNicht verfügbar
HepG2LeberzellkarzinomNicht verfügbar
A549LungenkarzinomNicht verfügbar

Hinweis: Spezifische IC₅₀-Werte für this compound gegen eine breite Palette von Krebszelllinien sind in der öffentlich zugänglichen Literatur derzeit nicht verfügbar. Die Durchführung von Dosis-Wirkungs-Studien ist ein entscheidender nächster Schritt zur Quantifizierung der krebsbekämpfenden Wirksamkeit von this compound.

Postulierter Wirkmechanismus bei Krebs: Induktion der Apoptose

Ein möglicher Mechanismus, durch den this compound seine krebsbekämpfende Wirkung entfalten könnte, ist die Induktion des intrinsischen Apoptosewegs. Dieser Weg wird durch eine Veränderung des Gleichgewichts zwischen pro-apoptotischen (z. B. Bax) und anti-apoptotischen (z. B. Bcl-2) Proteinen an der mitochondrialen Membran ausgelöst. Eine Störung dieses Gleichgewichts führt zu einer erhöhten Permeabilität der äußeren Mitochondrienmembran, der Freisetzung von Cytochrom c und der anschließenden Aktivierung von Caspasen, die den Zelltod herbeiführen.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotisch) This compound->Bcl2 Hemmung Bax Bax (Pro-apoptotisch) This compound->Bax Aktivierung Mitochondrion Mitochondrium Bcl2->Mitochondrion Stabilisiert Membran Bax->Mitochondrion Permeabilisiert Membran Cytochrome_c Cytochrom c Mitochondrion->Cytochrome_c Freisetzung Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Aktivierung Caspase3 Caspase-3 Caspase9->Caspase3 Aktivierung Apoptosis Apoptose Caspase3->Apoptosis Ausführung

Abbildung 2: Postulierter intrinsischer Apoptoseweg, der durch this compound induziert wird.

Experimentelle Protokolle

Dieser Abschnitt enthält detaillierte Protokolle für die Kultivierung von P. vermiculatum, die Extraktion und Reinigung von this compound sowie für die Durchführung von Bioassays.

Kultivierung von Penicillium vermiculatum
  • Vorbereitung des Impfmaterials: P. vermiculatum auf Kartoffel-Dextrose-Agar (PDA)-Platten bei 25 °C für 5-7 Tage inkubieren, bis eine gute Sporulation sichtbar ist.

  • Vorkultur: Eine einzelne Kolonie oder eine Sporensuspension in 50 mL modifiziertes Czapek-Dox-Medium in einem 250-mL-Erlenmeyerkolben überführen.

  • Inkubation der Vorkultur: Die Vorkultur bei 28 °C auf einem Rotationsschüttler bei 150 rpm für 48-72 Stunden inkubieren.[11]

  • Produktionskultur: Die Vorkultur in ein größeres Volumen des Produktionsmediums (z. B. 1:10 Verdünnung in 500 mL Medium in einem 2-L-Kolben) überführen.

  • Inkubation der Produktionskultur: Die Produktionskultur unter den gleichen Bedingungen wie die Vorkultur für 7-14 Tage inkubieren.[11]

Extraktion und Reinigung von this compound
  • Ernte: Die Kulturbrühe durch Filtration oder Zentrifugation vom Myzel trennen.

  • Extraktion: Den Überstand (Kulturfiltrat) dreimal mit einem gleichen Volumen an Ethylacetat oder Chloroform in einem Scheidetrichter extrahieren.[11]

  • Einengen: Die vereinigten organischen Phasen unter reduziertem Druck am Rotationsverdampfer einengen, um den Rohextrakt zu erhalten.[11]

  • Reinigung mittels HPLC:

    • Den Rohextrakt in einer minimalen Menge Methanol oder Acetonitril lösen.

    • Die Lösung durch einen 0,45-µm-Spritzenfilter filtrieren.

    • Die Probe auf eine präparative HPLC-Säule (z. B. C18) injizieren.

    • Eine Gradientenelution mit einem mobilen Phasensystem aus Wasser und Acetonitril (beide mit 0,1 % Ameisensäure) durchführen, um this compound von anderen Metaboliten zu trennen.

    • Die Fraktionen, die den this compound-Peak enthalten (detektiert durch UV-Absorption), sammeln.

    • Die Reinheit der gesammelten Fraktionen durch analytische HPLC überprüfen.

    • Die reinen Fraktionen vereinen und das Lösungsmittel unter Vakuum entfernen, um reines this compound zu erhalten.

Bestimmung der krebsbekämpfenden Aktivität (IC₅₀-Bestimmung)
  • Zellkultur: Die gewünschten Krebszelllinien (z. B. HeLa, HepG2, A549) unter Standardbedingungen kultivieren.

  • Zellaussaat: Die Zellen in 96-Well-Platten in einer Dichte von 5.000-10.000 Zellen pro Well aussäen und für 24 Stunden inkubieren, um die Anhaftung zu ermöglichen.

  • Behandlung: Eine serielle Verdünnung von this compound in Kulturmedium herstellen und die Zellen mit den verschiedenen Konzentrationen behandeln. Eine Kontrollgruppe wird nur mit dem Lösungsmittel (z. B. DMSO) in der höchsten verwendeten Konzentration behandelt.

  • Inkubation: Die Platten für 48 oder 72 Stunden inkubieren.

  • Viabilitätsassay (MTT-Assay):

    • MTT-Reagenz zu jeder Vertiefung geben und für 2-4 Stunden inkubieren, bis sich Formazan-Kristalle bilden.

    • Das Medium entfernen und die Kristalle in DMSO oder einer anderen geeigneten Lösung lösen.

    • Die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät messen.

  • Datenanalyse: Die prozentuale Zellviabilität im Vergleich zur Kontrolle berechnen und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) mithilfe einer geeigneten Software bestimmen.

Bestimmung der antimikrobiellen Aktivität (MHK-Bestimmung)
  • Vorbereitung des Inokulums: Eine Suspension des zu testenden Mikroorganismus in Nährbouillon auf eine standardisierte Trübung (z. B. 0,5 McFarland-Standard) einstellen.

  • Serielle Verdünnung: Eine serielle Zweifachverdünnung von this compound in Nährbouillon in einer 96-Well-Mikrotiterplatte herstellen.

  • Inokulation: Jede Vertiefung mit der standardisierten mikrobiellen Suspension inokulieren.

  • Kontrollen: Eine Positivkontrolle (nur Mikroorganismen in Bouillon) und eine Negativkontrolle (nur Bouillon) einschließen.

  • Inkubation: Die Platte bei der für den jeweiligen Mikroorganismus optimalen Temperatur für 18-24 Stunden inkubieren.

  • Auswertung: Die MHK ist die niedrigste Konzentration von this compound, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

Experimenteller Arbeitsablauf in der Forschung

Die Entdeckung und Charakterisierung von bioaktiven Naturstoffen wie this compound folgt einem systematischen Arbeitsablauf, der von der Isolierung des produzierenden Organismus bis zur Identifizierung des Wirkmechanismus reicht.

Research_Workflow cluster_0 Phase 1: Entdeckung und Produktion cluster_1 Phase 2: Reinigung und Charakterisierung cluster_2 Phase 3: Biologische Evaluierung cluster_3 Phase 4: Mechanistische Studien Isolierung Isolierung von Penicillium vermiculatum Kultivierung Optimierte Kultivierung Isolierung->Kultivierung Extraktion Extraktion der Sekundärmetaboliten Kultivierung->Extraktion Reinigung Reinigung (HPLC) Extraktion->Reinigung Struktur Strukturaufklärung (NMR, MS) Reinigung->Struktur Screening Bioaktivitäts-Screening (Antimikrobiell, Zytotoxisch) Struktur->Screening IC50_MIC Bestimmung von IC₅₀ und MHK Screening->IC50_MIC Wirkmechanismus Aufklärung des Wirkmechanismus IC50_MIC->Wirkmechanismus Zielidentifizierung Identifizierung der molekularen Ziele Wirkmechanismus->Zielidentifizierung

Abbildung 3: Allgemeiner Arbeitsablauf für die Entdeckung und Charakterisierung von bioaktiven Naturstoffen.

Schlussfolgerung

This compound aus Penicillium vermiculatum ist ein vielversprechender Naturstoff mit einem breiten Spektrum an biologischen Aktivitäten. Sein Potenzial als antimikrobielles und krebsbekämpfendes Mittel rechtfertigt weitere intensive Forschung. Dieser Leitfaden bietet eine solide Grundlage für zukünftige Studien, indem er detaillierte Protokolle und einen Überblick über den aktuellen Wissensstand liefert. Die weitere Aufklärung seines Biosynthesewegs und seines genauen Wirkmechanismus wird entscheidend sein, um sein volles therapeutisches Potenzial auszuschöpfen und möglicherweise neue, wirksamere Derivate zu entwickeln. Die Standardisierung von Produktions- und Analysemethoden, wie sie in diesem Dokument beschrieben sind, ist ein wesentlicher Schritt auf dem Weg zur potenziellen klinischen Anwendung von this compound.

References

Chemical structure and properties of Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin is a macrodiolide natural product first isolated from the fungus Penicillium vermiculatum. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent antitumor, antibiotic, and immunomodulatory properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its known signaling pathway interactions. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Physicochemical Properties

This compound is a C2-symmetric 16-membered macrodiolide. Its chemical structure is characterized by two ester linkages and two α,β-unsaturated ketone moieties.

Chemical Structure:

(3E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone [1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₄O₈[1]
Molecular Weight 392.4 g/mol [1]
IUPAC Name (3E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone[1]
Melting Point 175-177 °C (decomposition)
Calculated XLogP3 -0.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 8[1]
Rotatable Bond Count 6[1]
Appearance Colorless crystals
Solubility Soluble in methanol, chloroform, and ethyl acetate (B1210297).
Optical Rotation Being a C2-symmetric molecule, the naturally occurring (-)-enantiomer is levorotatory.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Characteristic signals for olefinic protons, protons alpha to carbonyl groups, and methyl protons are observed. Due to the molecule's symmetry, the number of signals is half of what would be expected for an asymmetric structure.
¹³C NMR Resonances corresponding to carbonyl carbons of the ester and ketone groups, sp² carbons of the double bonds, and sp³ carbons of the macrocyclic ring and side chains are present.
Infrared (IR) Spectroscopy Strong absorption bands are observed for the C=O stretching of the ester and α,β-unsaturated ketone functionalities. C=C stretching and C-O stretching bands are also prominent.
Mass Spectrometry (MS) The molecular ion peak [M]+ is observed, along with characteristic fragmentation patterns resulting from the cleavage of the macrocyclic ring and side chains.

Biological Activity

This compound exhibits a range of biological activities, making it a molecule of significant interest for therapeutic applications.

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its proposed mechanism of action involves the induction of apoptosis.

Table 3: Cytotoxicity of this compound against Cancer Cell Lines (Illustrative IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical CancerData not available in searched results
P388LeukemiaData not available in searched results
L1210LeukemiaData not available in searched results

Note: Specific IC₅₀ values for this compound were not found in the provided search results. The table serves as a template for data that would be included.

Antimicrobial Activity

This compound possesses antibiotic properties against a spectrum of bacteria and fungi.

Table 4: Antimicrobial Activity of this compound (Illustrative MIC Values)

OrganismTypeMIC (µg/mL)
Arthrobacter sp.BacteriumData not available in searched results
Various BacteriaBacteriaData not available in searched results

Note: Specific MIC values for this compound were not found in the provided search results. The table serves as a template for data that would be included.

Immunomodulatory Activity

This compound has been reported to possess immunomodulatory effects, notably impairing the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response. Inhibition of this pathway by this compound suggests its potential as a therapeutic agent for autoimmune or inflammatory diseases.

Experimental Protocols

Isolation and Purification of this compound from Penicillium vermiculatum

Workflow for this compound Isolation

G cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Penicillium vermiculatum B Fermentation in a suitable broth medium A->B C Separation of mycelium and culture filtrate B->C D Extraction of filtrate with ethyl acetate C->D E Concentration of ethyl acetate extract D->E F Silica (B1680970) gel column chromatography E->F G Crystallization F->G H Pure this compound G->H

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol:

  • Cultivation: Penicillium vermiculatum is cultured in a suitable liquid medium, such as a modified Czapek-Dox broth, under aerobic conditions at 25-28°C for 5-7 days.

  • Extraction: The culture broth is filtered to separate the mycelium from the filtrate. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are concentrated under reduced pressure. The resulting crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Crystallization: The purified fractions are combined and concentrated. This compound is obtained as colorless crystals upon crystallization from a suitable solvent system, such as methanol-water.

Total Synthesis of (-)-Vermiculine

A concise and efficient total synthesis of (-)-Vermiculine has been reported, utilizing key reactions such as a Rhodium-catalyzed C2-symmetric dimerization, double metathesis homologation, and a double Wacker-type oxidation.[2][3] Another approach involves a Yamaguchi esterification for the crucial macrolactonization step.[2]

Retrosynthetic Analysis of (-)-Vermiculine

G A (-)-Vermiculine B Macrodiolide Precursor A->B Wacker Oxidation C Seco-acid B->C Macrolactonization (e.g., Yamaguchi) D Dimerized Intermediate C->D Hydrolysis E Monomeric Precursors D->E Rh-catalyzed Dimerization

Caption: A simplified retrosynthetic analysis of (-)-Vermiculine.

Key Synthetic Steps (Yamaguchi Esterification Approach):

  • Preparation of Monomers: Synthesis of the key monomeric building blocks.

  • Dimerization: Dimerization of the monomers to form a linear precursor.

  • Hydrolysis: Selective hydrolysis of a terminal ester to yield the seco-acid.

  • Macrolactonization (Yamaguchi Esterification): The seco-acid is treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and then slowly added to a solution of DMAP (4-dimethylaminopyridine) in a non-polar solvent under high dilution to facilitate intramolecular cyclization.[4][5][6]

  • Final Modifications: Subsequent steps, such as oxidation, are performed to yield the final this compound product.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow

G A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates IFN Type I Interferons (e.g., IFN-β) IRF3_dimer->IFN induces transcription This compound This compound This compound->STING_ER Inhibits (impairs pathway)

References

An In-depth Technical Guide to the Vermiculin Macrodiolide Lactone Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vermiculin macrodiolide lactone family, a class of polyketide-derived natural products, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This compound, the progenitor of this family, is a 16-membered macrodiolide originally isolated from Penicillium vermiculatum.[1] This technical guide provides a comprehensive overview of the this compound family's core structure, chemical properties, and biological activities, with a focus on its potential as a lead scaffold for drug development. This document details quantitative biological data, experimental protocols for key assays, and the known signaling pathways modulated by these compounds.

Core Structure and Chemical Properties

The fundamental structure of this compound is a symmetrical 16-membered diolide lactone ring. This macrocycle is distinguished by the presence of two ester linkages and specific stereochemical configurations. The core scaffold of the this compound family allows for a high degree of synthetic flexibility, enabling the generation of various analogues with modified properties.[2] The chemical properties of these macrodiolides, including their stability and solubility, are influenced by the substituents on the lactone ring.

Biological Activities

The this compound macrodiolide lactone family exhibits a range of biological effects, most notably immunosuppressive, cytotoxic, and antibacterial activities.

Immunosuppressive Activity

This compound and its analogues have demonstrated significant immunomodulatory properties. They inhibit the proliferation of immune cells in a dose-dependent manner and modulate the production of key cytokines.

Quantitative Data: Immunosuppressive Activity

CompoundAssayTarget CellsIC50Reference
Vermiculine (B1235402)Lymphocyte Proliferation (Con A-stimulated)Mouse Spleen CellsDose-dependent inhibition observed[1]
VermiculineLymphocyte Proliferation (LPS-stimulated)Mouse Spleen CellsDose-dependent inhibition observed[1]
VermiculineMixed Lymphocyte Reaction (MLR)Mouse Spleen CellsDose-dependent inhibition observed[1]

A key finding is that this compound's immunosuppressive mechanism appears to be distinct from that of cyclosporine A (CsA), a widely used immunosuppressant.[1] Vermiculine is less inhibitory towards IL-2 gene expression and synthesis compared to CsA, but shows comparable suppression of IL-10 production and is more potent in inhibiting nitric oxide (NO) synthesis.[1] This suggests that this compound may offer a different therapeutic approach for managing immune responses.

Cytotoxic Activity

Members of the this compound family have shown cytotoxic effects against various cancer cell lines. Synthetic modifications of the this compound scaffold have led to the development of analogues with enhanced selectivity for cancer cells and reduced toxicity towards normal cells.[2]

Quantitative Data: Cytotoxic Activity

CompoundCell LineCell TypeIC50 (µM)Reference
Vermiculine Analogue 1VariousCancerData not specified, but enhanced selectivity observed[2]
Vermiculine Analogue 2VariousCancerData not specified, but enhanced selectivity observed[2]

Note: While specific IC50 values for a broad panel of cancer cell lines are not detailed in the available literature, studies confirm the cytotoxic potential and the successful generation of analogues with improved cancer cell selectivity.[2]

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[3] However, detailed quantitative data on its minimum inhibitory concentrations (MICs) against a wide range of bacterial strains are not extensively documented in recent literature.

Quantitative Data: Antibacterial Activity

CompoundBacterial StrainMICReference
VermiculineVariousNot specified[3]

Note: Further research is required to fully characterize the antibacterial spectrum and potency of the this compound macrodiolide lactone family.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key assays used in the evaluation of the this compound family's biological activities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus, providing an indication of the immunosuppressive potential of a compound.

Protocol:

  • Cell Isolation: Isolate splenocytes from mice and prepare a single-cell suspension.

  • Cell Seeding: Plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound and Mitogen Treatment: Add various concentrations of the test compound along with a T-cell mitogen (e.g., Concanavalin A) or a B-cell mitogen (e.g., Lipopolysaccharide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Add a proliferation indicator, such as [3H]-thymidine or a non-radioactive alternative like BrdU or CFSE, for the final 18 hours of incubation.

  • Data Acquisition: Harvest the cells and measure the incorporation of the proliferation indicator using a scintillation counter (for [3H]-thymidine) or a flow cytometer/microplate reader (for BrdU/CFSE).

  • Data Analysis: Calculate the percentage of inhibition of proliferation relative to the mitogen-stimulated control and determine the IC50 value.

Signaling Pathway Modulation

A significant breakthrough in understanding the mechanism of action of the this compound family is the discovery of their ability to modulate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.

cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines.

Recent studies have revealed that this compound and its synthetic analogues can impair the cGAS-STING pathway.[2] The initial mechanistic characterization suggests that these compounds may function by disrupting the interaction between STING and TBK1 (TANK-binding kinase 1), a crucial step in the downstream signaling cascade.[2]

cGAS_STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates Type1_IFN Type I Interferon Genes pIRF3_dimer->Type1_IFN activates transcription This compound This compound Analogues This compound->STING impairs interaction with TBK1

Caption: Inhibition of the cGAS-STING pathway by this compound analogues.

The ability of the this compound family to inhibit this key innate immune pathway highlights their potential as a novel class of immunosuppressive and anti-inflammatory agents. Further research is warranted to explore their therapeutic applications in autoimmune diseases and other inflammatory conditions where the cGAS-STING pathway is pathologically activated.

Conclusion

The this compound macrodiolide lactone family represents a promising class of natural products with significant therapeutic potential. Their unique core structure, coupled with their potent immunosuppressive and cytotoxic activities, makes them an attractive scaffold for the development of new drugs. The discovery of their inhibitory effect on the cGAS-STING signaling pathway opens up new avenues for therapeutic intervention in a range of diseases. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the structure-activity relationship studies to generate more potent and selective analogues, and conducting preclinical and clinical studies to evaluate their safety and efficacy.

References

The Vermiculin Enigma: A Technical Guide to Its Putative Biosynthesis in Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a macrodiolide antibiotic produced by the filamentous fungus Penicillium vermiculatum, has attracted scientific interest due to its unique structure and biological activity. As a member of the polyketide family, its biosynthesis is orchestrated by a series of enzymatic reactions, starting from simple acyl-CoA precursors. While the complete biosynthetic pathway of this compound has not been fully elucidated, existing research on its precursors and analogous fungal polyketides provides a solid foundation for proposing a putative pathway. This technical guide synthesizes the current understanding and provides a framework for future research aimed at unraveling the genetic and enzymatic machinery behind this compound production.

The biosynthesis of this compound is influenced by environmental factors, with carbon and nitrogen sources, as well as the concentrations of iron and copper ions, playing a regulatory role in its production[1]. Studies have also identified key intermediates, suggesting a stepwise assembly and modification process. Biotransformation experiments have indicated that vermiculinic acid is a direct precursor to this compound, and that vermiculic acid is a precursor to vermiculinic acid[2]. This provides crucial clues to the later steps of the biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the identified precursors, a hypothetical biosynthetic pathway can be proposed. This pathway likely involves a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes.

Polyketide Chain Assembly

The biosynthesis is initiated by a Type I NR-PKS. This multienzymatic complex catalyzes the iterative condensation of a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA) to form a linear poly-β-keto chain. The domain architecture of this PKS would minimally include a Ketosynthase (KS), Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. Additional domains such as a Product Template (PT) domain may be involved in controlling the initial cyclization of the polyketide chain.

Formation of α-Pyrone and Side Chain

Following the assembly of the polyketide chain, intramolecular cyclization would lead to the formation of an α-pyrone ring, a common moiety in fungal polyketides[3][4][5]. The remaining portion of the polyketide chain would form the side chain that undergoes further modifications.

Tailoring Reactions

A series of post-PKS modifications, catalyzed by tailoring enzymes encoded within the same gene cluster, are necessary to convert the initial polyketide product into this compound. These reactions likely include:

  • Oxidation: Hydroxylation and other oxidative modifications are common in polyketide biosynthesis and are likely involved in forming the keto and hydroxyl groups present in vermiculic and vermiculinic acids. These reactions are typically catalyzed by cytochrome P450 monooxygenases or other oxidoreductases.

  • Reduction: Ketoreductase (KR) domains within the PKS or standalone reductase enzymes may be responsible for reducing specific keto groups to hydroxyl groups.

  • Dimerization and Lactonization: The final step involves the dimerization of two modified polyketide monomers and subsequent lactonization to form the characteristic 16-membered macrodiolide ring of this compound. This complex step could be catalyzed by a dedicated cyclase or thioesterase with cyclization capabilities.

The proposed pathway, starting from the polyketide chain and proceeding through the identified precursors, is depicted in the following diagram:

Vermiculin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Non-Reducing Polyketide Synthase (PKS) acetyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization1 Intramolecular Cyclization (α-Pyrone Formation) polyketide->cyclization1 intermediate1 α-Pyrone Intermediate cyclization1->intermediate1 tailoring1 Oxidation/Reduction (Tailoring Enzymes) intermediate1->tailoring1 vermiculic_acid Vermiculic Acid tailoring1->vermiculic_acid oxidation1 Oxidation vermiculic_acid->oxidation1 vermiculinic_acid Vermiculinic Acid oxidation1->vermiculinic_acid dimerization Dimerization & Lactonization vermiculinic_acid->dimerization This compound This compound dimerization->this compound

Caption: Proposed biosynthetic pathway of this compound in Penicillium.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound. To facilitate future research, the following tables provide a template for organizing key quantitative data that should be collected.

Table 1: Production Titers of this compound and Precursors under Different Culture Conditions

Culture ConditionThis compound (mg/L)Vermiculinic Acid (mg/L)Vermiculic Acid (mg/L)
Carbon Source
Glucose (2%)
Sucrose (2%)
Lactose (2%)
Nitrogen Source
Sodium Nitrate (0.2%)
Peptone (1%)
Yeast Extract (1%)
Metal Ion Conc.
Fe³⁺ (1 µM)
Fe³⁺ (10 µM)
Cu²⁺ (1 µM)
Cu²⁺ (10 µM)

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/min/mg)
This compound PKSAcetyl-CoA
Malonyl-CoA
Vermiculic Acid OxidaseVermiculic Acid
This compound Dimerase/LactonaseVermiculinic Acid

Experimental Protocols

The following are generalized protocols adapted from studies on other fungal polyketides that can be applied to investigate the biosynthesis of this compound.

Protocol 1: Identification of the this compound Biosynthetic Gene Cluster

A key step in elucidating the pathway is the identification of the gene cluster responsible for this compound biosynthesis.

Workflow for Gene Cluster Identification

Gene_Cluster_Identification start Genomic DNA Extraction from P. vermiculatum wgs Whole Genome Sequencing (e.g., PacBio, Illumina) start->wgs assembly Genome Assembly wgs->assembly annotation Gene Prediction and Functional Annotation assembly->annotation antismash antiSMASH Analysis (Identification of BGCs) annotation->antismash comparative Comparative Genomics with other Penicillium species annotation->comparative pks_search Search for NR-PKS Genes antismash->pks_search candidate Candidate this compound Gene Cluster(s) pks_search->candidate comparative->candidate

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of P. vermiculatum.

  • Whole Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality assembly.

  • Genome Assembly and Annotation: The sequencing reads are assembled into a draft genome, and genes are predicted and functionally annotated.

  • Bioinformatic Analysis: The assembled genome is analyzed using tools like antiSMASH to identify secondary metabolite biosynthetic gene clusters (BGCs).

  • Candidate Gene Cluster Identification: BGCs containing a non-reducing polyketide synthase (NR-PKS) are prioritized as potential candidates for the this compound gene cluster. The presence of genes encoding tailoring enzymes such as oxidoreductases and cyclases within the cluster would provide further evidence.

Protocol 2: Gene Knockout to Confirm a Candidate Gene Cluster

To functionally validate a candidate gene cluster, a gene knockout experiment targeting the core PKS gene can be performed.

Methodology:

  • Construct a Gene Knockout Cassette: A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions upstream and downstream of the target PKS gene.

  • Protoplast Transformation: Protoplasts of P. vermiculatum are prepared by enzymatic digestion of the fungal cell wall. The gene knockout cassette is then introduced into the protoplasts using a method like PEG-mediated transformation.

  • Selection and Screening of Transformants: The transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Colonies that grow are then screened by PCR to confirm the successful replacement of the target PKS gene with the knockout cassette.

  • Metabolite Analysis: The wild-type and knockout mutant strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of this compound and its precursors in the knockout mutant would confirm the involvement of the targeted gene cluster in its biosynthesis.

Protocol 3: Heterologous Expression of the PKS Gene

To characterize the function of the PKS and identify its direct product, the PKS gene can be heterologously expressed in a suitable host.

Methodology:

  • Cloning the PKS Gene: The full-length PKS gene is amplified from the genomic DNA of P. vermiculatum and cloned into an expression vector under the control of an inducible promoter.

  • Host Transformation: The expression vector is introduced into a well-characterized fungal host, such as Aspergillus nidulans or a strain of Penicillium rubens engineered for low endogenous secondary metabolite production[6].

  • Induction of Gene Expression and Metabolite Extraction: The transformed host is cultured under conditions that induce the expression of the PKS gene. The culture is then extracted to isolate the produced metabolites.

  • Structural Elucidation of the Product: The structure of the major product is determined using spectroscopic techniques such as NMR and mass spectrometry to confirm that it is the expected polyketide backbone of this compound.

Conclusion

While the complete biosynthetic pathway of this compound in Penicillium remains to be definitively elucidated, the available evidence provides a strong basis for a proposed pathway involving a non-reducing polyketide synthase and subsequent tailoring enzymes. The experimental protocols outlined in this guide offer a roadmap for researchers to identify the this compound biosynthetic gene cluster, characterize the functions of the involved enzymes, and ultimately piece together the entire biosynthetic puzzle. A thorough understanding of this pathway will not only be of fundamental scientific interest but could also open avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

An In-depth Technical Guide on the Immunoregulatory Properties of Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin, a macrocyclic aglycosidic dilactone derived from Penicillium vermiculatum, has demonstrated significant immunoregulatory properties. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its immunosuppressive effects on various immune cell populations and its potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known biological pathways and experimental workflows. The findings suggest that this compound is a potent immunomodulatory agent with a distinct mechanism of action compared to established immunosuppressants like cyclosporine A, indicating its potential as a standalone or combination therapy in transplantation and autoimmune diseases.

Introduction

The search for novel immunomodulatory compounds with improved efficacy and safety profiles is a continuous endeavor in drug development. This compound, a secondary metabolite of the fungus Penicillium vermiculatum, has emerged as a promising candidate due to its potent immunosuppressive activities.[1] In vitro and in vivo studies have elucidated its inhibitory effects on key cellular and molecular components of the immune system. This guide aims to consolidate the available scientific data on this compound to serve as a technical resource for researchers and professionals in the field.

In Vitro Immunoregulatory Effects

Inhibition of Lymphocyte Proliferation

This compound exhibits a dose-dependent inhibitory effect on the proliferation of both T and B lymphocytes.[1] This has been demonstrated in studies using mouse spleen cells stimulated with mitogens specific for different lymphocyte populations.

Data Presentation:

Cell TypeMitogenThis compound ConcentrationProliferation Inhibition (%)
Mouse Spleen CellsConcanavalin A (Con A) (T-cell mitogen)Dose-dependentData not available
Mouse Spleen CellsLipopolysaccharide (LPS) (B-cell mitogen)Dose-dependentData not available
Mouse Spleen CellsIrradiated allogeneic cellsDose-dependentData not available

Quantitative data on the percentage of inhibition at specific concentrations and IC50 values are not available in the reviewed literature.

Experimental Protocols:

Lymphocyte Proliferation Assay

  • Cell Preparation: Single-cell suspensions of mouse spleen cells are prepared.

  • Culture Setup: Cells are cultured in 96-well plates in appropriate culture medium.

  • Stimulation: Cells are stimulated with either Concanavalin A (for T-cell proliferation), bacterial lipopolysaccharide (for B-cell proliferation), or irradiated allogeneic cells (for mixed lymphocyte reaction).

  • This compound Treatment: Various concentrations of this compound are added to the cultures at the time of stimulation.

  • Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is assessed by measuring the incorporation of a labeled nucleotide, such as ³H-thymidine, or using a colorimetric assay like the MTT assay.

Visualization:

G cluster_workflow Experimental Workflow: Lymphocyte Proliferation Assay start Isolate Mouse Spleen Cells culture Culture in 96-well plates start->culture treatment Add Mitogen (Con A/LPS) + this compound culture->treatment incubation Incubate (48-72h) treatment->incubation measurement Measure Proliferation (e.g., ³H-thymidine uptake) incubation->measurement end Data Analysis measurement->end

Workflow for assessing this compound's effect on lymphocyte proliferation.
Inhibition of Cytokine Production

This compound has been shown to inhibit the production of both Th1 and Th2 cytokines in a dose-dependent manner.[1] This broad-spectrum cytokine suppression highlights its potential to modulate a wide range of immune responses.

Data Presentation:

CytokineTypeThis compound Effect
Interleukin-2 (IL-2)Th1Dose-dependent inhibition
Interferon-gamma (IFN-γ)Th1Dose-dependent inhibition
Interleukin-4 (IL-4)Th2Dose-dependent inhibition
Interleukin-10 (IL-10)Th2Dose-dependent inhibition

Specific concentrations of this compound and the corresponding percentage of cytokine inhibition are not detailed in the available literature.

Experimental Protocols:

Cytokine Production Assay

  • Cell Culture: Mouse spleen cells are cultured and stimulated with a T-cell mitogen like Concanavalin A.

  • This compound Treatment: Different concentrations of this compound are added to the cell cultures.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of specific cytokines (IL-2, IFN-γ, IL-4, IL-10) in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Visualization:

G cluster_pathway This compound's Effect on Cytokine Production This compound This compound T_cell Activated T-Cell This compound->T_cell Th1 Th1 Cytokines (IL-2, IFN-γ) T_cell->Th1 inhibits Th2 Th2 Cytokines (IL-4, IL-10) T_cell->Th2 inhibits

This compound inhibits the production of Th1 and Th2 cytokines by activated T-cells.
Suppression of Macrophage Activity

This compound also modulates the function of macrophages, key cells of the innate immune system. It has been observed to suppress the production of nitric oxide (NO) by activated macrophages.[1]

Data Presentation:

Cell TypeEffector MoleculeThis compound Effect
Activated MacrophagesNitric Oxide (NO)Dose-dependent suppression

Quantitative data on the IC50 for NO suppression is not available in the reviewed literature.

Experimental Protocols:

Nitric Oxide Production Assay

  • Macrophage Culture: A macrophage cell line or primary macrophages are cultured in vitro.

  • Activation: The macrophages are activated with stimulants such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • This compound Treatment: The activated macrophages are treated with varying concentrations of this compound.

  • NO Measurement: After a set incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

In Vivo Immunosuppressive Effects

Prolongation of Allograft Survival

The immunosuppressive properties of this compound observed in vitro translate to significant effects in vivo. In a mouse model of skin allotransplantation, treatment with this compound prolonged the survival of skin allografts.[1]

Data Presentation:

Treatment GroupMean Graft Survival (Days)
Control (untreated)Data not available
This compoundProlonged survival
Cyclosporine A (CsA)Prolonged survival
This compound + CsASignificantly more enhanced survival than either drug alone

Specific mean survival times and statistical significance are not provided in the available literature.

Experimental Protocols:

Mouse Skin Allograft Model

  • Animals: Two strains of mice with a major histocompatibility complex (MHC) mismatch are used as donors and recipients.

  • Grafting Procedure: A full-thickness skin graft from the donor mouse is transplanted onto the recipient mouse.

  • Immunosuppressive Treatment: Recipient mice are treated with this compound, cyclosporine A, a combination of both, or a vehicle control, typically starting from the day of transplantation for a defined period.

  • Graft Survival Assessment: The grafts are monitored daily for signs of rejection (e.g., inflammation, necrosis). The day of complete graft rejection is recorded as the survival endpoint.

Visualization:

G cluster_relationship Effect of this compound on Allograft Survival This compound This compound Immune_Response Allograft Rejection This compound->Immune_Response This compound->Immune_Response Synergistic Inhibition CsA Cyclosporine A CsA->Immune_Response CsA->Immune_Response Synergistic Inhibition Graft_Survival Prolonged Graft Survival

This compound and Cyclosporine A synergistically inhibit allograft rejection.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its immunoregulatory effects have not been fully elucidated in the available literature. However, comparisons with cyclosporine A (CsA) suggest a distinct mechanism of action.[1] While CsA is known to inhibit calcineurin, leading to a reduction in IL-2 gene expression, this compound was found to be less inhibitory for IL-2 gene expression and synthesis.[1] Conversely, this compound was more potent in inhibiting nitric oxide synthesis than CsA.[1] These differences suggest that this compound does not target the calcineurin pathway, pointing towards a novel mechanism of immunosuppression that warrants further investigation.

Conclusion and Future Directions

This compound is a potent immunoregulatory compound with a broad range of immunosuppressive activities, including the inhibition of T and B cell proliferation, suppression of Th1 and Th2 cytokine production, and modulation of macrophage function. Its efficacy in prolonging allograft survival in vivo, particularly in combination with cyclosporine A, highlights its therapeutic potential. The distinct mechanism of action compared to established immunosuppressants suggests that this compound could be a valuable addition to the arsenal (B13267) of drugs used to treat immune-mediated diseases and prevent transplant rejection.

Future research should focus on:

  • Elucidating the molecular target and signaling pathways of this compound to fully understand its mechanism of action.

  • Conducting detailed dose-response studies to determine the IC50 values for its various in vitro effects.

  • Performing comprehensive preclinical in vivo studies to evaluate its efficacy and safety profile in different models of autoimmune disease and transplantation.

  • Investigating the synergistic effects with other immunosuppressive agents to develop more effective and safer combination therapies.

The exploration of this compound's immunoregulatory properties holds significant promise for the development of new therapeutic strategies for a variety of immune-related disorders.

References

Unveiling the Antineoplastic Potential of Vermiculin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a macrodiolide antibiotic isolated from Penicillium vermiculatum, has been identified as a compound with potential antineoplastic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, drawing from available scientific literature. The document details its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Concepts: Antineoplastic Activity of this compound

Early studies have characterized this compound as a cytotoxic agent with effects on fundamental cellular processes. Research on HeLa cells has indicated that this compound interferes with the biosynthesis of DNA, RNA, and proteins.[1] Furthermore, it has been observed to affect mitosis, suggesting a mechanism that disrupts cell division.[1] While specific quantitative data on its potency, such as IC50 values, remain limited in publicly accessible literature, the initial findings warrant further investigation into its potential as an anticancer compound. Compounds isolated from the Penicillium genus are recognized for their diverse and potent biological activities, including significant cytotoxic effects against various cancer cell lines.[2][3][4]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, a comprehensive data table cannot be constructed at this time. The primary available data from historical studies on HeLa cells is qualitative, indicating an inhibitory effect on macromolecular biosynthesis and mitosis.[1] For context, other secondary metabolites from Penicillium species have demonstrated significant anticancer activity with IC50 values in the low microgram per milliliter range against cell lines such as HeLa.[5]

Mechanism of Action

Based on the observation that this compound affects mitosis, a plausible, though not definitively proven, mechanism of action is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Many successful anticancer drugs target tubulin, the protein subunit of microtubules, by either inhibiting its polymerization or stabilizing the microtubules, ultimately leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

The proposed mechanism for this compound's antineoplastic activity is the inhibition of tubulin polymerization. This disruption of microtubule formation would lead to a cascade of cellular events culminating in apoptotic cell death.

Signaling Pathway Diagram

Vermiculin_Mechanism_of_Action cluster_0 Cellular Processes This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of this compound's antineoplastic activity.

Experimental Protocols

To investigate the antineoplastic activity of this compound, a series of standard in vitro assays can be employed. The following protocols provide a framework for assessing its cytotoxicity, and its effects on apoptosis and the cell cycle.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship Diagram:

Apoptosis_Assay_Logic cluster_0 Cell State cluster_1 Staining Pattern Viable Viable AV_neg_PI_neg Annexin V (-) Propidium Iodide (-) Viable->AV_neg_PI_neg EarlyApoptotic Early Apoptotic AV_pos_PI_neg Annexin V (+) Propidium Iodide (-) EarlyApoptotic->AV_pos_PI_neg LateApoptotic Late Apoptotic/ Necrotic AV_pos_PI_pos Annexin V (+) Propidium Iodide (+) LateApoptotic->AV_pos_PI_pos

Caption: Interpretation of Annexin V/PI apoptosis assay results.

Detailed Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and excite propidium iodide at 488 nm and measure emission at >670 nm.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest and fix cells in cold 70% ethanol (B145695) A->B C Wash cells with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F G Quantify cell cycle phases F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the hypothesis of a microtubule-destabilizing mechanism.

Conclusion

This compound presents an intriguing starting point for further investigation into novel antineoplastic agents. The preliminary evidence suggesting its interference with mitosis highlights a promising, albeit currently underexplored, mechanism of action. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific cytotoxic profile and molecular mechanisms of this compound. Future research should focus on obtaining definitive quantitative data, such as IC50 values across a panel of cancer cell lines, and on validating the proposed mechanism of action through direct assays of tubulin polymerization and detailed molecular studies of the apoptotic and cell cycle pathways. Such studies will be crucial in determining the true therapeutic potential of this compound in the field of oncology.

References

Vermiculin: A Technical Guide to its Immunomodulatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrocyclic dilactone antibiotic isolated from the fungus Penicillium vermiculatum.[1] Emerging research has identified its potential as an immunomodulatory agent, demonstrating a capacity to suppress various functions of immune cells. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound on immune cells, based on available scientific literature. It is intended to serve as a resource for researchers in immunology and drug development, offering insights into the experimental basis of this compound's effects and outlining potential avenues for future investigation.

Core Mechanism of Action on Immune Cells

Based on in vitro studies, this compound exhibits a dose-dependent inhibitory effect on several key aspects of both innate and adaptive immunity. Its mechanism appears to be distinct from that of the well-characterized immunosuppressant, Cyclosporin A (CsA).[1]

Effects on Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of both T-lymphocytes and B-lymphocytes. Specifically, it suppresses the proliferation of mouse spleen cells stimulated with:

  • Concanavalin A (Con A): A mitogen that primarily stimulates T-cell proliferation.[1]

  • Bacterial lipopolysaccharide (LPS): A potent activator of B-cell proliferation.[1]

  • Irradiated allogeneic cells: In a mixed lymphocyte reaction (MLR), which mimics the T-cell response to foreign tissues.[1]

Effects on Cytokine Production

The immunomodulatory activity of this compound extends to the inhibition of cytokine production from T-helper (Th) cells. It has been observed to suppress the production of:

  • Th1 cytokines: Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.[1]

  • Th2 cytokines: Interleukin-4 (IL-4) and Interleukin-10 (IL-10), which are primarily involved in humoral immunity.[1]

Interestingly, when compared to Cyclosporin A, this compound is less inhibitory for IL-2 gene expression and synthesis, but comparably suppressive for IL-10 production, suggesting a different point of intervention in the cytokine production pathways.[1]

Effects on Macrophage Activity

This compound also impacts the function of macrophages, key cells of the innate immune system. It has been demonstrated to suppress the production of nitric oxide (NO) by activated macrophages.[1] The inhibition of NO synthesis by this compound is reportedly more potent than that of Cyclosporin A.[1]

Quantitative Data

A comprehensive review of publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the immunosuppressive effects of this compound. The primary research available describes these effects in a dose-dependent manner but does not provide specific concentrations for 50% inhibition. The following table outlines the types of quantitative data that are essential for a thorough understanding of this compound's potency and would be the subject of further investigation.

Parameter Immune Cell Type Stimulant Measured Effect IC50 Value
Cell ProliferationMouse Splenocytes (T-cells)Concanavalin AInhibition of ProliferationData Not Available
Cell ProliferationMouse Splenocytes (B-cells)LipopolysaccharideInhibition of ProliferationData Not Available
Cytokine ProductionT-helper 1 (Th1) cellsMitogen/AntigenInhibition of IL-2 productionData Not Available
Cytokine ProductionT-helper 1 (Th1) cellsMitogen/AntigenInhibition of IFN-γ productionData Not Available
Cytokine ProductionT-helper 2 (Th2) cellsMitogen/AntigenInhibition of IL-4 productionData Not Available
Cytokine ProductionT-helper 2 (Th2) cellsMitogen/AntigenInhibition of IL-10 productionData Not Available
Nitric Oxide ProductionMacrophagesActivating Agent (e.g., LPS)Inhibition of NO productionData Not Available

Potential Signaling Pathways Modulated by this compound

While the precise molecular targets and signaling pathways affected by this compound have not been elucidated in the available literature, its observed effects on lymphocyte proliferation and cytokine production suggest potential interactions with key signaling cascades that regulate these processes. The following diagrams illustrate major signaling pathways commonly involved in immune cell activation and immunosuppression, which represent plausible, yet hypothetical , targets for this compound's action. Further research is required to confirm the involvement of any of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ IP3->Ca releases Calcineurin Calcineurin Ca->Calcineurin activates NFATp NFAT(P) Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n translocates This compound This compound (Hypothetical Target) This compound->Calcineurin potential inhibition Gene Cytokine Genes (e.g., IL-2) NFAT_n->Gene activates transcription

Figure 1: Hypothetical inhibition of the Calcineurin-NFAT pathway by this compound.

The Calcineurin-NFAT pathway is a critical signaling cascade in T-lymphocytes that is activated upon T-cell receptor (TCR) engagement. Activation of this pathway leads to the transcription of key cytokines, including IL-2, which promotes T-cell proliferation. The immunosuppressive drug Cyclosporin A targets calcineurin. Since this compound shows a different inhibitory profile for IL-2 production compared to CsA, it may interact with this pathway at a different point, or it may act through an entirely different mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Toll-like Receptor 4 (TLR4) IKK IKK Complex Receptor->IKK activates LPS LPS LPS->Receptor IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB NFkB_active NF-κB IkB->NFkB_active releases NFkB_n NF-κB NFkB_active->NFkB_n translocates This compound This compound (Hypothetical Target) This compound->IKK potential inhibition Gene Pro-inflammatory Genes (e.g., iNOS, Cytokines) NFkB_n->Gene activates transcription

Figure 2: Hypothetical inhibition of the NF-κB pathway by this compound.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory and immune responses. In macrophages, activation of NF-κB by stimuli like LPS leads to the expression of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide. This compound's ability to inhibit NO production in macrophages suggests a potential interference with the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments used to characterize the immunosuppressive effects of compounds like this compound. The specific concentrations, incubation times, and reagents would need to be optimized for this compound.

T-Cell Proliferation Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in response to a mitogenic stimulus.

G cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_measure Measurement of Proliferation node1 Isolate splenocytes from mouse spleen node2 Prepare single-cell suspension node1->node2 node3 Seed splenocytes in 96-well plates node2->node3 node4 Add varying concentrations of this compound node3->node4 node5 Add T-cell mitogen (e.g., Concanavalin A) node4->node5 node6 Incubate for 48-72 hours node5->node6 node7 Add proliferation reagent (e.g., [³H]-thymidine or CFSE) node6->node7 node8 Incubate for an additional 18-24 hours node7->node8 node9 Measure incorporation of reagent (Scintillation counting or Flow Cytometry) node8->node9

Figure 3: Workflow for a representative T-cell proliferation assay.

Methodology:

  • Cell Isolation: Spleens are harvested from mice (e.g., BALB/c or C57BL/6), and a single-cell suspension of splenocytes is prepared by mechanical disruption and filtration. Red blood cells are lysed using a suitable buffer.

  • Cell Culture: Splenocytes are washed, resuspended in complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol), and seeded into 96-well microtiter plates at a density of approximately 2 x 10^5 cells per well.

  • Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (solvent alone) is also included.

  • Stimulation: A T-cell mitogen, such as Concanavalin A (e.g., at 2.5 µg/mL), is added to the wells to induce proliferation. Unstimulated control wells are also included.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 48 to 72 hours.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 18-24 hours before the end of the incubation period, 1 µCi of [³H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

    • CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE) before culture. Proliferation is measured by the dilution of the fluorescent dye in daughter cells, analyzed by flow cytometry.

  • Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the proliferation of the stimulated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be calculated from the dose-response curve.

Macrophage Cytokine and Nitric Oxide Production Assay (Representative Protocol)

This assay is designed to assess the effect of a compound on the production of inflammatory mediators by macrophages.

G cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_measure Measurement of Mediators node1 Isolate peritoneal macrophages or use a macrophage cell line (e.g., RAW 264.7) node2 Seed macrophages in 24-well plates and allow to adhere node1->node2 node3 Add varying concentrations of this compound node2->node3 node4 Add activating agent (e.g., LPS) node3->node4 node5 Incubate for 24 hours node4->node5 node6 Collect cell culture supernatants node5->node6 node7 Measure cytokine levels (e.g., IL-6, TNF-α) by ELISA node6->node7 node8 Measure nitric oxide levels using the Griess reagent node6->node8

Figure 4: Workflow for a representative macrophage mediator production assay.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are seeded into 24-well plates at a density of approximately 5 x 10^5 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Stimulation: Macrophages are stimulated with an activating agent, typically LPS (e.g., at 1 µg/mL), to induce the production of cytokines and nitric oxide. Unstimulated control wells are also included.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatants is measured using the Griess reagent system according to the manufacturer's instructions. Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

  • Cytokine Measurement: The concentrations of specific cytokines (e.g., IL-6, TNF-α) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The results are expressed as the concentration of the mediator (e.g., in µM for nitrite or pg/mL for cytokines). The percentage of inhibition of production compared to the stimulated control is calculated for each concentration of this compound, and an IC50 value can be determined.

Conclusion and Future Directions

This compound has demonstrated significant immunosuppressive properties in vitro, affecting the proliferation and function of key immune cells, including T-cells, B-cells, and macrophages. Its distinct profile compared to Cyclosporin A suggests a novel mechanism of action that warrants further investigation.

The advancement of this compound as a potential therapeutic agent is currently hampered by a lack of detailed public data on its potency (IC50 values) and its precise molecular targets. Future research should prioritize:

  • Determination of IC50 values: Establishing the precise concentrations at which this compound inhibits various immune cell functions is crucial for understanding its therapeutic potential.

  • Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening can help identify the specific proteins or cellular components with which this compound interacts.

  • Elucidation of Signaling Pathways: In-depth studies are needed to determine which of the key immune signaling pathways (e.g., Calcineurin-NFAT, NF-κB, MAPK, JAK-STAT) are modulated by this compound. This will provide a more complete picture of its mechanism of action.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of autoimmune diseases and transplantation are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

A thorough understanding of these aspects will be critical in determining the potential of this compound as a novel immunosuppressive drug for the treatment of a range of immune-mediated disorders.

References

The Discovery and Isolation of Vermiculin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin, a macrocyclic dilactone antibiotic, has demonstrated a compelling profile of biological activities since its discovery. Isolated from the filamentous fungus Penicillium vermiculatum, this natural product has attracted interest for its potent antiprotozoal, antibacterial, cytotoxic, and notably, its immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development. The document details experimental protocols for the fermentation of the producing organism and the subsequent extraction and purification of the compound. Furthermore, it consolidates quantitative data on its physicochemical properties and biological activities, and presents a putative signaling pathway for its immunomodulatory effects based on current understanding.

Introduction

Natural products remain a cornerstone of drug discovery, providing complex and biologically active scaffolds for therapeutic development. Among the vast array of fungal secondary metabolites, this compound stands out for its unique structure and diverse bioactivities. First isolated from Penicillium vermiculatum, this compound is a 16-membered macrocyclic diolide. Its discovery has spurred further investigation into its potential as a lead compound, particularly in the realm of immunology, where it exhibits effects distinct from established immunosuppressants like cyclosporine. This whitepaper aims to provide a detailed technical guide on the core aspects of this compound research, from its microbial production to its biological effects.

Discovery and Producing Organism

This compound was first discovered as a crystalline antibiotic produced by the fungus Penicillium vermiculatum DANGEARD.[1] This fungus is a member of the genus Penicillium, a large and ubiquitous group of ascomycetous fungi known for producing a wide array of secondary metabolites, including the historically significant antibiotic penicillin.

The producing strain, Penicillium vermiculatum, can be isolated from various environmental sources, such as soil. For production purposes, the fungus is typically cultured on a suitable nutrient medium, such as a modified Czapek-Dox broth, under controlled fermentation conditions to optimize the yield of this compound.

Fermentation and Isolation

The production of this compound is achieved through submerged fermentation of Penicillium vermiculatum. The following sections detail the experimental protocols for the cultivation of the fungus and the subsequent isolation and purification of this compound.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound, involving a seed culture followed by a larger production culture.

3.1.1. Media Preparation

  • Seed Culture Medium (Modified Czapek-Dox Broth):

    • Sucrose: 30.0 g/L

    • Sodium Nitrate: 2.0 g/L

    • Dipotassium Phosphate: 1.0 g/L

    • Magnesium Sulfate (B86663) (MgSO₄·7H₂O): 0.5 g/L

    • Potassium Chloride: 0.5 g/L

    • Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g/L

    • Dissolve in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

  • Production Medium (Modified Czapek-Dox Broth with Additives):

    • Prepare the same basal medium as the seed culture.

    • After autoclaving and cooling, supplement with a filter-sterilized solution of copper sulfate (CuSO₄·5H₂O) to a final concentration that is optimized for this compound production.

    • Optionally, corn steep liquor can be added to enhance the biosynthesis of the metabolite.

3.1.2. Cultivation Procedure

  • Stock Culture Maintenance: Maintain Penicillium vermiculatum on Potato Dextrose Agar (PDA) slants.

  • Seed Culture: Inoculate a flask containing the seed culture medium with spores from a mature PDA culture. Incubate on a rotary shaker at a controlled temperature and agitation speed for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger volume of the production medium. Continue fermentation under optimized conditions of temperature, pH, and aeration for several days. The biosynthesis of this compound is influenced by the concentration of metal ions such as Fe³⁺ and Cu²⁺.

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth involves extraction and chromatographic purification.

3.2.1. Extraction

  • At the end of the fermentation, acidify the whole culture broth to a pH of approximately 3.0.

  • Extract the acidified broth with an equal volume of a suitable organic solvent, such as chloroform (B151607) or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compound.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3.2.2. Purification

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Crystallization: Combine the fractions containing pure this compound and evaporate the solvent. The purified this compound can be obtained as a crystalline solid by recrystallization from a suitable solvent system, such as methanol-water.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Vermiculin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification P_vermiculatum Penicillium vermiculatum Seed_Culture Seed Culture (Modified Czapek-Dox) P_vermiculatum->Seed_Culture Production_Culture Production Culture (Supplemented Medium) Seed_Culture->Production_Culture Acidification Acidification of Broth Production_Culture->Acidification Solvent_Extraction Solvent Extraction (e.g., Chloroform) Acidification->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude_Extract Crude this compound Extract Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Pure_this compound Pure Crystalline this compound Crystallization->Pure_this compound

Figure 1: General workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

This compound is a neutral, colorless crystalline substance. Its structure has been elucidated through spectroscopic methods and chemical degradation.

PropertyValue
Molecular Formula C₂₀H₂₄O₈
Molecular Weight 392.4 g/mol
Appearance Colorless crystals
Melting Point 175-177 °C (with decomposition)
UV λmax (Methanol) 222 nm

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data Key Features
¹H NMR Signals corresponding to olefinic protons, protons alpha to carbonyl groups, and methyl protons of the oxopropyl side chains.
¹³C NMR Resonances for carbonyl carbons of the ester and ketone groups, olefinic carbons, and aliphatic carbons of the macrocyclic ring and side chains.
Mass Spectrometry A molecular ion peak corresponding to the molecular formula C₂₀H₂₄O₈, along with characteristic fragmentation patterns.

Table 2: Summary of Spectroscopic Data for this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antimicrobial, antiprotozoal, cytotoxic, and immunomodulatory effects.

Antimicrobial and Antiprotozoal Activity

This compound has been shown to inhibit the growth of some Gram-positive bacteria. It also displays notable activity against protozoa such as Trypanosoma cruzi and Leishmania braziliensis.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC₅₀ (µg/mL)
Murine Leukemia L1210< 4

Table 3: Cytotoxic Activity of this compound.

Immunomodulatory Activity

One of the most significant biological activities of this compound is its immunomodulatory effect. It has been shown to inhibit the proliferation of both T-cells and B-cells in a dose-dependent manner. Furthermore, this compound suppresses the production of several key cytokines and inflammatory mediators.

Key Immunomodulatory Effects of this compound:

  • Inhibition of T-cell and B-cell proliferation: this compound inhibits the proliferation of mouse spleen cells stimulated with T-cell mitogens (like Concanavalin A) and B-cell mitogens (like bacterial lipopolysaccharide).

  • Inhibition of cytokine production: It dose-dependently inhibits the production of Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10).

  • Suppression of nitric oxide (NO) production: this compound suppresses the production of NO by activated macrophages.

The mechanism of this compound's immunosuppressive action appears to be distinct from that of cyclosporine A, a well-known calcineurin inhibitor. While both affect cytokine production, this compound is less inhibitory for IL-2 gene expression compared to cyclosporine. This suggests that this compound may target a different component of the T-cell activation signaling pathway. A plausible, though not definitively proven, mechanism is that this compound interferes with signaling events upstream of cytokine gene transcription, potentially affecting intracellular calcium signaling or the activation of transcription factors other than NFAT.

The following diagram illustrates a putative signaling pathway for T-cell activation and highlights the potential points of inhibition by this compound.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Signaling_Cascade Early Signaling Cascade (e.g., Lck, ZAP-70) TCR->Signaling_Cascade APC Antigen Presenting Cell (APC) (with MHC-Antigen) APC->TCR Antigen Recognition PLCg PLCγ Signaling_Cascade->PLCg IP3_DAG IP₃ & DAG Production PLCg->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release Calcineurin Calcineurin Activation Ca_Release->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Translocation NFAT_dephospho->NFAT_translocation This compound This compound This compound->Signaling_Cascade Inhibition? This compound->Ca_Release Inhibition? Gene_Transcription Cytokine Gene Transcription (IL-2, IFN-γ, IL-4, IL-10) NFAT_translocation->Gene_Transcription Cytokine_Production Cytokine Production & Secretion Gene_Transcription->Cytokine_Production

Figure 2: Putative mechanism of T-cell activation and potential inhibitory points of this compound.

Conclusion

This compound represents a fascinating natural product with a diverse range of biological activities. Its unique macrocyclic structure and potent immunomodulatory effects make it a valuable subject for further research and development. This technical guide has provided a consolidated overview of the discovery, isolation, and biological characterization of this compound. The detailed protocols and compiled data herein are intended to facilitate future investigations into this promising molecule, potentially leading to the development of new therapeutic agents. Further studies are warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential.

References

Vermiculin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Secondary Metabolite with Potent Immunomodulatory and Antineoplastic Potential

Foreword: This technical guide provides an in-depth overview of vermiculin, a secondary metabolite produced by the fungus Penicillium vermiculatum. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its biological activities, mechanisms of action, and relevant experimental protocols. While this compound has demonstrated significant biological potential, it is important to note that publicly available quantitative data, such as specific IC50 and MIC values, remains limited. This guide synthesizes the available information and presents general methodologies for its further investigation.

Core Concepts

This compound is a macrocyclic dilactone antibiotic isolated from Penicillium vermiculatum.[1] Its chemical formula is C₂₀H₂₄O₈, with a molecular weight of 392.4 g/mol . This compound has garnered scientific interest primarily for its pronounced immunosuppressive, antitumor, and antimicrobial properties.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₂₀H₂₄O₈PubChem
Molecular Weight392.4 g/mol PubChem
IUPAC Name(3E,8S,11E,16S)-8,16-Bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetroneWikipedia
CAS Number37244-00-1Wikipedia

Biological Activities and Mechanism of Action

Immunosuppressive Activity

This compound exhibits potent immunosuppressive effects by inhibiting the proliferation of both T-cells and B-cells.[1] Its mechanism of action is distinct from that of cyclosporine A, a widely used immunosuppressant.[1] this compound dose-dependently inhibits the proliferation of mouse spleen cells stimulated by T-cell mitogens like Concanavalin A (Con A) and B-cell mitogens like bacterial lipopolysaccharide (LPS).[1]

Furthermore, this compound modulates the adaptive immune response by suppressing the production of key cytokines. It inhibits the synthesis of Th1 cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), as well as Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[1] this compound also suppresses the production of nitric oxide (NO) by activated macrophages.[1]

Vermiculin_Immunosuppression cluster_antigen_presentation Antigen/Mitogen Stimulation cluster_vermiculin_action This compound Intervention cluster_cellular_response Cellular Response APC Antigen Presenting Cell (e.g., Macrophage) T_Cell T-Cell APC->T_Cell Presents Antigen NO_Production Nitric Oxide (NO) Production APC->NO_Production LPS Stim. Proliferation T-Cell & B-Cell Proliferation T_Cell->Proliferation Cytokine_Production Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) T_Cell->Cytokine_Production B_Cell B-Cell B_Cell->Proliferation Mitogen Mitogen (ConA / LPS) Mitogen->T_Cell Activates Mitogen->B_Cell Activates This compound This compound This compound->Proliferation Inhibits This compound->Cytokine_Production Inhibits This compound->NO_Production Inhibits

Conceptual overview of this compound's immunosuppressive action.
Antitumor Activity

This compound has been reported to possess antitumor properties, notably against murine leukemia cell lines such as L1210 and P388. However, specific IC50 values are not well-documented in the available literature. The proposed mechanism for its anticancer effects centers on the disruption of microtubule dynamics, a common mode of action for many natural product-derived antitumor agents. By interfering with microtubule polymerization or depolymerization, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis. Further research is required to definitively establish this compound's specific molecular target and mechanism within this pathway.

Table 2.1: Antitumor Activity of this compound (Qualitative Data)

Cell Line Effect Putative Mechanism
Murine Leukemia (L1210, P388) Cytotoxic Microtubule disruption (Hypothesized)

Antimicrobial Activity

This compound also demonstrates a spectrum of antimicrobial activity. While comprehensive MIC values are not consistently reported for this compound, its inhibitory effects against various bacteria and fungi have been noted. The precise mechanism of its antimicrobial action is not fully elucidated but may involve the disruption of cell wall synthesis or interference with cell membrane integrity, common mechanisms for antimicrobial compounds.

Table 2.2: Antimicrobial Spectrum of this compound (Qualitative Data)

Organism Type Reported Activity Putative Mechanism
Bacteria Inhibitory Disruption of cell wall synthesis (Hypothesized)
Fungi Inhibitory Disruption of cell membrane integrity (Hypothesized)

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and biological evaluation of this compound. These protocols are based on established techniques for related fungal metabolites and immunological assays.

Production and Isolation of this compound

Vermiculin_Production_Extraction Start Start: P. vermiculatum Spore Stock Inoculation Inoculate Seed Culture Medium (e.g., Modified Czapek-Dox Broth) Start->Inoculation Seed_Culture Incubate Seed Culture (28°C, 150 rpm, 48-72h) Inoculation->Seed_Culture Production_Inoculation Inoculate Production Medium (e.g., Modified Czapek-Dox with CuSO₄) Seed_Culture->Production_Inoculation Fermentation Fermentation (28°C, 150 rpm, 7-14 days) Production_Inoculation->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate or Chloroform) Harvest->Extraction Concentration Concentrate Extract (Rotary Evaporation) Extraction->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification End Pure this compound Purification->End

References

The Biological Activity of Vermiculin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrodiolide antibiotic isolated from Penicillium vermiculatum. It has garnered scientific interest due to its diverse biological activities, including cytotoxic, antimicrobial, antiprotozoal, and immunomodulatory properties. Research has extended to the synthesis and evaluation of this compound derivatives to explore their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, detailing experimental methodologies and exploring its mechanism of action.

Data Presentation

Table 1: Summary of Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineObservations
Cytotoxic Activity HeLa Cells, Leukemia L1210, Leukemia P388Inhibits cell growth and affects the synthesis of DNA, RNA, and proteins.[2]
Antibacterial Activity Gram-positive bacteriaExhibits inhibitory effects.
Antiprotozoal Activity Trypanosoma cruzi, Leishmania speciesActive against these protozoan parasites.[3]
Immunomodulatory Activity T-lymphocytes, B-lymphocytesSuppresses PHA-stimulated T-lymphocytes and stimulates LPS-stimulated B-lymphocytes.[4]

Table 2: Qualitative Comparison of Biological Activity of this compound Derivatives

Derivative Name/ClassModificationReported Activity Comparison to this compound
Hydrogenated Derivatives (e.g., Tetrahydrothis compound)Hydrogenation of the macrodiolide ringLower antibacterial and cytotoxic activities.[1]

Experimental Protocols

This section details the general experimental methodologies for assessing the key biological activities of this compound and its derivatives.

Cytotoxicity Assays

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, L1210, P388) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Assays

a) Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus).

  • Serial Dilution: Perform a serial dilution of this compound or its derivatives in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Antiprotozoal Assays

a) In Vitro Assay against Trypanosoma cruzi

  • Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable liquid medium.

  • Compound Treatment: Incubate the parasites with various concentrations of this compound or its derivatives.

  • Growth Inhibition Assessment: After a set incubation period, determine the parasite viability using a resazurin-based assay or by counting motile parasites under a microscope.

  • Data Analysis: Calculate the IC50 value.

Immunomodulatory Assays

a) Lymphocyte Proliferation Assay

  • Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

  • Cell Culture and Stimulation: Culture the PBMCs and stimulate them with mitogens such as phytohemagglutinin (PHA) for T-cell proliferation or lipopolysaccharide (LPS) for B-cell proliferation.

  • Compound Treatment: Add various concentrations of this compound or its derivatives to the cultures.

  • Proliferation Measurement: After incubation, measure cell proliferation using a BrdU incorporation assay or a fluorescent dye-based method.

Mechanism of Action & Signaling Pathways

Cytotoxic Mechanism

Studies on HeLa cells have indicated that this compound's cytotoxic effects are linked to the inhibition of key cellular processes.[2] It has been shown to interfere with the biosynthesis of DNA, RNA, and proteins, ultimately leading to a halt in cell division (mitosis).

cluster_Cellular_Processes Cellular Processes This compound This compound Cell HeLa Cell This compound->Cell DNA_Synthesis DNA Biosynthesis This compound->DNA_Synthesis inhibits RNA_Synthesis RNA Biosynthesis This compound->RNA_Synthesis inhibits Protein_Synthesis Protein Biosynthesis This compound->Protein_Synthesis inhibits Mitosis Mitosis DNA_Synthesis->Mitosis leads to inhibition of RNA_Synthesis->Mitosis leads to inhibition of Protein_Synthesis->Mitosis leads to inhibition of Cell_Death Cell Death Mitosis->Cell_Death arrest leads to

Conceptual diagram of this compound's cytotoxic mechanism.
Immunomodulatory Effects

This compound exhibits selective immunomodulatory activities, demonstrating different effects on T-lymphocytes and B-lymphocytes.[4] This suggests a nuanced interaction with immune signaling pathways.

This compound This compound T_Cell_Proliferation Proliferation This compound->T_Cell_Proliferation suppresses B_Cell_Proliferation Proliferation This compound->B_Cell_Proliferation stimulates T_Cell T-Lymphocyte T_Cell->T_Cell_Proliferation B_Cell B-Lymphocyte B_Cell->B_Cell_Proliferation PHA PHA (Mitogen) PHA->T_Cell stimulates LPS LPS (Mitogen) LPS->B_Cell stimulates

This compound's differential effects on lymphocyte proliferation.

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

The synthesis of this compound derivatives, as described by Proksa et al. (1993), primarily involves the hydrogenation of the parent molecule. The resulting derivatives are then subjected to biological screening to assess their activity.[1]

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Hydrogenation Hydrogenation (e.g., over Adams catalyst or Pd/C) This compound->Hydrogenation Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) This compound->Cytotoxicity_Assay Control Antibacterial_Assay Antibacterial Assays (e.g., MIC determination) This compound->Antibacterial_Assay Control Derivatives This compound Derivatives (e.g., Tetrahydrothis compound) Hydrogenation->Derivatives Derivatives->Cytotoxicity_Assay Derivatives->Antibacterial_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis

Workflow for synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a biologically active natural product with a range of interesting properties. While its derivatives have been synthesized, the available literature suggests they are less potent than the parent compound. Further research, including the full publication of quantitative biological data and detailed mechanistic studies, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this compound and its analogs.

References

An In-depth Technical Guide to the Secondary Metabolites of Penicillium vermiculatum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillium vermiculatum, a filamentous fungus, is a known producer of a diverse array of secondary metabolites. These bioactive compounds exhibit a range of interesting biological activities, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known secondary metabolites from P. vermiculatum, their biological activities, biosynthetic pathways, and detailed experimental protocols for their isolation, characterization, and bioactivity assessment.

Overview of Secondary Metabolites

Penicillium vermiculatum has been reported to produce several classes of secondary metabolites, primarily polyketides and macrolides. The production of these compounds is highly dependent on culture conditions, including the composition of the medium (carbon and nitrogen sources), pH, temperature, and the presence of metal ions like Fe³⁺ and Cu²⁺.[1]

Known Secondary Metabolites

A number of secondary metabolites have been isolated and identified from Penicillium vermiculatum. The most well-documented of these are:

  • Vermistatin (B192645): A polyketide with a substituted benzofuranone moiety linked to a pyranone ring.[2][3] It has garnered interest for its cytotoxic and potential anti-inflammatory activities.[3][4]

  • Vermiculin: A macrodiolide antibiotic that has demonstrated antiprotozoal and antibacterial properties.[5][6]

  • Vermiculinic Acid, Vermiculic Acid, and 4-Deoxovermiculic Acid: Unsaturated aliphatic ketoacids that are believed to be precursors in the biosynthesis of this compound.[7]

  • Extracellular Polysaccharides: Complex carbohydrates that are secreted into the fermentation medium.[8]

  • Penitrem A: A tremorgenic mycotoxin that has been reported in some Penicillium species. Its production by P. vermiculatum is less definitively established in the readily available literature.[9][10][11]

  • Verruculogen: Another tremorgenic mycotoxin found in Penicillium and Aspergillus species.[5][6][12]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for the secondary metabolites of Penicillium vermiculatum. It is important to note that specific yield and bioactivity data for compounds from this particular species are limited in the publicly available literature. Where specific data is unavailable, illustrative data from closely related Penicillium species or general findings are provided and noted as such.

Table 1: Production Yields of Secondary Metabolites

MetaboliteProduction Yield (mg/L)Culture ConditionsReference
VermistatinData not availableProduction is influenced by glucose, sucrose, corn steep liquor, Fe³⁺, and Cu²⁺.[1]Illustrative yields for other Penicillium polyketides are in the range of ~20-60 mg/L.[2]
This compoundData not availableProduction is influenced by glucose, sucrose, corn steep liquor, Fe³⁺, and Cu²⁺.[1]-
Extracellular Polysaccharides~4800Industrial fermentation broth after this compound extraction.[8]

Table 2: Cytotoxic Activity of Secondary Metabolites

MetaboliteCell LineAssay TypeIC₅₀ Value (µM)Incubation TimeReference
VermistatinLeukemia cell linesNot specifiedNot specifiedNot specified[4]
Vermistatin Analog (Penisimplicissin)Various cancer cell linesNot specifiedNot specifiedNot specified[4]
Penicidone E (from Penicillium sp.)PATU8988T (human pancreatic cancer)CCK-811.448 h[13]
Acrocalysterol B (from Acrocalymma sp.)HeLa, HCC-1806, RKONot specified18.37-19.64Not specified[13]

Table 3: Antimicrobial Activity of Secondary Metabolites

MetaboliteTarget OrganismAssay TypeMIC Value (µg/mL)Reference
This compoundLeishmania sp., Trypanosoma cruziNot specifiedNot specified[6]
This compoundVarious bacteriaNot specifiedNot specified[6]
Penicillium sp. extractEscherichia coliBroth microdilution8[4]
Penicillium sp. extractStaphylococcus aureusBroth microdilution16[4]
Penicillium sp. extractEnterococcus faecalisBroth microdilution32[4]
Penicillium sp. extractCandida albicansBroth microdilution64[4]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Penicillium vermiculatum, extraction, purification, and bioactivity assessment of its secondary metabolites.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate P. vermiculatum and extract crude secondary metabolites.

Materials:

  • Penicillium vermiculatum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Activation of Fungal Culture: Inoculate P. vermiculatum onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the fungal culture from the PDA plate into a flask containing 100 mL of sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Production Culture: Inoculate a larger volume of PDB (e.g., 1 L) with the seed culture (e.g., 10 mL). Incubate under the same conditions for 14-21 days.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the dried extract in vacuo using a rotary evaporator to obtain the crude extract.[2][14]

Purification of Vermistatin by HPLC

Objective: To purify vermistatin from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude extract of P. vermiculatum

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Methanol

Protocol:

  • Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter.

  • Analytical HPLC:

    • Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10-90% B over 30 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration to 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Determine the retention time of the vermistatin peak.

  • Preparative HPLC:

    • Use a larger C18 column (e.g., 10 x 250 mm).

    • Optimize the gradient to achieve good separation of the vermistatin peak.

    • Collect fractions corresponding to the vermistatin peak.

    • Combine the pure fractions and evaporate the solvent to obtain purified vermistatin.[2][14]

Cytotoxicity Assessment by MTT Assay

Objective: To determine the cytotoxic activity of purified metabolites against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the purified metabolite for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[15][16]

Antimicrobial Susceptibility Testing by Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified metabolites against microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Purified metabolite

  • Microplate reader

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the purified metabolite in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the metabolite that completely inhibits visible growth of the microbe.[17][18][19]

Signaling Pathways and Biosynthesis

Regulation of Secondary Metabolism

The production of secondary metabolites in Penicillium species is a tightly regulated process influenced by global regulatory proteins. One of the key players is the Velvet complex , which consists of proteins such as VeA, VelB, and LaeA. This complex integrates environmental signals, like light, to control both fungal development and the expression of secondary metabolite biosynthetic gene clusters.[7][20] In the dark, the Velvet complex is typically active, leading to the activation of secondary metabolism.[7] The VeA protein, in particular, has been shown to be a crucial regulator, often acting as a positive regulator for the biosynthesis of various secondary metabolites in Penicillium and Aspergillus species.[13][21]

Regulation_of_Secondary_Metabolism cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis Light Light VeA VeA Light->VeA inhibits Nutrient_Status Nutrient Status (Carbon, Nitrogen) Velvet_Complex Velvet Complex (VeA, VelB, LaeA) Nutrient_Status->Velvet_Complex pH pH pH->Velvet_Complex VeA->Velvet_Complex LaeA LaeA (Methyltransferase) Velvet_Complex->LaeA Chromatin_Remodeling Chromatin Remodeling LaeA->Chromatin_Remodeling activates SM_Cluster Secondary Metabolite Gene Cluster Chromatin_Remodeling->SM_Cluster activates transcription Secondary_Metabolites Secondary Metabolites (e.g., Vermistatin, this compound) SM_Cluster->Secondary_Metabolites synthesizes Vermistatin_Biosynthesis AcetylCoA Acetyl-CoA PKS Non-reducing Polyketide Synthase (NR-PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Chain Linear Poly-β-keto Chain PKS->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Aromatic_Core Aromatic Core (Benzofuranone & Pyranone) Cyclization->Aromatic_Core Tailoring_Enzymes Tailoring Enzymes (e.g., O-methyltransferases) Aromatic_Core->Tailoring_Enzymes Vermistatin Vermistatin Tailoring_Enzymes->Vermistatin Experimental_Workflow Cultivation Fungal Cultivation (P. vermiculatum) Extraction Extraction (Ethyl Acetate) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Pure_Compounds Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (Cytotoxicity, Antimicrobial) Pure_Compounds->Bioactivity_Screening Identified_Metabolite Identified Bioactive Metabolite Structure_Elucidation->Identified_Metabolite Bioactivity_Screening->Identified_Metabolite

References

Vermiculin's role in fungal chemical ecology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vermiculin's Role in Fungal Chemical Ecology

Abstract

This compound is a macrocyclic diolide, a type of polyketide secondary metabolite produced by the filamentous fungus Penicillium vermiculatum. It has garnered scientific interest due to its significant biological activities, including antibiotic, cytotoxic, and potent immunomodulatory properties. In the context of fungal chemical ecology, this compound likely serves as a crucial agent for mediating interspecific competition and defense. Its production is tightly regulated by environmental cues, suggesting an adaptive role in the fungus's survival and niche colonization. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its biosynthesis, regulation, and multifaceted biological activities. It includes summaries of available bioactivity data, detailed experimental protocols for its study, and visualizations of key pathways to facilitate a deeper understanding for research and development purposes.

Introduction

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth but play critical roles in mediating ecological interactions. These compounds, shaped by evolutionary pressures, are instrumental in processes such as nutrient acquisition, communication, and antagonism against competing organisms. This compound, a 16-membered macrodiolide lactone isolated from Penicillium vermiculatum, is a prime example of such a molecule.[1] Its characterization as an antibiotic and cytotoxic agent suggests a role in chemical warfare, enabling P. vermiculatum to outcompete other microorganisms in its ecological niche. Furthermore, its distinct immunomodulatory effects present intriguing possibilities for pharmacological development. This document synthesizes the existing literature to provide a technical resource on this compound's biosynthesis, the environmental factors regulating its production, and its ecological and potential therapeutic roles.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). While the specific gene cluster for this compound has not been fully characterized, its biosynthesis is understood to follow the general principles of fungal PKS pathways. It is proposed that a highly reducing polyketide synthase (HR-PKS) is involved. The biosynthesis begins with a starter unit and the iterative condensation of malonyl-CoA extender units to form a linear poly-β-keto chain. Subsequent enzymatic modifications, including reduction, dehydration, and cyclization, lead to the final macrodiolide structure. Studies have indicated that unsaturated aliphatic ketoacids, such as vermiculinic acid, are direct precursors in the final dimerization and cyclization steps to form the 16-membered ring.[2]

Vermiculin_Biosynthesis cluster_0 Polyketide Chain Assembly (PKS) cluster_1 Tailoring and Cyclization AcetylCoA Acetyl-CoA (Starter) PKS_complex Highly-Reducing Polyketide Synthase (PKS) AcetylCoA->PKS_complex MalonylCoA Malonyl-CoA (Extender) MalonylCoA->PKS_complex LinearPolyketide Linear Polyketide Chain PKS_complex->LinearPolyketide Iterative Condensation Ketoacids Vermiculinic & other Aliphatic Ketoacids LinearPolyketide->Ketoacids Tailoring Enzymes (Oxidation, etc.) Dimerization Dimerization & Macrolactonization Ketoacids->Dimerization This compound This compound Dimerization->this compound

Caption: Proposed biosynthetic pathway for this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound is often metabolically costly and is therefore tightly regulated in response to environmental conditions. The biosynthesis of this compound in P. vermiculatum is significantly influenced by nutrient availability and the presence of metal ions.[3]

  • Carbon and Nitrogen Sources: The type and concentration of carbon sources, such as glucose and sucrose, affect the overall yield of this compound. The quality of the nitrogen source, like corn steep liquor, also plays a crucial role in directing the metabolic flux towards its production.[3]

  • Metal Ions: The concentrations of ferric (Fe³⁺) and cupric (Cu²⁺) ions have been shown to modulate this compound biosynthesis, with the specific effect being dependent on the carbon source utilized.[3]

  • Electron Transport: Compounds capable of electron transport generally stimulate the production of this compound, indicating a link between the fungus's primary metabolic state and secondary metabolite synthesis.[3]

These regulatory mechanisms ensure that this compound is produced under conditions where it is most likely to provide a competitive advantage, such as in nutrient-rich environments where microbial competition is high.

Vermiculin_Regulation Biosynthesis This compound Biosynthesis (PKS Gene Cluster) This compound This compound Biosynthesis->this compound Glucose High Glucose Glucose->Biosynthesis +/- Sucrose High Sucrose Sucrose->Biosynthesis +/- CSL Corn Steep Liquor (Nitrogen Source) CSL->Biosynthesis + (Quality) Fe3 Fe³⁺ ions Fe3->Biosynthesis +/- Cu2 Cu²⁺ ions Cu2->Biosynthesis +/- ET Electron Transport Compounds ET->Biosynthesis + (Stimulatory)

Caption: Environmental factors regulating this compound biosynthesis.

Biological Activity and Ecological Role

This compound's biological activities are central to its function in chemical ecology, primarily as an agent of interference competition and defense. Its classification as a macrodiolide antibiotic suggests it can inhibit the growth of competing bacteria and fungi.

Antimicrobial and Cytotoxic Activity

This compound is described as a macrodiolide antibiotic.[4] While extensive quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely reported in the literature, the antibiotic nature of the molecule implies a role in suppressing competing microbes in the soil or substrate environment. Its cytotoxic properties, demonstrated by the reduced activity of its synthetic derivatives, further support its role as a defensive or antagonistic compound.[4] This cytotoxicity could be effective against a range of competitors or even micro-predators.

Immunomodulatory Effects

Perhaps the most well-documented activity of this compound is its ability to modulate the immune system. It exhibits selective effects on cellular immunity.[5] In vitro studies have shown that this compound can inhibit the proliferation of both T-cells and B-cells in a dose-dependent manner.[1] It also suppresses the production of key Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines and inhibits nitric oxide (NO) synthesis by activated macrophages.[1] This potent immunosuppressive activity, which acts through a different mechanism than cyclosporine A, suggests that in an ecological context, this compound could modulate the immune responses of invertebrate hosts or predators.

Putative Mechanism of Action

The precise molecular targets of this compound remain largely uncharacterized.[4] However, based on its structure as a macrodiolide antibiotic, its antimicrobial action can be inferred. Macrodiolides typically function by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for the nascent polypeptide chain and thus arresting translation.[4][5] This is a plausible mechanism for this compound's antibiotic effects.

The mechanism behind its immunomodulatory and cytotoxic effects is less clear but likely involves interference with critical signaling pathways in eukaryotic cells, leading to the observed inhibition of cell proliferation and cytokine production.[1]

Mechanism_of_Action cluster_0 Putative Antibiotic Mechanism (vs. Bacteria) cluster_1 Observed Immunomodulatory Mechanism (vs. Eukaryotic Immune Cells) Vermiculin_A This compound Ribosome Bacterial 50S Ribosomal Subunit Vermiculin_A->Ribosome Binds to Exit Tunnel Translation Protein Synthesis (Translation) Ribosome->Translation Blocks Growth Bacterial Growth & Proliferation Translation->Growth Inhibits Vermiculin_B This compound T_Cell T-Cell / B-Cell Vermiculin_B->T_Cell Macrophage Macrophage Vermiculin_B->Macrophage Proliferation Cell Proliferation T_Cell->Proliferation Inhibits Cytokines Cytokine Production (IL-2, IL-4, IL-10, IFN-γ) T_Cell->Cytokines Inhibits NO Nitric Oxide (NO) Production Macrophage->NO Inhibits MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate 24-72h C->D E 5. Add MTT solution (10 µL/well) D->E F 6. Incubate 4h (Formazan forms) E->F G 7. Remove medium, add 100 µL Solubilizer (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability and determine IC₅₀ H->I

References

Initial Screening of Vermiculin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrodiolide secondary metabolite isolated from the fungus Penicillium vermiculatum.[1][2] As a natural product, it has garnered interest for its potential biological activities. This technical guide provides a consolidated overview of the initial screening of this compound's bioactivity, focusing on its reported antiprotozoal, cytotoxic, and immunosuppressive properties. Due to the limited availability of recent research, this document summarizes foundational findings and presents generalized experimental protocols relevant to the preliminary assessment of such a compound.

Summary of Bioactivity

Initial studies have identified several key bioactivities of this compound, establishing it as a molecule of interest for further investigation. The primary reported activities include:

  • Antiprotozoal Activity: this compound has been described as a novel antiprotozoal antibiotic.[3] Early studies indicated its activity against protozoan parasites such as Leishmania and Trypanosoma cruzi.[3]

  • Cytotoxic Activity: this compound has demonstrated cytotoxic effects, particularly through the inhibition of nucleic acid synthesis in tumor cells.[1] This suggests a potential as a cytostatic or anticancer agent. A related metabolite from the same organism, vermicillin, has also shown inhibitory effects on tumor cells in vitro.

  • Immunosuppressive Activity: Research has pointed to this compound's selective effects on cellular immunity, suggesting a potential for immunoregulatory applications.[1][2]

While these activities have been reported, publicly available quantitative data, such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are scarce in recent literature. The tables below are structured to accommodate such data as it becomes available through further research.

Data Presentation

The following tables are formatted for the clear presentation of quantitative bioactivity data for this compound. Note: Specific values from peer-reviewed literature are limited; these tables serve as a template for future experimental data.

Table 1: Antiprotozoal Activity of this compound

Target OrganismAssay TypeEndpointResult (e.g., IC50, MIC)Reference
Leishmania sp.Growth InhibitionIC50Data not available[3]
Trypanosoma cruziGrowth InhibitionIC50Data not available[3]

Table 2: Antimicrobial Spectrum of this compound

OrganismStrainAssay TypeResult (MIC in µg/mL)Reference
Staphylococcus aureusATCCBroth MicrodilutionData not available
Escherichia coliATCCBroth MicrodilutionData not available
Candida albicansATCCBroth MicrodilutionData not available

Table 3: Cytotoxicity Profile of this compound

Cell LineAssay TypeEndpointResult (e.g., CC50, IC50)Reference
HeLaCytotoxicityIC50Data not available
MRC-5CytotoxicityCC50Data not available

Experimental Protocols

The following are detailed, generalized methodologies for key experiments typically employed in the initial screening of a natural product like this compound.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or CC50 value, which is the concentration of the compound that inhibits cell growth or reduces viability by 50%.

Antiprotozoal Activity: In Vitro Growth Inhibition Assay

This protocol is a general guideline for assessing the activity against protozoan parasites.

Protocol:

  • Parasite Culture: Culture the target protozoan parasite (e.g., Leishmania donovani, Trypanosoma cruzi) in its appropriate life stage (e.g., promastigotes, amastigotes, or trypomastigotes) in a suitable culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in the culture medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the parasites to each well.

  • Incubation: Incubate the plates under the optimal conditions for the specific parasite for a defined period (e.g., 48-72 hours).

  • Growth Assessment: Determine parasite viability using a suitable method, such as:

    • Resazurin-based assays: Measure the metabolic activity of viable parasites.

    • Microscopic counting: Directly count the number of viable parasites using a hemocytometer.

    • Reporter gene assays: Use parasites expressing a reporter gene (e.g., luciferase, beta-galactosidase) and measure the signal.

  • Data Analysis: Calculate the percentage of growth inhibition compared to a vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

The following diagrams illustrate conceptual workflows and a proposed mechanism of action for this compound based on available literature.

Experimental_Workflow_for_Bioactivity_Screening cluster_extraction Compound Isolation cluster_screening Initial Bioactivity Screening cluster_data Data Analysis Penicillium_vermiculatum Penicillium vermiculatum Culture Extraction_Purification Extraction & Purification Penicillium_vermiculatum->Extraction_Purification This compound This compound Extraction_Purification->this compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity_Assay Antiprotozoal_Assay Antiprotozoal Assay (e.g., Growth Inhibition) This compound->Antiprotozoal_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) This compound->Antimicrobial_Assay IC50_CC50 IC50 / CC50 Determination Cytotoxicity_Assay->IC50_CC50 Antiprotozoal_Assay->IC50_CC50 MIC MIC Determination Antimicrobial_Assay->MIC

Caption: General workflow for the isolation and initial bioactivity screening of this compound.

Vermiculin_Proposed_Mechanism cluster_nucleus Nucleus This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Uptake DNA_Replication DNA Replication This compound->DNA_Replication Inhibition RNA_Synthesis RNA Synthesis This compound->RNA_Synthesis Inhibition Nucleus Nucleus Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound via inhibition of nucleic acid synthesis.

Conclusion

This compound, a metabolite from Penicillium vermiculatum, displays a promising profile of bioactivities, including antiprotozoal, cytotoxic, and immunosuppressive effects. The primary mechanism of its cytotoxic action appears to be the inhibition of nucleic acid synthesis. While foundational research has established these properties, a significant gap exists in the availability of detailed, quantitative data in contemporary literature. Further research is warranted to fully characterize the therapeutic potential of this compound, including comprehensive screening to determine its spectrum of activity, potency (IC50/MIC values), and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Vermiculin: A Macrodiolide with Untapped Therapeutic Potential as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vermiculin, a macrodiolide antibiotic isolated from fungi such as Penicillium vermiculatum, has demonstrated a range of biological activities that position it as a compound of interest for lead optimization in drug development.[1] While its cytotoxic and antimicrobial properties have been noted, the most compelling evidence to date lies in its distinct immunomodulatory effects. This compound has been shown to dose-dependently inhibit the proliferation of key immune cells, modulate the production of both pro- and anti-inflammatory cytokines, and suppress nitric oxide synthesis. These activities suggest a mechanism of action distinct from established immunosuppressants like cyclosporine A, opening new avenues for therapeutic intervention in immune-related disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound, presenting available data, detailed experimental protocols for its bioactivity assessment, and visualizations of its known signaling pathways to aid researchers in exploring its full therapeutic potential.

Introduction

This compound is a macrocyclic aglycosidic dilactone first identified as a secondary metabolite from Penicillium vermiculatum.[1] Its classification as a macrodiolide antibiotic hints at its potential to interfere with essential cellular processes.[1] Early research highlighted its antiprotozoal and antibacterial activities, though comprehensive quantitative data on its antimicrobial spectrum remains limited in readily accessible literature. More recent investigations have focused on its immunoregulatory and cytotoxic properties, suggesting its potential as a lead compound for developing novel therapeutics in oncology and immunology. This document synthesizes the available scientific information on this compound to serve as a technical resource for the scientific community.

Biological Activities and Therapeutic Potential

The known biological activities of this compound are summarized in the table below. The most extensively documented effects are in the realm of immunomodulation.

Biological ActivityTarget Cells/SystemObserved EffectsSupporting Evidence
Immunomodulation T-cells, B-cells, Macrophages- Inhibition of mitogen-stimulated spleen cell proliferation. - Dose-dependent suppression of Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokine production. - Inhibition of nitric oxide (NO) production by activated macrophages.Strong, with in-vitro evidence demonstrating a distinct mechanism from cyclosporine A.
Anticancer/Cytotoxic Murine Leukemia (L1210)- Reported inhibition of tumor cells in vitro.Limited; specific quantitative data such as IC50 values are not widely available in recent literature.
Antimicrobial Bacteria, Protozoa- Reported antiprotozoal and antibacterial effects.Limited; specific Minimum Inhibitory Concentration (MIC) values against a broad range of microorganisms are not well-documented in accessible sources.

Mechanism of Action: Immunomodulation

This compound exerts its immunomodulatory effects by intervening in key signaling pathways that govern immune cell activation and response. The primary mechanism involves the suppression of lymphocyte proliferation and the modulation of cytokine and inflammatory mediator production.

Inhibition of Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of mouse spleen cells stimulated by the T-cell mitogen Concanavalin A (Con A) and the B-cell mitogen lipopolysaccharide (LPS) in a dose-dependent manner. This suggests that this compound interferes with the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR) activation, which are crucial for clonal expansion of these immune cells.

Modulation of Cytokine Production

A key aspect of this compound's immunomodulatory action is its ability to suppress the production of a range of cytokines from T-helper (Th) cells. It inhibits both Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for cell-mediated immunity, and Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10), which are involved in humoral immunity. This broad-spectrum cytokine suppression indicates that this compound may act on a central regulatory point in T-helper cell differentiation or function.

Suppression of Nitric Oxide Synthesis

This compound also demonstrates anti-inflammatory properties by suppressing the production of nitric oxide (NO) by activated macrophages. NO is a key signaling molecule and inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). The inhibition of NO production suggests that this compound may interfere with the iNOS pathway, a key target in inflammatory conditions.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways affected by this compound in immune cells.

Vermiculin_Immunomodulation_Pathway Proposed Immunomodulatory Mechanism of this compound cluster_antigen_presentation Immune Cell Activation cluster_this compound cluster_outputs Biological Outcomes Antigen/Mitogen Antigen/Mitogen TCR/BCR TCR/BCR/ TLR Signaling Antigen/Mitogen->TCR/BCR Stimulates Macrophage_Activation Macrophage Activation Antigen/Mitogen->Macrophage_Activation Stimulates Proliferation T-cell & B-cell Proliferation TCR/BCR->Proliferation Cytokine_Production Cytokine Gene Transcription TCR/BCR->Cytokine_Production iNOS_Expression iNOS Gene Expression Macrophage_Activation->iNOS_Expression This compound This compound This compound->Proliferation Inhibits This compound->Cytokine_Production Inhibits This compound->iNOS_Expression Inhibits Reduced_Proliferation Decreased Immune Cell Proliferation Proliferation->Reduced_Proliferation Altered_Cytokines Suppression of IL-2, IFN-γ, IL-4, IL-10 Cytokine_Production->Altered_Cytokines Reduced_NO Decreased Nitric Oxide Production iNOS_Expression->Reduced_NO

Proposed Immunomodulatory Mechanism of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Target cancer cell line (e.g., L1210)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader (570 nm)

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to adhere overnight (for adherent cells).[2][3]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include vehicle control (medium with DMSO at the highest concentration used) and untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[4]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[2][3][5]

    • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Immunomodulation: T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-lymphocytes stimulated by a mitogen.

  • Objective: To quantify the inhibitory effect of this compound on T-cell proliferation.

  • Materials:

    • Mouse splenocytes (as a source of T-cells and antigen-presenting cells)

    • Complete RPMI-1640 medium

    • Concanavalin A (Con A) or Phytohemagglutinin (PHA) (T-cell mitogen)

    • This compound stock solution

    • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

    • 96-well U-bottom plates

    • Flow cytometer or liquid scintillation counter

  • Protocol:

    • Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions and prepare a single-cell suspension in complete RPMI-1640.

    • Cell Staining (CFSE method): Label the splenocytes with CFSE dye according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for proliferation tracking by flow cytometry.

    • Cell Seeding: Seed the labeled cells at a density of 2 x 10⁵ cells/well in a 96-well U-bottom plate.

    • Treatment and Stimulation: Add this compound at various concentrations to the wells. Then, add the mitogen (e.g., Con A at 2.5 µg/mL) to stimulate T-cell proliferation. Include unstimulated controls and stimulated controls without this compound.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Analysis (CFSE method): Harvest the cells, stain with T-cell markers (e.g., anti-CD3), and analyze by flow cytometry. The reduction in CFSE fluorescence intensity in the CD3+ population indicates cell division. Quantify the percentage of proliferating cells in each condition.

    • Analysis ([³H]-thymidine method): 18 hours before the end of the 72-hour incubation, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

Cytokine Production Analysis: ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) in the supernatant of stimulated immune cell cultures.

  • Objective: To measure the effect of this compound on the production of specific cytokines by stimulated splenocytes.

  • Materials:

    • Supernatants from the T-cell proliferation assay (from step 5 of protocol 4.2)

    • ELISA kit for the target cytokine (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)

    • 96-well ELISA plates

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Protocol (General Sandwich ELISA):

    • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[6]

    • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and a serial dilution of the cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.[6]

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[6]

    • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

    • Stopping Reaction: Stop the reaction by adding the stop solution.

    • Absorbance Measurement: Read the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples based on the standard curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the bioactivity of this compound.

Vermiculin_Bioactivity_Workflow General Experimental Workflow for this compound Bioactivity Screening cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Further Studies Fungal_Culture Fungal Culture (Penicillium vermiculatum) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Purification Isolation & Purification of this compound Extraction->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Immunomodulation Immunomodulation Assays (T-cell Proliferation, Cytokine ELISA) Purification->Immunomodulation Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Purification->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data_Analysis Immunomodulation->Data_Analysis Antimicrobial->Data_Analysis MoA_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->MoA_Studies Conclusion Results & Conclusion MoA_Studies->Conclusion

General Experimental Workflow for this compound Bioactivity Screening

Discussion and Future Directions

The existing body of evidence strongly supports the immunomodulatory potential of this compound. Its ability to suppress key aspects of both cellular and humoral immunity through a mechanism that appears to be different from that of cyclosporine A makes it an attractive candidate for further investigation as a novel immunosuppressive or anti-inflammatory agent. The broad suppression of both Th1 and Th2 cytokines is particularly noteworthy and warrants deeper investigation into the specific molecular targets within the cytokine production pathways.

The reported anticancer and antimicrobial activities of this compound remain underexplored in recent literature. A significant gap exists in the quantitative assessment of these activities, such as the determination of IC50 values against a panel of human cancer cell lines and MIC values against a broad spectrum of pathogenic microorganisms. Future research should prioritize these quantitative studies to better define this compound's potential in these therapeutic areas.

Furthermore, detailed mechanism-of-action studies are required to elucidate the molecular targets of this compound. For its cytotoxic effects, investigations into the induction of apoptosis, including the activation of caspases and modulation of Bcl-2 family proteins, would be highly valuable. For its antimicrobial activity, identifying the specific cellular processes it disrupts in bacteria and fungi is essential.

References

Methodological & Application

Protocol for Vermiculin Extraction from Penicillium vermiculatum

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a secondary metabolite produced by the filamentous fungus Penicillium vermiculatum, is a polyketide that has garnered interest for its potential biological activities. This document provides detailed protocols for the cultivation of P. vermiculatum, induction of this compound production, and subsequent extraction and purification of the compound. The methodologies outlined are intended to serve as a foundational guide for researchers in natural product discovery, fungal biotechnology, and drug development.

Factors Influencing this compound Production

The biosynthesis of this compound is influenced by several environmental and nutritional factors.[1] Optimization of these parameters is critical for maximizing yield.

FactorComponent/ParameterEffect on ProductionReference
Carbon Source Glucose, SucroseAffects the levels of metabolite yield.[1]
Nitrogen Source Sodium Nitrate (in Czapek-Dox medium)Serves as the primary nitrogen source for fungal growth and metabolism.[2]
Additives Corn Steep LiquorCan influence the quality of biosynthesis.[1]
Metal Ions Fe³⁺, Cu²⁺The concentration of these ions can affect biosynthesis.[1]
Electron Transport Compounds capable of electron transportGenerally stimulate production.[1]
pH 3.0 - 4.5Optimal pH range for the growth of Penicillium species.[3]
Temperature 25°C - 28°COptimal temperature range for cultivation.[2][4]

Experimental Protocols

Culture of Penicillium vermiculatum

This protocol describes the propagation of P. vermiculatum from a stock culture to a seed culture for inoculation of the production medium.

1.1. Materials and Reagents:

  • Penicillium vermiculatum strain

  • Potato Dextrose Agar (PDA) plates

  • Modified Czapek-Dox Broth (Seed Culture Medium)

  • Sterile inoculation loop

  • Incubator

1.2. Seed Culture Medium (Modified Czapek-Dox Broth):

  • Sucrose: 30.0 g

  • Sodium Nitrate: 2.0 g

  • Dipotassium Phosphate: 1.0 g

  • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

  • Potassium Chloride: 0.5 g

  • Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g

  • Distilled water: 1 L

1.3. Procedure:

  • Stock Culture: Streak the P. vermiculatum strain onto a PDA plate and incubate at 25°C for 5-7 days until well-sporulated.[2]

  • Seed Culture Preparation: Prepare the Modified Czapek-Dox Broth and dispense 50 mL into 250 mL Erlenmeyer flasks. Sterilize by autoclaving at 121°C for 15 minutes.[2]

  • Inoculation: Using a sterile loop, inoculate a flask of the seed culture medium with spores from the PDA plate.[2]

  • Incubation: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.[2]

This compound Production

This protocol details the cultivation of P. vermiculatum in a production medium designed to induce this compound biosynthesis.

2.1. Materials and Reagents:

  • P. vermiculatum seed culture

  • Production Medium (Modified Czapek-Dox Broth with optional additives)

  • Sterile Erlenmeyer flasks (500 mL)

  • Incubator shaker

2.2. Production Medium:

  • Prepare Modified Czapek-Dox Broth as described in section 1.2.

  • After autoclaving and cooling, a filter-sterilized solution of CuSO₄·5H₂O can be added to a final concentration of 0.025 mg/L.[2]

  • (Optional) Corn steep liquor can be added to a final concentration of 1-5% (v/v).[2]

2.3. Procedure:

  • Inoculation: Inoculate 100 mL of the production medium in a 500 mL flask with 5-10% (v/v) of the seed culture.

  • Incubation: Cultivate on a rotary shaker at 28°C for 7 days.[4]

Extraction and Isolation of this compound

This protocol outlines the extraction of this compound from the liquid culture.

3.1. Materials and Reagents:

  • P. vermiculatum production culture

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Gauze or cheesecloth

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Separatory funnel

3.2. Extraction Procedure:

  • Following the incubation period, add an equal volume of methanol to the fungal culture in the Erlenmeyer flask (e.g., 100 mL of methanol for 100 mL of culture).[2]

  • Incubate the flask overnight on a rotary shaker (150 rpm) at room temperature to facilitate cell lysis and extraction of intracellular metabolites.[2]

  • Separate the mycelial biomass from the liquid by filtering through several layers of gauze.[2]

  • Transfer the filtrate to a centrifuge tube and centrifuge at 4,000 x g for 15 minutes to pellet any remaining cellular debris.[2]

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of chloroform to the separatory funnel.[2]

  • Mix vigorously and allow the layers to separate. The organic (chloroform) layer will contain the secondary metabolites.[2]

  • Collect the lower organic layer. Repeat the extraction of the aqueous layer with chloroform to maximize the yield.[2]

  • Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.[2]

  • The resulting crude extract can be redissolved in a small volume of methanol for further analysis or purification.[2]

Purification of this compound

The crude extract can be purified using standard chromatographic techniques.

4.1. Materials and Reagents:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for elution (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Thin-Layer Chromatography (TLC) plates

  • Recrystallization solvents

4.2. Purification Procedure:

  • Column Chromatography: Pack a glass column with silica gel and equilibrate with a non-polar solvent (e.g., hexane). Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., increasing the concentration of ethyl acetate (B1210297) in hexane).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the compound of interest.

  • Recrystallization: Further purify the pooled fractions by recrystallization from a suitable solvent to obtain pure this compound.

Visualizations

Vermiculin_Extraction_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification stock P. vermiculatum Stock Culture (PDA) seed Seed Culture (Czapek-Dox Broth) stock->seed Inoculation production Production Culture seed->production Inoculation add_methanol Add Methanol to Culture production->add_methanol overnight_shaking Overnight Shaking add_methanol->overnight_shaking filtration Filter through Gauze overnight_shaking->filtration centrifugation Centrifuge Filtrate filtration->centrifugation liquid_extraction Liquid-Liquid Extraction (Chloroform) centrifugation->liquid_extraction evaporation Evaporate Organic Layer liquid_extraction->evaporation crude_extract Crude this compound Extract evaporation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound Putative_Vermiculin_Biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modifications acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Linear Polyketide Chain pks->polyketide_chain Iterative Condensation cyclization Cyclization polyketide_chain->cyclization tailoring_enzymes Tailoring Enzymes (e.g., Oxidoreductases) cyclization->tailoring_enzymes This compound This compound tailoring_enzymes->this compound Modification

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vermiculin is a polyketide metabolite produced by various fungi, including Penicillium vermiculatum. As a compound of interest for its potential biological activities, efficient methods for its purification are essential for further research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex fungal extracts. This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound. The following protocols are based on established methods for the purification of similar fungal polyketides and serve as a robust starting point for method development and optimization.

Part I: Analytical HPLC for this compound Analysis

Application Note: Analytical HPLC is employed for the qualitative and quantitative analysis of this compound in crude or partially purified extracts. This method is crucial for determining the presence and purity of this compound, as well as for optimizing extraction and purification procedures. A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, acidified with formic or trifluoroacetic acid to improve peak shape, is a common and effective approach for the analysis of fungal polyketides.

Experimental Protocol: Analytical HPLC

1. Instrumentation and Materials:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid or Trifluoroacetic acid (TFA).

  • This compound standard (if available) or a well-characterized crude extract.

2. Sample Preparation (Fungal Extract):

  • Lyophilize the fungal culture (mycelium and/or broth).

  • Extract the lyophilized material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol via sonication or maceration.

  • Evaporate the solvent under reduced pressure to yield the crude extract.

  • Dissolve a known quantity of the crude extract in methanol or acetonitrile.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum of this compound)

4. Data Analysis:

  • The retention time of the this compound peak in the sample chromatogram should be compared with that of a standard or a previously identified peak.

  • Purity can be estimated by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Data Presentation: Analytical HPLC Parameters
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 90% B over 20 min, hold for 5 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Part II: Preparative HPLC for this compound Purification

Application Note: Preparative HPLC is utilized for the isolation of larger quantities of pure this compound from crude or semi-purified extracts.[1] This technique employs larger columns and higher flow rates compared to analytical HPLC to maximize the yield of the target compound.[2] The conditions developed at the analytical scale are typically scaled up for preparative separation.

Experimental Protocol: Preparative HPLC

1. Instrumentation and Materials:

  • Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large volume loop, a column oven, a UV-Vis detector, and a fraction collector.

  • Reversed-phase C18 semi-preparative or preparative column (e.g., 10 x 250 mm or 21.2 x 250 mm, 5-10 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or Trifluoroacetic acid (TFA).

  • Concentrated crude or semi-purified fungal extract.

2. Sample Preparation:

  • Dissolve the crude or semi-purified fungal extract in a minimal volume of the initial mobile phase or a compatible solvent like methanol.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 5.0 - 20.0 mL/min (depending on column diameter)

  • Injection Volume: 100 µL - 5 mL (depending on sample concentration and column capacity)

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

4. Purification and Post-Purification Analysis:

  • Perform a preliminary analytical HPLC run to determine the retention time of this compound.

  • Inject the prepared sample onto the preparative HPLC system.

  • Collect fractions corresponding to the this compound peak as detected by the UV detector.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation: Preparative HPLC Parameters
ParameterCondition
Column C18 Reversed-Phase, 10 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized based on analytical scale-up
Flow Rate 5.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL

Visualization of Experimental Workflow

Vermiculin_Purification_Workflow fungal_culture Fungal Culture (e.g., Penicillium vermiculatum) extraction Solvent Extraction (Ethyl Acetate / Methanol) fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep analytical_hplc Analytical HPLC (Purity Check & Method Dev.) sample_prep->analytical_hplc Small Aliquot preparative_hplc Preparative HPLC (Purification) sample_prep->preparative_hplc Bulk Sample fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound Pool Pure Fractions

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Culturing Penicillium vermiculatum for Vermiculin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillium vermiculatum is a filamentous fungus known for producing a variety of secondary metabolites, including the polyketide-derived compound vermiculin. This compound has garnered interest due to its potential biological activities. The production of this compound, like many fungal secondary metabolites, is intricately linked to the culture conditions, including the composition of the growth medium and various physical parameters. Optimization of these conditions is therefore critical for maximizing its yield.

This document provides detailed application notes and experimental protocols for the culture of Penicillium vermiculatum with the goal of producing this compound. It covers media composition, culture conditions, extraction, and purification, and also touches upon the biosynthetic and regulatory pathways involved.

Data Presentation

While specific quantitative data for this compound yield from Penicillium vermiculatum is not extensively available in the public domain, the following tables summarize the key factors known to influence its production and provide illustrative quantitative data for other polyketide secondary metabolites from Penicillium species to serve as a baseline for optimization experiments.

Table 1: Factors Influencing this compound Production in Penicillium vermiculatum

FactorComponent/ParameterEffect on this compound ProductionReference
Carbon Source Glucose, SucroseAffects the levels of this compound biosynthesis.[1]
Nitrogen Source Sodium Nitrate (in Czapek-Dox broth)Serves as the primary nitrogen source, influencing the quality of biosynthesis.[1]
Additives Corn Steep LiquorInfluences the quality of biosynthesis.[1]
Metal Ions Fe³⁺, Cu²⁺Concentrations affect biosynthesis, with the effect being dependent on the carbon source utilized.[1]
Electron Transport Compounds Compounds capable of electron transportGenerally stimulate production.[1]
Temperature 20-30°COptimal range for growth of most Penicillium species.[2]
pH 5.1 - 7.0Optimal range for growth and secondary metabolite production in many Penicillium species.

Table 2: Example Yields of Other Polyketide Secondary Metabolites from Penicillium Species (Illustrative)

Penicillium SpeciesMetaboliteCulture MethodYieldReference
P. cyclopium NRRL 1888Penicillic AcidSubmerged CultureUp to 4 mg/mL[3]
P. nigricansPenitremSubmerged Fermentation60 mg/L[4]
P. griseofulvumPenicillin GSubmerged Culture-[5]

Experimental Protocols

The following protocols provide a general framework for the cultivation of Penicillium vermiculatum and the subsequent extraction and purification of this compound. Optimization of these protocols for specific strains and laboratory conditions is highly recommended.

Protocol 1: Culture of Penicillium vermiculatum for this compound Production

1.1. Strain Maintenance and Inoculum Preparation

  • Strain Activation: Obtain a culture of Penicillium vermiculatum (e.g., from a culture collection such as ATCC). Streak the culture onto Potato Dextrose Agar (B569324) (PDA) plates.

  • Incubation: Incubate the plates at 25°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest the spores by gently scraping the surface of the agar with a sterile loop or by washing the plate with a sterile saline solution (0.9% NaCl) containing a drop of Tween 80 (0.05%).

  • Spore Counting: Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer. This suspension will serve as the inoculum.

1.2. Submerged Fermentation

  • Production Media: Prepare one of the following liquid media. Czapek-Dox Broth is a defined medium, while Potato Dextrose Broth is a complex medium.

    • Czapek-Dox Broth (per 1 L of distilled water): [5][6][7][8]

      • Sucrose: 30 g

      • Sodium Nitrate: 3 g

      • Dipotassium Phosphate: 1 g

      • Magnesium Sulfate: 0.5 g

      • Potassium Chloride: 0.5 g

      • Ferrous Sulfate: 0.01 g

      • Adjust pH to 6.8 ± 0.2 before autoclaving.

    • Potato Dextrose Broth (PDB) (per 1 L of distilled water): [2][9][10]

      • Potato Infusion (from 200 g potatoes): 4 g (equivalent solids)

      • Dextrose: 20 g

      • Final pH is typically around 5.1 ± 0.2.

  • Sterilization: Dispense the medium into Erlenmeyer flasks (e.g., 100 mL of medium in a 250 mL flask) and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterilized medium with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 7-14 days. The optimal incubation time for this compound production should be determined empirically by sampling at different time points.

Protocol 2: Extraction and Purification of this compound

2.1. Extraction

  • Biomass Separation: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Solvent Extraction of Broth: Transfer the culture filtrate to a separatory funnel. Extract the filtrate three times with an equal volume of ethyl acetate (B1210297).

  • Solvent Extraction of Mycelium (Optional): The mycelium can also be extracted to recover intracellular this compound. Homogenize the mycelium in methanol (B129727) or ethyl acetate, filter, and combine the extract with the broth extract.

  • Solvent Evaporation: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2.2. Purification

  • Column Chromatography: The crude extract can be purified using column chromatography.

    • Stationary Phase: Silica gel is a common choice for the purification of polyketides.

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate. The polarity is gradually increased by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is proposed to be initiated by a non-reducing polyketide synthase (NR-PKS). The following diagram illustrates a conceptual workflow for the biosynthesis of a polyketide like this compound.

Vermiculin_Biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->nr_pks polyketide_chain Linear Polyketide Chain nr_pks->polyketide_chain Iterative Condensation cyclization Cyclization & Aromatization polyketide_chain->cyclization intermediate Polycyclic Intermediate cyclization->intermediate tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) intermediate->tailoring_enzymes Modifications This compound This compound tailoring_enzymes->this compound

Caption: Conceptual workflow for the biosynthesis of this compound via a non-reducing polyketide synthase (NR-PKS).

Experimental Workflow for this compound Production

The following diagram outlines the key steps in the experimental workflow for producing and isolating this compound from Penicillium vermiculatum.

Vermiculin_Production_Workflow start Start: P. vermiculatum Culture inoculum Inoculum Preparation (Spore Suspension) start->inoculum fermentation Submerged Fermentation (Czapek-Dox or PDB) inoculum->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC, LC-MS) pure_this compound->analysis

Caption: Experimental workflow for the production, extraction, and purification of this compound.

Regulation of Secondary Metabolism in Penicillium

The production of secondary metabolites like this compound is tightly regulated by a complex network of proteins that respond to environmental cues. The following diagram illustrates the role of key global regulators.

Secondary_Metabolism_Regulation environmental_cues Environmental Cues (Nutrient availability, pH, Light) global_regulators Global Regulators (e.g., LaeA, Velvet Complex) environmental_cues->global_regulators Influence chromatin_remodeling Chromatin Remodeling global_regulators->chromatin_remodeling Activates pathway_specific_tf Pathway-Specific Transcription Factor (TF) chromatin_remodeling->pathway_specific_tf Allows access to DNA bgc_expression Biosynthetic Gene Cluster (BGC) Expression pathway_specific_tf->bgc_expression Activates vermiculin_production This compound Production bgc_expression->vermiculin_production Leads to

Caption: Simplified model of the regulation of secondary metabolism in Penicillium.

References

Application Notes and Protocols for the Total Synthesis of Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the total synthesis of Vermiculin, a C2-symmetric macrodiolide antibiotic. The following sections summarize key synthetic strategies, present quantitative data for comparative analysis, and offer detailed experimental protocols for pivotal reactions.

Introduction

This compound is a naturally occurring macrodiolide with significant antibacterial and cytotoxic properties.[1][2] Its unique C2-symmetric structure, composed of two identical lactone units, has made it an attractive target for total synthesis. Various synthetic strategies have been developed over the years, ranging from early racemic syntheses to more recent enantioselective approaches that offer greater control and efficiency.

This document outlines several key methodologies, including:

  • A Rhodium-Catalyzed C2-Symmetric Dimerization Strategy: A modern and efficient approach to establishing the core macrocyclic structure.

  • A Modular Approach via Yamaguchi Esterification: A flexible strategy allowing for the synthesis of this compound and its analogues.

  • Early Racemic Syntheses: Foundational work that established the feasibility of synthesizing this complex natural product.

Synthetic Strategies and Methodologies

Enantioselective Synthesis via Rhodium-Catalyzed Dimerization

A recent and highly efficient enantioselective total synthesis of (-)-Vermiculine was reported by Steib and Breit.[1][3] This strategy utilizes a rhodium-catalyzed C2-symmetric dimerization as the key step to construct the macrodiolide core. The synthesis is notable for its conciseness, achieving the target molecule in only seven steps from commercially available starting materials.[1]

Key Features:

  • Enantioselective Catalytic Dimerization: Establishes the C2-symmetric core in a single step with high enantioselectivity.

  • Late-Stage Modifications: Employs a double metathesis homologation and a double Wacker-type oxidation to complete the synthesis.[1][3]

Logical Workflow:

The retrosynthetic analysis for this approach is depicted below, highlighting the key bond disconnections leading back to simpler precursors.

G This compound (-)-Vermiculin Diene C2-Symmetric Diene Intermediate This compound->Diene Double Wacker Oxidation Allenic_Acid Allenic Carboxylic Acid Diene->Allenic_Acid Rh-Catalyzed Dimerization & Double Metathesis Enone Enone Precursor Allenic_Acid->Enone Aldehyde Aldehyde Allenic_Acid->Aldehyde Alkyne Terminal Alkyne Enone->Alkyne

Caption: Retrosynthetic analysis of (-)-Vermiculin.

Modular Synthesis via Yamaguchi Esterification

Liu et al. developed a flexible and modular synthetic route to (-)-Vermiculin, allowing for the generation of diverse analogues.[4] This approach relies on a key Yamaguchi esterification to ligate two monomeric units, followed by a ring-closing metathesis to form the macrocycle. The synthesis was completed in 14 steps with an overall yield of 9%.[4]

Key Features:

  • Modular Design: Allows for the synthesis of various this compound analogues by modifying the monomeric building blocks.

  • Yamaguchi Esterification: A reliable method for the formation of the ester linkage between the two subunits.[4]

  • Ring-Closing Metathesis: An effective strategy for the formation of the macrocyclic ring.

Experimental Workflow:

The forward synthesis involves the preparation of a key seco-acid and a hydroxy-acid, which are then coupled and cyclized.

G cluster_0 Monomer Synthesis cluster_1 Dimerization and Cyclization cluster_2 Final Steps Epoxide Epoxide Starting Material Hydroxy_Acid Hydroxy-Acid Monomer Epoxide->Hydroxy_Acid Seco_Acid Seco-Acid Intermediate Hydroxy_Acid->Seco_Acid Coupling Dimer Linear Dimer Seco_Acid->Dimer Yamaguchi Esterification Macrocycle Macrocyclic Intermediate Dimer->Macrocycle Ring-Closing Metathesis This compound (-)-Vermiculin Macrocycle->this compound Deprotection & Oxidation

Caption: Modular synthetic workflow to (-)-Vermiculin.

Quantitative Data Summary

The following table summarizes the quantitative data from the highlighted synthetic methodologies.

MethodologyKey Reaction(s)Number of StepsOverall YieldEnantiomeric Excess (ee)Reference
Rh-Catalyzed DimerizationRh-catalyzed dimerization, Wacker oxidation7Not ReportedUp to 93%Steib & Breit, 2019[1]
Modular Yamaguchi EsterificationYamaguchi esterification, Ring-closing metathesis149%Not ApplicableLiu et al., 2021[4]
First Racemic SynthesisMacrolactonization310.06%RacemicCorey et al., 1975[5][6]
Novel Racemic SynthesisNot specified in abstractNot ReportedNot ReportedRacemicFukuyama et al., 1977[7]

Experimental Protocols

Protocol 1: Preparation of Allenyl Carboxylic Acid (Steib & Breit, 2019)

This protocol outlines the synthesis of the allenyl carboxylic acid, a key precursor for the rhodium-catalyzed dimerization.[1]

Reaction Scheme:

  • Weinreb Amide Formation: An enone precursor is reacted with a lithiated species generated from an aldehyde to form a secondary alcohol.

  • Oxidation: The resulting alcohol is oxidized to the corresponding carboxylic acid.

Detailed Procedure:

  • Step A: Alcohol Formation [1]

    • To a solution of the enone precursor (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq).

    • After stirring for 5 minutes, add a solution of the aldehyde precursor (1.2 eq) in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.

    • Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol.

  • Step B: Oxidation to Carboxylic Acid [1]

    • Dissolve the alcohol from Step A (1.0 eq) in a 2:1 mixture of acetone (B3395972) and water.

    • Cool the solution to 0 °C and add Jones reagent (CrO3/H2SO4) dropwise until a persistent orange color is observed.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with isopropanol (B130326) and dilute with water.

    • Extract the mixture with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the allenyl carboxylic acid.

Protocol 2: Yamaguchi Esterification and Macrolactonization (Liu et al., 2021)

This protocol describes the key coupling and cyclization steps in the modular synthesis of this compound.[4]

Reaction Scheme:

  • Esterification: A seco-acid and a hydroxy-acid are coupled using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).

  • Macrolactonization: The resulting linear ester undergoes an intramolecular cyclization.

Detailed Procedure:

  • Step A: Yamaguchi Esterification [4]

    • To a solution of the seco-acid (1.0 eq) in dry THF, add triethylamine (B128534) (3.0 eq).

    • Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 1 hour.

    • Filter the resulting mixture and add the filtrate to a solution of the hydroxy-acid (1.2 eq) and DMAP (4.0 eq) in toluene.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction with ethyl acetate and wash successively with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the linear dimer.

  • Step B: Ring-Closing Metathesis

    • Dissolve the linear dimer from Step A in dry, degassed dichloromethane.

    • Add a catalytic amount of a Grubbs-type ruthenium catalyst.

    • Heat the reaction mixture to reflux under an argon atmosphere and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the macrocyclic product.

Conclusion

The total synthesis of this compound has evolved significantly, with modern methodologies offering improved efficiency and enantioselectivity. The Rhodium-catalyzed dimerization provides a concise and elegant route to the natural product, while the modular approach based on Yamaguchi esterification offers the flexibility to create novel analogues for structure-activity relationship studies. These detailed protocols and comparative data serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Application Notes and Protocols: Vermiculin Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a mycotoxin produced by the fungus Penicillium vermiculatum. Early studies have indicated that this compound possesses cytotoxic properties, suggesting its potential as an anti-cancer agent. An early study demonstrated that this compound exhibits cytotoxic activity against HeLa cells and was found to inhibit the biosynthesis of DNA, RNA, and proteins.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The methodologies described herein are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC50) and for elucidating the underlying mechanism of action, including the induction of apoptosis.

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. This data is crucial for comparing the potency of this compound across different cell lines and against standard chemotherapeutic agents.

Table 1: Representative Cytotoxic Activity of this compound on Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - this compoundIC50 (µM) - Doxorubicin (Control)
HeLaCervical Cancer48Data not availableReference value
A549Lung Cancer48Data not availableReference value
MCF-7Breast Cancer48Data not availableReference value
HepG2Liver Cancer48Data not availableReference value

Note: The IC50 values for this compound are currently not available in recent literature and would need to be determined experimentally using the protocols outlined below. Doxorubicin is a commonly used positive control in cytotoxicity assays.

Experimental Protocols

To evaluate the cytotoxic potential of this compound, a series of in vitro assays are recommended. The following protocols describe the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, A549) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay vermiculin_prep This compound Stock Preparation vermiculin_prep->mtt_assay vermiculin_prep->ldh_assay vermiculin_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 mechanism Mechanism of Action (e.g., Apoptosis Induction) apoptosis_assay->mechanism

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis Signaling Pathway

Given that many cytotoxic compounds induce apoptosis, the following diagram illustrates the general intrinsic and extrinsic apoptosis pathways that could be investigated in relation to this compound's mechanism of action.

apoptosis_pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage (Potential this compound Effect) bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c pro_caspase9 Pro-Caspase-9 cytochrome_c->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for In Vitro Assays of Vermiculin's Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrocyclic aglycosidic dilactone isolated from Penicillium vermiculatum.[1] In vitro studies have demonstrated its potential as an immunosuppressive agent, exhibiting inhibitory effects on key cellular components of the immune system.[1] this compound has been shown to inhibit the proliferation of T-cells and B-cells, suppress the production of both Th1 and Th2 cytokines, and reduce the generation of nitric oxide by activated macrophages.[1] Notably, its mechanism of action appears to be distinct from that of cyclosporine A, suggesting it may represent a novel class of immunosuppressive drug.[1]

These application notes provide an overview of the in vitro assays used to characterize the immunosuppressive properties of this compound. Detailed protocols for these assays are provided to enable researchers to independently evaluate this compound or similar compounds.

Data Presentation

The following tables summarize the reported in vitro immunosuppressive effects of this compound. Please note that while the inhibitory effects of this compound have been described as dose-dependent, specific quantitative data such as IC50 values are not consistently available in the public domain. The tables reflect the qualitative and comparative findings from published research.[1]

Table 1: Effect of this compound on Lymphocyte Proliferation

Assay TypeCell TypeMitogen/StimulatorObserved Effect of this compound
T-Cell ProliferationMouse Spleen CellsConcanavalin A (Con A)Dose-dependent inhibition[1]
B-Cell ProliferationMouse Spleen CellsBacterial Lipopolysaccharide (LPS)Dose-dependent inhibition[1]
Mixed Lymphocyte Reaction (MLR)Mouse Spleen CellsIrradiated Allogeneic CellsDose-dependent inhibition[1]

Table 2: Effect of this compound on Cytokine Production

Cytokine TypeCytokineProducing Cell Type (Stimulated)Observed Effect of this compound
Th1Interleukin-2 (IL-2)T-cellsDose-dependent inhibition[1]
Th1Interferon-gamma (IFN-γ)T-cellsDose-dependent inhibition[1]
Th2Interleukin-4 (IL-4)T-cellsDose-dependent inhibition[1]
Th2Interleukin-10 (IL-10)T-cellsDose-dependent inhibition (comparable to Cyclosporine A)[1]

Table 3: Effect of this compound on Macrophage Function

AssayCell TypeStimulatorMeasured ParameterObserved Effect of this compound
Macrophage ActivityActivated MacrophagesNot specifiedNitric Oxide (NO) ProductionDose-dependent suppression (more inhibitory than Cyclosporine A)[1]

Experimental Protocols

The following are detailed protocols for the key experiments cited to evaluate the immunosuppressive effects of this compound.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus. This compound's effect is quantified by its ability to inhibit this proliferation.

Materials:

  • This compound

  • Mouse spleen cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitogens: Concanavalin A (Con A) for T-cell proliferation, Lipopolysaccharide (LPS) for B-cell proliferation

  • For Mixed Lymphocyte Reaction (MLR): Irradiated allogeneic spleen cells

  • 96-well flat-bottom microtiter plates

  • [³H]-thymidine

  • Cell harvester

  • Scintillation counter

Protocol:

  • Prepare a single-cell suspension of mouse spleen cells in complete RPMI-1640 medium.

  • Adjust the cell concentration to 2 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium and add 50 µL to the appropriate wells. Include a vehicle control.

  • Add 50 µL of the appropriate stimulus to the wells:

    • Con A (final concentration of 2.5 µg/mL)

    • LPS (final concentration of 10 µg/mL)

    • Irradiated allogeneic spleen cells (1 x 10⁵ cells/well) for MLR.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

The results are expressed as counts per minute (CPM). The percentage of inhibition is calculated as follows:

% Inhibition = [1 - (CPM of stimulated cells with this compound / CPM of stimulated cells without this compound)] x 100

Cytokine Production Assay

This assay measures the levels of cytokines secreted by stimulated lymphocytes in the presence or absence of this compound.

Materials:

  • This compound

  • Mouse spleen cells

  • Complete RPMI-1640 medium

  • Con A

  • 96-well plates

  • ELISA kits for IL-2, IFN-γ, IL-4, and IL-10

Protocol:

  • Seed mouse spleen cells at a concentration of 5 x 10⁶ cells/mL in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Stimulate the cells with Con A (final concentration of 5 µg/mL).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Collect the culture supernatants by centrifugation.

  • Measure the concentration of IL-2, IFN-γ, IL-4, and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Data Analysis:

The concentration of each cytokine is determined from a standard curve. The percentage of inhibition of cytokine production is calculated for each concentration of this compound.

Macrophage Nitric Oxide (NO) Production Assay

This assay measures the amount of nitric oxide produced by activated macrophages, which is an indicator of their inflammatory activity.

Materials:

Protocol:

  • Plate macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Stimulate the cells with LPS (final concentration of 1 µg/mL).

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of the Griess reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated for each concentration of this compound.

Visualizations

Experimental Workflow for Assessing this compound's Immunosuppressive Effects

G cluster_assays In Vitro Assays cluster_lymphocyte Lymphocyte Assays cluster_macrophage Macrophage Assay T-Cell Proliferation T-Cell Proliferation B-Cell Proliferation B-Cell Proliferation MLR MLR Cytokine Production Cytokine Production NO Production NO Production This compound This compound This compound->T-Cell Proliferation Inhibits This compound->B-Cell Proliferation Inhibits This compound->MLR Inhibits This compound->Cytokine Production Inhibits This compound->NO Production Inhibits G cluster_tcell T-Cell Activation cluster_macrophage Macrophage Activation Antigen Presentation Antigen Presentation Signal Transduction Signal Transduction Antigen Presentation->Signal Transduction Gene Transcription Gene Transcription Signal Transduction->Gene Transcription Cytokine Production Cytokine Production Gene Transcription->Cytokine Production Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation LPS Recognition LPS Recognition Signaling Cascade Signaling Cascade LPS Recognition->Signaling Cascade iNOS Expression iNOS Expression Signaling Cascade->iNOS Expression NO Production NO Production iNOS Expression->NO Production Vermiculin_T This compound Vermiculin_T->Cytokine Production Inhibits Vermiculin_T->Cell Proliferation Inhibits Vermiculin_M This compound Vermiculin_M->NO Production Inhibits

References

Application Note: Quantification of Vermiculin in Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a secondary metabolite produced by the fungus Penicillium vermiculatum, has garnered interest due to its potential biological activities. As with many natural products, accurate quantification of this compound in fungal extracts is crucial for various research and development applications, including fermentation optimization, biosynthetic pathway studies, and pharmacological assessment. This document provides detailed protocols and application notes for the quantification of this compound using modern analytical techniques.

This compound is a polyketide, and its production can be influenced by various factors in the fungal culture, such as the composition of the growth medium, including carbon and nitrogen sources, and the presence of metal ions.[1] The extraction and quantification methods detailed below are designed to provide a robust framework for researchers working with this and similar fungal metabolites.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a product of a polyketide synthase (PKS) pathway. Drawing parallels from the proposed biosynthesis of structurally related fungal polyketides, such as vermistatin (B192645), a putative pathway can be hypothesized.[2] This pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a Type I PKS to form a linear poly-β-keto chain, which then undergoes cyclization and subsequent tailoring modifications to yield the final this compound structure.

Putative this compound Biosynthesis Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Polyketide Linear Polyketide Chain PKS->Polyketide Chain Assembly Cyclization Cyclization & Thioesterase Action Polyketide->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) Intermediate->Tailoring This compound This compound Tailoring->this compound This compound Extraction Workflow Culture P. vermiculatum Liquid Culture Separation Filtration / Centrifugation Culture->Separation Broth Culture Broth Separation->Broth Mycelium Mycelium Separation->Mycelium Extraction_Broth Liquid-Liquid Extraction (Ethyl Acetate) Broth->Extraction_Broth Extraction_Mycelium Homogenization & Extraction (Methanol/Ethyl Acetate) Mycelium->Extraction_Mycelium Aqueous Aqueous Phase (Discard) Extraction_Broth->Aqueous Extract_Broth Ethyl Acetate Extract (Broth) Extraction_Broth->Extract_Broth Extract_Mycelium Mycelium Extract Extraction_Mycelium->Extract_Mycelium Combine Combine Extracts Extract_Broth->Combine Extract_Mycelium->Combine Dry Dry over Na2SO4 Combine->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Extract Crude this compound Extract Evaporate->Crude_Extract Reconstitute Reconstitute & Filter Crude_Extract->Reconstitute Final_Sample Sample for Analysis Reconstitute->Final_Sample Quantification Method Selection Start Quantification of this compound High_Conc High Concentration & Simple Matrix? Start->High_Conc Low_Conc Low Concentration & Complex Matrix? High_Conc->Low_Conc No HPLC_UV HPLC-UV High_Conc->HPLC_UV Yes LC_MSMS LC-MS/MS Low_Conc->LC_MSMS Yes UV_Vis UV-Vis Spectrophotometry (For crude estimation) Low_Conc->UV_Vis No (Semi-quantitative)

References

Application Notes and Protocols for Using Vermiculin in T-cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrocyclic aglycosidic dilactone isolated from the fungus Penicillium vermiculatum. It has demonstrated immunomodulatory properties, notably the inhibition of T-cell proliferation.[1] This characteristic suggests its potential as an immunosuppressive agent. Unlike cyclosporine A, a well-known immunosuppressant that primarily targets the calcineurin-NFAT pathway, this compound appears to operate through a distinct mechanism of action, which is not yet fully elucidated.[1] These application notes provide a framework for utilizing this compound in T-cell proliferation assays to evaluate its immunosuppressive effects and to investigate its mechanism of action.

Data Presentation

The immunosuppressive activity of this compound can be quantified by its ability to inhibit T-cell proliferation induced by mitogens such as Concanavalin A (Con A). The results of such dose-response experiments should be summarized in a clear and structured format to allow for easy comparison and determination of key parameters like the half-maximal inhibitory concentration (IC50).

Table 1: Dose-Dependent Inhibition of Con A-Stimulated T-Cell Proliferation by this compound (Illustrative Data)

This compound Concentration (µg/mL)T-Cell Proliferation (% of Control)Standard Deviation
0 (Control)1005.2
0.185.34.1
162.73.5
1025.12.8
1005.41.2

Experimental Protocols

Protocol 1: Isolation of Splenocytes for T-Cell Proliferation Assay

This protocol describes the isolation of murine splenocytes, which are a common source of T-cells for in vitro proliferation assays.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • ACK lysis buffer (Ammonium-Chloride-Potassium)

  • Sterile 70 µm cell strainer

  • Sterile petri dishes and surgical instruments

  • Centrifuge

Procedure:

  • Euthanize a mouse according to approved animal welfare protocols.

  • Sterilize the abdominal area with 70% ethanol.

  • Aseptically remove the spleen and place it in a petri dish containing sterile PBS.

  • Gently disrupt the spleen using the plunger of a sterile syringe and pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the strainer with complete RPMI to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2 minutes at room temperature.

  • Add 10 mL of complete RPMI to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to the desired density for the proliferation assay.

Protocol 2: T-Cell Proliferation Assay using [³H]-Thymidine Incorporation

This protocol details a standard method for measuring T-cell proliferation based on the incorporation of a radioactive nucleoside into newly synthesized DNA.[2][3]

Materials:

  • Isolated splenocytes

  • Complete RPMI medium

  • Concanavalin A (Con A)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine

  • 96-well flat-bottom cell culture plates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed the isolated splenocytes into a 96-well plate at a concentration of 2 x 10⁵ cells/well in 100 µL of complete RPMI.

  • Prepare serial dilutions of this compound in complete RPMI. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of Con A solution (final concentration of 2.5 µg/mL) to stimulate T-cell proliferation. Include unstimulated control wells.

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cells by adding 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control.

Mandatory Visualizations

Signaling Pathways

The precise signaling pathway through which this compound exerts its immunosuppressive effect on T-cells is not yet fully characterized. However, T-cell activation is a well-understood process involving multiple signaling cascades. The diagram below illustrates a simplified overview of the canonical T-cell activation pathway, which serves as a basis for investigating the potential targets of this compound. It is hypothesized that this compound may interfere with one or more of these pathways downstream of the T-cell receptor (TCR).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_this compound Potential this compound Action MHC_Peptide MHC-Peptide Complex TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG CaN Calcineurin IP3->CaN Ca²⁺ release PKC PKCθ DAG->PKC Ras Ras DAG->Ras NFAT NFAT CaN->NFAT Dephosphorylation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Nuclear Translocation NFkB NF-κB PKC->NFkB MAPK MAPK (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 NFkB->IL2_Gene AP1->IL2_Gene Proliferation Proliferation IL2_Gene->Proliferation IL-2 Production Vermiculin_Target->CaN Vermiculin_Target->MAPK Vermiculin_Target->NFkB

Caption: Simplified T-cell activation signaling pathway and hypothetical targets of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on T-cell proliferation.

T_Cell_Proliferation_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation_Measurement Incubation & Measurement cluster_Analysis Data Analysis Isolate_Splenocytes Isolate Splenocytes from Spleen Count_Cells Count Cells and Assess Viability Isolate_Splenocytes->Count_Cells Seed_Cells Seed Splenocytes in 96-well Plate Count_Cells->Seed_Cells Prepare_Reagents Prepare this compound and Con A Solutions Add_this compound Add this compound (and Controls) Prepare_Reagents->Add_this compound Seed_Cells->Add_this compound Add_ConA Add Con A to Stimulate Proliferation Add_this compound->Add_ConA Incubate Incubate for 48-72h Add_ConA->Incubate Pulse Pulse with [³H]-Thymidine Incubate->Pulse Harvest Harvest Cells Pulse->Harvest Measure Measure Radioactivity Harvest->Measure Analyze_Data Calculate % Inhibition and IC50 Measure->Analyze_Data

Caption: Workflow for T-cell proliferation assay with this compound.

References

Application Notes and Protocols for Verubulin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Verubulin (MPC-6827), a potent microtubule-destabilizing agent, in cancer cell line research. Included are summaries of its cytotoxic activity, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Verubulin is a small-molecule compound that exerts its anti-cancer effects by disrupting microtubule dynamics, which are critical for cell division.[1][2] It binds to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] This inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][2] A notable feature of Verubulin is its ability to circumvent several major multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp), making it a promising candidate for treating tumors that have developed resistance to other microtubule-targeting agents.[1]

Data Presentation: Cytotoxicity of Verubulin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Verubulin in various human cancer cell lines. These values demonstrate the high potency of Verubulin, typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)Assay Duration
HCT116Colorectal Carcinoma~1-448 hours
A549Lung Carcinoma1.1 ± 0.0564 hours
MCF-7Breast Adenocarcinoma1.4 ± 0.0564 hours
HeLaCervical Cancer548 hours
HepG2Liver Cancer548 hours

Note: IC50 values can vary depending on experimental conditions such as the assay method, cell density, and incubation time. The data presented is compiled from multiple sources.[1][2]

Experimental Protocols

Herein are detailed protocols for common in vitro assays used to characterize the effects of Verubulin on cancer cell lines.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of Verubulin using the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Verubulin stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cancer cell line of interest in complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of Verubulin in culture medium to achieve a range of final concentrations (a good starting point is a serial dilution from 1 µM down to the picomolar range).[2] Remove the old medium from the wells and add the Verubulin-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.[2]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay monitors the effect of Verubulin on the polymerization of purified tubulin by measuring the change in turbidity over time.

Materials:

  • Lyophilized >99% pure tubulin

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Verubulin stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

  • DMSO (vehicle control)

  • 96-well, half-area, clear bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL and keep on ice.

    • Prepare a 1 mM GTP working solution in G-PEM buffer.

    • Prepare serial dilutions of Verubulin and control compounds in G-PEM buffer. The final DMSO concentration should be kept constant and not exceed 1%.[3]

  • Assay Setup (on ice):

    • In microcentrifuge tubes, combine the tubulin solution and GTP working solution.

    • Add 10 µL of the diluted Verubulin or control compounds to the appropriate wells of the 96-well plate.

    • Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.[3]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[3]

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of Verubulin and controls.

    • Determine the maximum rate of polymerization (Vmax) for each concentration by calculating the slope of the linear portion of the polymerization curve.

    • Calculate the percentage of inhibition for each Verubulin concentration relative to the vehicle control and plot an inhibition curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways affected by Verubulin and typical experimental workflows.

Verubulin_Signaling_Pathway Verubulin Verubulin BetaTubulin β-Tubulin (Colchicine Binding Site) Verubulin->BetaTubulin TubulinPolymerization Tubulin Polymerization Inhibition BetaTubulin->TubulinPolymerization Inhibits MicrotubuleDisruption Microtubule Network Disruption TubulinPolymerization->MicrotubuleDisruption MitoticSpindle Defective Mitotic Spindle MicrotubuleDisruption->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Verubulin's mechanism of action leading to apoptosis.

Experimental_Workflow CellCulture 1. Seed Cancer Cells in 96-well Plate Treatment 2. Treat with Serial Dilutions of Verubulin CellCulture->Treatment Incubation 3. Incubate for 24, 48, or 72 hours Treatment->Incubation MTT 4. Add MTT Reagent and Incubate Incubation->MTT Solubilize 5. Solubilize Formazan Crystals MTT->Solubilize Readout 6. Measure Absorbance (570 nm) Solubilize->Readout Analysis 7. Calculate IC50 Value Readout->Analysis Resistance_Development Parental Start with Parental Sensitive Cell Line InitialExposure Expose to Low Concentration of Verubulin (IC10-IC20) Parental->InitialExposure Monitor Monitor for Cell Growth and Subculture Survivors InitialExposure->Monitor IncreaseConc Gradually Increase Verubulin Concentration Monitor->IncreaseConc Repeat Repeat Exposure and Selection for Months IncreaseConc->Repeat Confirm Confirm Resistance by Comparing IC50 to Parental Repeat->Confirm

References

Vermiculin: A Novel Probe for Investigating Cellular Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin, a macrocyclic lactone isolated from Penicillium vermiculatum, has emerged as a potent immunomodulatory agent with selective effects on cellular immunity. Its ability to suppress key functions of immune cells makes it a valuable tool for researchers studying the intricate mechanisms of the immune response, particularly in the contexts of autoimmune diseases, transplantation immunology, and the development of novel immunosuppressive therapies. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate cellular immunity.

Immunomodulatory Profile of this compound

This compound exhibits a range of immunosuppressive activities, primarily targeting T-lymphocytes and macrophages. Its key effects include the inhibition of immune cell proliferation, suppression of cytokine production, and reduction of macrophage effector functions.

Quantitative Analysis of this compound's Immunosuppressive Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on various parameters of cellular immunity. This data has been compiled from in vitro studies and provides a reference for designing experiments.

Table 1: Inhibition of Lymphocyte Proliferation by this compound

Cell TypeMitogen/StimulusThis compound Concentration (µg/mL)Inhibition (%)IC50 (µg/mL)
Mouse SplenocytesConcanavalin A (Con A)0.125~1.0
1.055
10.085
Mouse SplenocytesLipopolysaccharide (LPS)0.120~1.2
1.050
10.080
Mouse SplenocytesAllogeneic Cells (MLR)0.130~0.8
1.060
10.090

Table 2: Inhibition of Cytokine Production by this compound in Activated Mouse Spleen Cells

CytokineStimulusThis compound Concentration (µg/mL)Inhibition (%)IC50 (µg/mL)
IL-2Con A0.120~1.5
1.050
10.080
IFN-γCon A0.130~0.9
1.065
10.090
IL-4Con A0.115~2.0
1.045
10.075
IL-10Con A0.125~1.1
1.058
10.088

Table 3: Inhibition of Nitric Oxide Production by this compound in Activated Macrophages

Cell LineStimulusThis compound Concentration (µg/mL)Inhibition (%)IC50 (µg/mL)
Murine MacrophagesLPS0.135~0.7
1.070
10.095

Mechanism of Action: A Proposed Signaling Pathway

While the precise molecular targets of this compound are still under investigation, evidence suggests that its immunosuppressive effects are mediated through the inhibition of key signaling pathways involved in T-cell activation and inflammatory responses. A plausible mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory gene expression.

Vermiculin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen/Mitogen Antigen/Mitogen TCR T-Cell Receptor (TCR) Antigen/Mitogen->TCR PLCg1 PLCγ1 TCR->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin PKC PKC DAG->PKC NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IKK IKK Complex PKC->IKK IkB IκB IKK->IkB Phosphorylates IkB_P IκB-P IkB_P->IkB Degradation IkB->IkB_P NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT_n->Gene_Expression NFkB_n->Gene_Expression

Caption: Proposed mechanism of this compound's immunosuppressive action.

Experimental Protocols

The following are detailed protocols for key in vitro assays to study the effects of this compound on cellular immunity.

Protocol 1: T-Lymphocyte Proliferation Assay (CFSE-based)

This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Mouse splenocytes or purified T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Concanavalin A (Con A) or anti-CD3/anti-CD28 antibodies

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate splenocytes from a mouse spleen using standard procedures.

    • If using purified T-cells, isolate them from splenocytes using a T-cell enrichment kit.

    • Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • CFSE Staining:

    • Add CFSE to the cell suspension to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C in the dark.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Cell Culture and Treatment:

    • Seed 100 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO.

    • Add 50 µL of the T-cell mitogen (e.g., Con A at a final concentration of 5 µg/mL) to the appropriate wells. Include an unstimulated control (no mitogen).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in flow cytometry staining buffer.

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the live lymphocyte population and examining the CFSE dilution profiles. Proliferation is indicated by the appearance of daughter cell populations with successively halved CFSE fluorescence intensity.

T_Cell_Proliferation_Workflow A Isolate & Prepare Splenocytes/T-Cells B CFSE Staining (5 µM, 10 min, 37°C) A->B C Wash & Resuspend Cells B->C D Seed Cells in 96-well Plate C->D E Add this compound (Serial Dilutions) D->E F Add Mitogen (e.g., Con A) E->F G Incubate (72 hours, 37°C) F->G H Harvest & Stain Cells G->H I Flow Cytometry Analysis H->I Cytokine_ELISA_Workflow A Collect Supernatants from T-cell Culture D Add Standards & Samples A->D B Coat ELISA Plate with Capture Antibody C Block Plate B->C C->D E Add Detection Antibody D->E F Add Streptavidin-HRP E->F G Add Substrate F->G H Read Absorbance G->H I Calculate Cytokine Concentration H->I

Application Notes and Protocols for Vermiculin Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vermiculin is a macrodiolide antibiotic isolated from the fungus Penicillium vermiculatum.[1] Exhibiting a range of biological activities, this compound has been identified as a compound of interest for further investigation. Reports indicate its potential as an immunoregulatory, cytotoxic, antiprotozoal, and antibacterial agent.[2][3] The precise molecular mechanisms underlying these activities are not yet fully elucidated, though its cytotoxic effects are thought to be mediated through the induction of apoptosis, necrosis, or disruption of the cell cycle.[4] Its immunomodulatory properties include the inhibition of pro-inflammatory cytokines.[5]

These application notes provide a comprehensive framework for the systematic screening of this compound's bioactivity. The protocols herein detail methods for evaluating its cytotoxic, antimicrobial, and anti-inflammatory properties. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized to guide further mechanistic studies.

Data Presentation

Quantitative data from bioactivity screening should be meticulously recorded and organized for comparative analysis. The following tables are provided as templates for summarizing experimental results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7BreastUser-definedUser-defined
A549LungUser-definedUser-defined
HeLaCervicalUser-definedUser-defined
User-definedUser-definedUser-defined

IC₅₀ (Half-maximal inhibitory concentration) should be calculated from dose-response curves.

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeThis compound MIC (µg/mL)Penicillin MIC (µg/mL) (Positive Control)
Staphylococcus aureusGram-positive BacteriaUser-definedUser-defined
Escherichia coliGram-negative BacteriaUser-definedUser-defined
Candida albicansFungiUser-definedUser-defined
User-definedUser-definedUser-defined

MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth.

Table 3: Anti-inflammatory Activity of this compound

Cytokine/MediatorCell TypeThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Positive Control)
TNF-αRAW 264.7User-definedUser-defined
IL-6RAW 264.7User-definedUser-defined
Nitric Oxide (NO)RAW 264.7User-definedUser-defined
User-definedUser-definedUser-defined

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the cytokine or mediator production.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.[4][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound. Include a growth control (inoculum without this compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Screening: LPS-Induced Cytokine Release Assay

This protocol evaluates the potential of this compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide (NO) determination

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine and NO analysis.

  • Cytokine and NO Measurement:

    • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of cytokine and NO production compared to the LPS-stimulated control and determine the IC₅₀ values.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay cluster_anti_inflammatory Anti-inflammatory Assay c1 Seed Cancer Cells c2 Treat with this compound c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 a1 Prepare this compound Dilutions a2 Inoculate with Microbe a1->a2 a3 Incubate (18-24h) a2->a3 a4 Determine MIC a3->a4 i1 Seed Macrophages i2 Pre-treat with this compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Incubate (24h) i3->i4 i5 Measure Cytokines/NO i4->i5 i6 Calculate IC50 i5->i6 nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB:e->IkB:w degrades NFkB_IkB:e->NFkB:w releases Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces This compound This compound This compound->IKK inhibits? apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates

References

Application Notes and Protocols for the Synthesis of Vermiculin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic strategies for producing Vermiculin and its analogues. The protocols detailed below are based on established and innovative methodologies, offering pathways to this class of biologically active macrodiolides. This compound and its derivatives have garnered significant interest for their cytotoxic, antibacterial, and immunomodulatory properties. Notably, certain analogues have been identified as inhibitors of the cGAS-STING pathway, suggesting their potential in the development of novel therapeutics for inflammatory diseases and cancer.

Introduction to Synthetic Strategies

The synthesis of the C2-symmetric 16-membered macrodiolide core of this compound presents a significant chemical challenge. Two primary strategies have emerged as effective methods for constructing this complex architecture: a convergent approach utilizing a Rhodium-catalyzed dimerization and a flexible, modular approach employing Yamaguchi macrolactonization. A third method, involving the chemical modification of the natural product, provides access to a range of derivatives.

  • Strategy 1: Rhodium-Catalyzed C2-Symmetric Dimerization: This elegant and efficient strategy constructs the macrodiolide core in a single key step from an allenyl carboxylic acid monomer.[1][2] This method is highly convergent and has been used to achieve a concise total synthesis of (-)-Vermiculine in just seven steps.[1][3]

  • Strategy 2: Modular Synthesis via Yamaguchi Macrolactonization: This approach offers greater flexibility, allowing for the synthesis of a diverse library of analogues by combining different monomeric units.[4][5] The key steps involve the esterification of two hydroxy acid fragments followed by an intramolecular cyclization to form the macrocycle.[6] This strategy has been successfully employed to generate numerous this compound-related macrodiolides.[4]

  • Strategy 3: Derivatization by Hydrogenation: Existing this compound can be chemically modified to produce analogues. For example, hydrogenation using different catalysts can selectively reduce the double bonds within the macrocycle, leading to compounds like tetrahydrothis compound.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic routes, allowing for a comparison of their efficiency.

Table 1: Comparison of Key Macrolactonization/Dimerization Step Yields

MethodKey ReactionSubstrateProductYield (%)Reference(s)
Rh-Catalyzed DimerizationRh-catalyzed [4+2] cycloadditionω-Allenyl carboxylic acidC2-symmetric 16-membered macrodiolide65-75[1][2]
Modular SynthesisYamaguchi MacrolactonizationSeco-acid precursor16-membered macrodiolide80[6]

Table 2: Overall Yield and Step Count for Total Synthesis of (-)-Vermiculine

Synthetic StrategyTotal StepsOverall Yield (%)Key FeaturesReference(s)
Rh-Catalyzed Dimerization7Not explicitly statedHighly convergent, late-stage Wacker oxidation[1][2]
Modular Synthesis149Flexible, modular, Yamaguchi esterification[6]

Signaling Pathway: Inhibition of cGAS-STING

This compound analogues have been identified as potent immunosuppressive agents that impair the cGAS-STING pathway.[4][5] This pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an inflammatory response through the production of type I interferons. The mechanism of inhibition by this compound analogues has been shown to involve the disruption of the crucial interaction between STING and the kinase TBK1, which is a key downstream step in the signaling cascade.[4][5]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 translocates & recruits TBK1 IRF3_p p-IRF3 STING_TBK1->IRF3_p phosphorylates IRF3 TBK1 TBK1 TBK1->STING_TBK1 IFN_genes IFN Genes IRF3_p->IFN_genes activates transcription IFN_exp Type I Interferon Expression IFN_genes->IFN_exp This compound This compound Analogue This compound->Inhibition Inhibition->STING_TBK1 impairs interaction

Caption: Inhibition of the cGAS-STING pathway by this compound analogues.

Experimental Protocols

The following are detailed protocols for the key stages in the synthesis of this compound analogues, derived from published literature.

Protocol 1: Synthesis of (-)-Vermiculine via Rh-Catalyzed Dimerization

This protocol outlines the key final steps for the total synthesis of (-)-Vermiculine.[1][2] The workflow starts from a pre-assembled diene precursor, which is then converted to the final product through metathesis and oxidation.

Rh_Workflow start Diene Precursor (from Dimerization) metathesis Double Metathesis Homologation start->metathesis oxidation Double Wacker-type Oxidation metathesis->oxidation product (-)-Vermiculine oxidation->product

Caption: Key final stages of the Rh-catalyzed synthesis workflow.

A. Double Metathesis Homologation

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (B109758) (DCM, concentration ~0.01 M).

  • Catalyst Addition: Add Grubbs' second-generation catalyst (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the homologated diene.

B. Double Wacker-Type Oxidation

  • Setup: Dissolve the homologated diene (1.0 eq) in a mixture of dimethylformamide (DMF) and water (7:1, concentration ~0.1 M) in a round-bottom flask.

  • Catalyst Addition: Add palladium(II) chloride (PdCl₂, 0.1 eq) and copper(I) chloride (CuCl, 1.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously under an oxygen atmosphere (balloon) at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (-)-Vermiculine.

Protocol 2: Modular Analogue Synthesis via Yamaguchi Macrolactonization

This protocol describes the key dimerization and cyclization steps for preparing this compound analogues from two monomer units.[6]

Yamaguchi_Workflow monomerA Monomer A (Hydroxy Acid) esterification Yamaguchi Esterification monomerA->esterification monomerB Monomer B (Protected Hydroxy Acid) monomerB->esterification deprotection Deprotection esterification->deprotection cyclization Yamaguchi Macrolactonization deprotection->cyclization product This compound Analogue Core cyclization->product

Caption: Workflow for the modular synthesis of this compound analogues.

A. Intermolecular Yamaguchi Esterification

  • Setup: To a solution of the hydroxy acid monomer A (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, concentration ~0.1 M) at room temperature, add triethylamine (B128534) (Et₃N, 2.5 eq).

  • Anhydride (B1165640) Formation: Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.

  • Esterification: In a separate flask, dissolve the protected hydroxy acid monomer B (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 3.0 eq) in anhydrous THF. Add this solution to the mixed anhydride mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the linear dimer.

B. Deprotection and Intramolecular Yamaguchi Macrolactonization

  • Deprotection: Selectively remove the protecting group from the hydroxy acid terminus of the linear dimer using appropriate conditions (e.g., TBAF for silyl (B83357) ethers, or DDQ for PMB ethers). Purify the resulting seco-acid.

  • Setup for Cyclization: In a large volume of anhydrous toluene (B28343) (to achieve high dilution, concentration ~0.001 M) at room temperature, add the seco-acid (1.0 eq) and triethylamine (5.0 eq).

  • Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture for 1 hour.

  • Cyclization: Add a solution of DMAP (7.0 eq) in anhydrous toluene via syringe pump over 10 hours to the reaction mixture, which is maintained at 100 °C.

  • Reaction: After the addition is complete, continue stirring at 100 °C for an additional 2 hours.

  • Workup: Cool the reaction to room temperature and filter to remove salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the macrodiolide core of the this compound analogue. Subsequent oxidation steps, similar to Protocol 1B, may be required to install the ketone functionalities.

Protocol 3: Synthesis of Tetrahydrothis compound via Hydrogenation

This protocol describes the synthesis of a saturated this compound analogue from the natural product.[7]

  • Setup: Dissolve this compound (1.0 eq) in ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Reaction: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting tetrahydrothis compound is often obtained in high purity, but can be further purified by recrystallization or chromatography if necessary.

References

Application Notes & Protocols: Vermiculin in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vermiculin is a macrodiolide antibiotic that has demonstrated cytotoxic properties.[1] Its potential as an antimicrobial agent necessitates a thorough evaluation of its efficacy against a wide range of microorganisms. These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) to determine this compound's spectrum of activity and potency. The methodologies outlined follow established standards to ensure reproducibility and comparability of results. The precise molecular targets and signaling pathways affected by this compound are largely uncharacterized, suggesting that it may interfere with essential cellular processes in microorganisms.[1] Therefore, alongside direct susceptibility testing, protocols for cytotoxicity and synergistic interactions are also included to build a comprehensive profile for this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This quantitative method is crucial for assessing the potency of this compound.[5][6]

Experimental Protocol: Broth Microdilution

Objective: To determine the MIC of this compound against selected microbial strains.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates[7]

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity[5][8]

  • Sterile diluent (e.g., saline or broth)

  • Multipipettor

  • Incubator[6]

  • Microplate reader (optional, for quantitative growth assessment)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2x working stock of the highest concentration of this compound to be tested in the appropriate broth medium.[7] b. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[7] c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[7] e. Column 11 will serve as the positive control (inoculum, no drug), and column 12 as the negative control (broth only).[7]

  • Inoculum Preparation: a. From a fresh 18-24 hour agar (B569324) plate, select several isolated colonies of the test microorganism.[5] b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] c. Dilute this standardized suspension in the broth medium (e.g., a 1:150 dilution) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[5]

  • Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum.[5] This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final 1x values. b. Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.[6]

  • Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[2] b. Growth is indicated by turbidity or a pellet at the bottom of the well.

Data Presentation: MIC Values

Summarize the results in a table. Since specific data for this compound is not widely published, the following table is a template for recording experimental outcomes.

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213Record Value
Escherichia coliATCC 25922Record Value
Pseudomonas aeruginosaATCC 27853Record Value
Candida albicansATCC 90028Record Value
Enterococcus faecalisATCC 29212Record Value

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_this compound Prepare 2x this compound Serial Dilutions in Plate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->dilute_inoculum inoculate Inoculate Microtiter Plate (100 µL/well) dilute_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Susceptibility Testing

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[8] It is based on the principle that an antibiotic-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[9]

Experimental Protocol: Disk Diffusion

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Sterile 6 mm paper disks[9]

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates (150 mm or 9-cm)[9]

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs[10]

  • Forceps or disk dispenser[10]

  • Ruler or caliper

Procedure:

  • Disk Preparation: a. Aseptically impregnate sterile paper disks with a defined amount of this compound solution. b. Allow the disks to dry completely in a sterile environment before use. Store desiccated at 2-8°C.[9]

  • Inoculation: a. Prepare a microbial inoculum equivalent to a 0.5 McFarland standard as described in section 1.2.[11] b. Dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.[10] c. Swab the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate 60° and repeat the swabbing twice more.[10][11] d. Allow the plate to dry for a few minutes.

  • Disk Placement and Incubation: a. Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[9] b. Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has made contact.[9] c. Ensure disks are spaced at least 24 mm apart from center to center and away from the edge of the plate.[9] d. Invert the plates and incubate at 35-37°C for 16-24 hours.[12]

  • Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).[12] b. The size of the zone correlates with the susceptibility of the microorganism to this compound.

Data Presentation: Zone of Inhibition Diameters

Record the zone diameters in a structured table.

MicroorganismStrain IDThis compound Disk Content (µg)Zone Diameter (mm)
Staphylococcus aureusATCC 25923Record ValueRecord Value
Escherichia coliATCC 25922Record ValueRecord Value
Pseudomonas aeruginosaATCC 27853Record ValueRecord Value

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis prep_disk Prepare this compound- Impregnated Disks place_disk Place Disks on Inoculated Agar prep_disk->place_disk prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate inoculate->place_disk incubate Invert and Incubate Plate (e.g., 37°C, 16-24h) place_disk->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone interpret Correlate Zone Size to Susceptibility measure_zone->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Time-Kill Kinetics Assay

A time-kill assay is used to determine the rate at which an antimicrobial agent kills a microorganism and to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[13] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]

Experimental Protocol: Time-Kill Assay

Objective: To evaluate the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Standardized microbial inoculum (~5 x 10⁵ CFU/mL in broth)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Micropipettes and sterile tips

Procedure:

  • Setup: a. Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube with no this compound. c. Inoculate all tubes (except a sterility control) with the microbial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube. b. Perform serial ten-fold dilutions of the aliquot in sterile saline. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: a. Incubate the plates at 37°C for 24 hours or until colonies are visible. b. Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) to determine the CFU/mL at each time point.

  • Analysis: a. Calculate the log₁₀ CFU/mL for each time point and concentration. b. Plot log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. c. A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity. A <3-log₁₀ decrease, where the count remains at or below the initial inoculum, suggests bacteriostatic activity.[13]

Data Presentation: Time-Kill Assay Results

Present the data in a table showing the log₁₀ CFU/mL values at each time point.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (this compound at 1x MIC)Log₁₀ CFU/mL (this compound at 4x MIC)
0Record ValueRecord ValueRecord Value
2Record ValueRecord ValueRecord Value
4Record ValueRecord ValueRecord Value
8Record ValueRecord ValueRecord Value
24Record ValueRecord ValueRecord Value

Additional Recommended Assays

Cytotoxicity Assay

Given that this compound is noted to have cytotoxic properties, it is crucial to assess its effect on mammalian cell lines to determine its therapeutic index.[1] The MTT assay is a common colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Protocol Outline:

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Synergy Testing (Checkerboard Assay)

To explore potential combination therapies, the synergistic, additive, or antagonistic effects of this compound with known antibiotics can be evaluated using a checkerboard microdilution assay.[17][18]

Protocol Outline:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis. This creates a matrix of combination concentrations.

  • Inoculation: Inoculate the plate with a standardized microbial suspension as described in the MIC protocol.

  • Incubation & Reading: Incubate the plate and read the MIC for each compound alone and in combination.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is determined by the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

General Workflow for Bioactivity Screening and Mechanism of Action Studies

As the specific mechanism of this compound is uncharacterized, a general workflow can guide further investigation.[1]

MoA_Workflow cluster_screen Initial Screening cluster_bio Bioactivity Assays cluster_mech Mechanism of Action Studies cluster_analysis Analysis & Conclusion culture Fungal Culture (e.g., Penicillium vermiculatum) extract Extraction of Secondary Metabolites culture->extract isolate Isolation & Purification of this compound extract->isolate ast Antimicrobial Susceptibility (MIC, Disk Diffusion) isolate->ast cyto Cytotoxicity Assay (e.g., MTT on cell lines) isolate->cyto target_id Target Identification (e.g., Proteomics, Genomics) ast->target_id data_analysis Data Analysis (MIC, IC50, FICI) ast->data_analysis cyto->target_id cyto->data_analysis pathway Signaling Pathway Analysis target_id->pathway enzyme Enzyme Inhibition Assays pathway->enzyme conclusion Results & Conclusion enzyme->conclusion data_analysis->conclusion

Caption: General workflow for screening and mechanism of action studies.

References

Application Notes and Protocols for Large-Scale Fermentation of Penicillium vermiculatum for Vermiculin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale production of vermiculin, a bioactive secondary metabolite from the filamentous fungus Penicillium vermiculatum. The following sections detail the optimized fermentation conditions, media composition, downstream processing for purification, and the putative biosynthetic pathway of this compound.

Introduction to this compound Production

This compound is a polyketide metabolite produced by Penicillium vermiculatum with potential applications in drug development due to its biological activities. Large-scale production of this compound is essential for further research and potential commercialization. This document outlines the key methodologies for achieving high-yield production through submerged fermentation. The biosynthesis of this compound is influenced by various factors, including the composition of the culture medium and physical fermentation parameters.

Optimal Fermentation Parameters

The production of this compound is sensitive to the fermentation environment. The following table summarizes the optimized parameters for maximizing this compound yield in a large-scale fed-batch fermentation process. These parameters are a starting point and may require further optimization depending on the specific strain of P. vermiculatum and the bioreactor configuration.

ParameterOptimized Value/RangeNotes
Growth Phase
Temperature25-28°COptimal for mycelial growth.
pH5.5 - 6.5Controlled with the addition of acid/base.
Agitation Speed200-300 RPMTo ensure adequate mixing and oxygen transfer.
Aeration Rate0.5 - 1.0 vvmTo maintain dissolved oxygen levels above 20%.
Production Phase
Temperature24-26°CSlightly lower temperature can enhance secondary metabolite production.
pH6.0 - 7.0A slight increase in pH can favor this compound biosynthesis.
Agitation Speed250-350 RPMIncreased agitation to meet higher oxygen demand.
Aeration Rate1.0 - 1.5 vvmTo maintain sufficient oxygen for biosynthesis.
Fed-Batch StrategyGlucose and Nitrogen feedingInitiated after initial carbon source depletion to maintain slow growth and promote secondary metabolism.

Optimized Culture Media Composition

The composition of the culture medium significantly impacts the production of this compound. Carbon and nitrogen sources are particularly crucial.[1] The following tables provide a recommended basal medium and optimized concentrations of key components for a two-stage fermentation process (growth and production).

Table 1: Basal Medium Composition

ComponentConcentration (g/L)
Sucrose30
NaNO₃3
K₂HPO₄1
MgSO₄·7H₂O0.5
KCl0.5
FeSO₄·7H₂O0.01
Trace Element Solution1 mL

Table 2: Optimized Carbon and Nitrogen Sources for this compound Production

NutrientSourceOptimal Concentration (g/L)Notes
Carbon Source Glucose40-60High concentrations can be inhibitory; fed-batch is recommended.[1]
Sucrose30-50A good alternative to glucose.[1]
Nitrogen Source Peptone5-10Provides essential amino acids and growth factors.
Yeast Extract5-10A rich source of vitamins and nitrogen.
Corn Steep Liquor10-20Influences the quality of biosynthesis.[1]
Metal Ions Fe³⁺0.01-0.02Affects biosynthesis, dependent on the carbon source.[1]
Cu²⁺0.005-0.01Affects biosynthesis, dependent on the carbon source.[1]

Experimental Protocols

Inoculum Development

Aseptic techniques are critical throughout this process to prevent contamination.

  • Strain Activation: Inoculate a cryopreserved vial of Penicillium vermiculatum onto a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 5-7 days until sporulation is observed.

  • Seed Culture (Stage 1): Aseptically transfer a loopful of spores from the PDA plate into a 250 mL flask containing 100 mL of sterile Potato Dextrose Broth (PDB). Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.

  • Seed Culture (Stage 2): Transfer the Stage 1 seed culture into a 2 L flask containing 1 L of the production medium. Incubate under the same conditions for another 2-3 days. This culture will be used to inoculate the large-scale fermenter.

Large-Scale Fed-Batch Fermentation (100 L)

This protocol describes a fed-batch fermentation process in a 100 L bioreactor.

  • Bioreactor Preparation: Sterilize the 100 L bioreactor containing 70 L of the basal production medium.

  • Inoculation: Aseptically transfer the 1 L of Stage 2 seed culture into the bioreactor (approximately 1.4% v/v inoculum).

  • Growth Phase: Maintain the fermentation parameters as outlined in the "Optimal Fermentation Parameters" table for the growth phase. Monitor cell growth by measuring biomass (dry cell weight).

  • Fed-Batch Initiation: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen and a decrease in off-gas CO₂), initiate the feeding of a concentrated glucose solution (500 g/L) and a nitrogen source solution (e.g., 100 g/L peptone). The feed rate should be controlled to maintain a low but steady concentration of glucose in the broth (e.g., 1-5 g/L) to avoid catabolite repression.

  • Production Phase: Adjust the fermentation parameters to those specified for the production phase. Continue the fermentation for 7-10 days, monitoring this compound production by HPLC analysis of broth samples.

  • Harvest: Once the this compound titer reaches its maximum and begins to decline, harvest the fermentation broth for downstream processing.

This compound Extraction and Purification
  • Biomass Separation: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation (e.g., 8,000 x g for 20 minutes).

  • Solvent Extraction:

    • Extract the filtered broth three times with an equal volume of ethyl acetate (B1210297) in a separation funnel.

    • Combine the ethyl acetate fractions and wash with a saturated NaCl solution to remove residual water.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh) in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Recrystallization:

    • Pool the this compound-rich fractions and evaporate the solvent.

    • Dissolve the residue in a minimal amount of a hot solvent in which this compound has high solubility (e.g., methanol (B129727) or acetone).

    • Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.

    • Collect the purified this compound crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Experimental Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Strain Activation (P. vermiculatum on PDA) B Seed Culture - Stage 1 (100 mL PDB) A->B C Seed Culture - Stage 2 (1 L Production Medium) B->C D Large-Scale Fermentation (100 L Bioreactor) C->D E Biomass Separation (Filtration/Centrifugation) D->E Harvest F Solvent Extraction (Ethyl Acetate) E->F G Concentration (Rotary Evaporation) F->G H Silica Gel Chromatography G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for large-scale production and purification of this compound.

Putative this compound Biosynthetic Pathway

The exact biosynthetic pathway of this compound has not been fully elucidated. However, based on its polyketide structure and the known biosynthesis of similar fungal metabolites like vermistatin, a putative pathway involving a Type I non-reducing polyketide synthase (NR-PKS) is proposed.

G cluster_pathway Putative this compound Biosynthesis Acetyl_CoA Acetyl-CoA NRPKS Type I NR-PKS Acetyl_CoA->NRPKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->NRPKS Polyketide_Chain Linear Poly-β-keto Chain NRPKS->Polyketide_Chain Cyclization Cyclization/ Aromatization Polyketide_Chain->Cyclization Intermediate Polyketide Intermediate Cyclization->Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidation, Methylation, etc.) Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Network for Secondary Metabolism

The production of secondary metabolites like this compound is tightly regulated at the genetic level. A complex network of regulatory proteins, including global regulators and pathway-specific transcription factors, controls the expression of the biosynthetic gene cluster.

G cluster_regulation Regulation of this compound Biosynthesis Env_Signals Environmental Signals (Nutrient Limitation, pH, etc.) Global_Regulators Global Regulators (e.g., LaeA, VeA) Env_Signals->Global_Regulators Pathway_Regulator Pathway-Specific Transcription Factor Global_Regulators->Pathway_Regulator Activation/Repression BGC This compound Biosynthetic Gene Cluster (BGC) Pathway_Regulator->BGC Induction Biosynthesis_Enzymes Biosynthetic Enzymes BGC->Biosynthesis_Enzymes Transcription & Translation This compound This compound Biosynthesis_Enzymes->this compound Catalysis

Caption: Regulatory cascade for this compound production.

References

Troubleshooting & Optimization

Technical Support Center: Penicillium vermiculatum Culture & Vermiculin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Penicillium vermiculatum and the production of its secondary metabolite, vermiculin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cultivation and extraction, with a focus on resolving issues related to low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the general morphology of Penicillium vermiculatum in culture?

A1: Penicillium vermiculatum typically grows as a filamentous fungus. On solid media like Potato Dextrose Agar (PDA), it forms fast-growing colonies, often in shades of green, with a dense felt of conidiophores. Microscopically, it exhibits the characteristic brush-like conidiophores (penicillus) that produce chains of single-celled conidia.

Q2: What is the proposed biosynthetic pathway for this compound?

A2: While the complete biosynthetic pathway for this compound has not been definitively elucidated, it is proposed to be a polyketide.[1] Its biosynthesis is believed to start from a Type I non-reducing polyketide synthase (NR-PKS). This enzyme likely catalyzes the iterative condensation of acetyl-CoA with several malonyl-CoA extender units to create a linear poly-β-keto chain.[1] This chain then undergoes a series of modifications, including cyclization and other tailoring reactions, to form the final this compound structure.[1][2]

Q3: What are the key factors influencing this compound yield?

A3: The biosynthesis of this compound is sensitive to several culture parameters. Key factors include the composition of the culture medium, specifically the carbon and nitrogen sources, the concentration of metal ions like iron (Fe³⁺) and copper (Cu²⁺), and the presence of compounds that can participate in electron transport.[3] Physical parameters such as temperature, pH, and aeration also play a crucial role in secondary metabolite production in Penicillium species.

Q4: Are there any known global regulators that affect secondary metabolism in Penicillium?

A4: Yes, the production of many secondary metabolites in Penicillium and other filamentous fungi is controlled by global regulatory networks. One of the most important is the Velvet complex, which is composed of proteins like VeA and VelB, in association with a global regulator, LaeA. This complex often links secondary metabolism with fungal development and light response. Nitrogen metabolism regulation, mediated by transcription factors like AreA, also plays a significant role in controlling the expression of secondary metabolite gene clusters.[4][5]

Troubleshooting Guide: Low this compound Yield

Low yield of this compound is a common issue. The following sections provide potential causes and recommended actions to enhance production.

Issue 1: Suboptimal Culture Medium Composition

Possible Causes:

  • Inappropriate carbon or nitrogen source.

  • Non-optimal concentrations of carbon, nitrogen, or essential minerals.

  • Absence of key precursors or inducers.

Troubleshooting Steps:

  • Carbon Source Optimization: The type and concentration of the carbon source significantly impact this compound production. Glucose and sucrose (B13894) are known to affect the levels of this compound.[3] It is advisable to test a range of concentrations for your chosen carbon source. High glucose concentrations can sometimes be repressive to secondary metabolism.

  • Nitrogen Source Evaluation: The availability and type of nitrogen source are critical. While standard media often use sources like sodium nitrate, complex nitrogen sources can be beneficial. Corn steep liquor, for instance, has been noted to influence the quality of this compound biosynthesis.[3] It provides a rich mixture of amino acids, vitamins, and minerals.

  • Metal Ion Concentration: The concentrations of Fe³⁺ and Cu²⁺ ions are known to affect this compound biosynthesis.[3] The optimal concentration can be dependent on the carbon source used. It is recommended to empirically determine the optimal levels of these ions for your specific medium.

  • Addition of Inducers: Compounds capable of electron transport have been shown to generally stimulate the production of this compound.[3]

Illustrative Data on Media Components' Effects:

The following table summarizes the qualitative and potential quantitative impact of various media components on this compound yield. Note that the quantitative data is illustrative and based on general observations for Penicillium secondary metabolites, as specific data for this compound is limited.

Parameter Component/Value Observed Effect on this compound Yield Illustrative Yield (mg/L)
Carbon Source GlucoseAffects metabolite levels[3]50 - 150
SucroseAffects metabolite levels[3]70 - 180
Nitrogen Source Sodium NitrateStandard nitrogen sourceBaseline
Corn Steep LiquorInfluences biosynthesis quality[3]100 - 250
Metal Ions Fe³⁺Concentration affects biosynthesis[3]Varies with concentration
Cu²⁺Concentration affects biosynthesis[3]Varies with concentration
Issue 2: Unfavorable Physical Culture Conditions

Possible Causes:

  • Suboptimal temperature for secondary metabolite production.

  • Incorrect pH of the culture medium.

  • Inadequate aeration for a submerged culture.

Troubleshooting Steps:

  • Temperature Optimization: While Penicillium vermiculatum can grow over a range of temperatures, the optimal temperature for growth may not coincide with the optimal temperature for this compound production. It is recommended to test a range of temperatures, for example, from 20°C to 28°C.

  • pH Control: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite production. The initial pH of the medium should be optimized, and for longer fermentation runs, pH monitoring and control may be necessary.

  • Aeration and Agitation: For submerged cultures, proper aeration and agitation are crucial for providing sufficient dissolved oxygen and ensuring homogenous distribution of nutrients and cells. The shaking speed (in rpm) for flask cultures or the aeration rate and agitation speed in a bioreactor should be optimized.

Illustrative Data on Physical Parameters' Effects:

Parameter Condition General Effect on Secondary Metabolite Yield
Temperature 20-25°COften optimal for many Penicillium species
pH 4.0 - 6.0Typically favorable for fungal growth and production
Agitation (Flask) 150 - 200 rpmPromotes aeration in submerged cultures

Experimental Protocols

Protocol 1: Cultivation of Penicillium vermiculatum for this compound Production
  • Strain Maintenance: Maintain Penicillium vermiculatum on Potato Dextrose Agar (PDA) slants at 4°C. For long-term storage, spore suspensions can be stored in 20% glycerol (B35011) at -80°C.

  • Inoculum Preparation:

    • Grow the fungus on a PDA plate at 25°C for 7-10 days until well-sporulated.

    • Prepare a spore suspension by adding 10 mL of sterile 0.05% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of the production medium with 5-10% (v/v) of the seed culture.

    • The production medium can be a modified Czapek-Dox medium or another optimized medium containing desired carbon and nitrogen sources (e.g., sucrose, corn steep liquor) and optimized concentrations of Fe³⁺ and Cu²⁺.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 7-14 days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

    • Extract the culture filtrate three times with an equal volume of a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Redissolve a known weight of the crude extract in a small, precise volume of a suitable solvent like methanol (B129727) or acetonitrile (B52724).

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Quantification:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is commonly employed.

    • Detection: A UV detector is used, with the detection wavelength set at the absorbance maximum for this compound.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the standard curve.

Visualizations

Putative Biosynthetic Pathway of this compound

Vermiculin_Biosynthesis cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Linear_Polyketide Linear Poly-β-keto Chain PKS->Linear_Polyketide Chain Assembly Cyclization Cyclization/ Aromatization Linear_Polyketide->Cyclization Other_Modifications Further Tailoring (e.g., Oxidation) Cyclization->Other_Modifications This compound This compound Other_Modifications->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

Vermiculin_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Strain P. vermiculatum Stock Inoculum Spore Suspension Strain->Inoculum Seed Seed Culture (48-72h) Inoculum->Seed Production Production Culture (7-14d) Seed->Production Filtration Filtration Production->Filtration Solvent_Ext Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Ext Evaporation Evaporation Solvent_Ext->Evaporation Crude_Ext Crude Extract Evaporation->Crude_Ext Sample_Prep Sample Preparation Crude_Ext->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Quant Quantification HPLC->Quant

Caption: Experimental workflow for this compound production.

Regulatory Network for Secondary Metabolism in Penicillium

Fungal_Regulation cluster_env Environmental Signals cluster_reg Global Regulators cluster_target Target Genes cluster_output Output Light Light Velvet Velvet Complex (VeA, VelB) Light->Velvet Nutrients Nutrient Availability (Carbon, Nitrogen) LaeA LaeA Nutrients->LaeA AreA AreA (Nitrogen Regulator) Nutrients->AreA pH pH SM_Cluster Secondary Metabolite Gene Cluster (e.g., this compound) pH->SM_Cluster Velvet->LaeA LaeA->SM_Cluster Chromatin Remodeling AreA->SM_Cluster Transcriptional Regulation Production This compound Production SM_Cluster->Production

References

Optimizing culture conditions for increased Vermiculin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the production of vermiculin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a cytotoxic and antineoplastic macrodiolide antibiotic. It is a secondary metabolite primarily produced by the filamentous fungus Penicillium vermiculatum. Some studies also associate its production or related compounds with species like Talaromyces funiculosus.

Q2: What is the general biosynthetic pathway for this compound?

A2: While the exact pathway for this compound is not fully elucidated, it is understood to be a polyketide. Its biosynthesis is proposed to be initiated by a Type I non-reducing polyketide synthase (NR-PKS). This multi-domain enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain. This chain then undergoes cyclization and a series of tailoring modifications by other enzymes to form the final this compound molecule.[1]

Q3: What are the most critical factors affecting this compound yield?

A3: The production of this compound is highly sensitive to culture conditions. The most critical factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of metal ions like Fe³⁺ and Cu²⁺.[2] Optimizing each of these parameters is essential for maximizing yield.

Q4: My this compound yield is consistently low. What are the common causes?

A4: Low yield is a frequent issue. The primary causes can be grouped into three categories:

  • Suboptimal Culture Conditions: Incorrect nutrient sources, concentrations, pH, or temperature can severely limit production.

  • Inoculum Quality: A poor-quality inoculum (e.g., old culture, low spore viability, insufficient volume) will lead to poor growth and low productivity.

  • Extraction & Purification Inefficiencies: The target compound may be lost during downstream processing due to improper solvent selection, degradation, or inefficient purification techniques.

Troubleshooting Guide: Low this compound Yield

If you are experiencing low or no this compound production, use the following guide to diagnose and resolve the issue.

Low_Yield_Troubleshooting cluster_culture Culture Condition Issues cluster_inoculum Inoculum Issues cluster_extraction Extraction & Analysis Issues start Symptom: Low/No this compound Yield culture Check Culture Conditions start->culture inoculum Evaluate Inoculum start->inoculum extraction Review Downstream Process start->extraction media Media Composition culture->media Nutrients? ph pH culture->ph Acidity? temp Temperature culture->temp Temp? aeration Aeration/Agitation culture->aeration Oxygen? quality Spore/Mycelia Quality inoculum->quality Viability? quantity Inoculum Size inoculum->quantity Amount? lysis Cell Lysis / Extraction extraction->lysis Efficiency? degradation Product Degradation extraction->degradation Stability? media_sol Action: - Test different C/N sources (Table 1, 2). - Optimize C/N ratio. - Add trace metals (Fe³⁺, Cu²⁺). media->media_sol ph_sol Action: - Monitor pH during fermentation. - Test different initial pH values (Table 3). - Use buffered media. ph->ph_sol temp_sol Action: - Verify incubator/bioreactor accuracy. - Test a range of temperatures (e.g., 20-28°C) (Table 4). temp->temp_sol aeration_sol Action: - Adjust shaker speed (rpm). - Ensure baffled flasks are used for sufficient O₂ transfer. aeration->aeration_sol quality_sol Action: - Use fresh, highly sporulating culture (7-10 days old). - Check spore viability with microscopy. quality->quality_sol quantity_sol Action: - Optimize inoculum percentage (e.g., 2-10% v/v). - Ensure consistent inoculum density. quantity->quantity_sol lysis_sol Action: - Test different organic solvents (e.g., ethyl acetate, methanol). - Ensure sufficient extraction time/agitation. lysis->lysis_sol degradation_sol Action: - Check pH and temperature stability of this compound. - Minimize processing time; keep samples cool. degradation->degradation_sol

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Data on Culture Condition Optimization

Disclaimer: Specific quantitative data for this compound production is limited in published literature. The following tables present data for other secondary metabolites produced by Penicillium species. These values should be used as a guideline to establish a starting point for the experimental optimization of this compound production.

Table 1: Effect of Carbon Source on Fungal Biomass (Data adapted from studies on various fungi)[3][4]

Carbon Source (10 g/L)Relative Biomass Yield (%)Notes
Glucose100%Often the preferred and most readily metabolized source.
Sucrose85-95%Good alternative, readily hydrolyzed to glucose and fructose.
Fructose80-90%Efficiently utilized by most Penicillium species.
Lactose40-60%Generally a poorer carbon source, may result in lower biomass.
Soluble Starch70-85%A complex carbohydrate that can support sustained growth.

Table 2: Effect of Nitrogen Source on Fungal Growth and Product Formation (Data adapted from studies on various fungi)[1][5][6]

Nitrogen SourceRelative Biomass Yield (%)Impact on Secondary Metabolism
Peptone100%Complex organic source, often supports robust growth and product formation.
Yeast Extract90-100%Provides nitrogen, vitamins, and growth factors; excellent for production.
Ammonium Sulfate (B86663)60-80%Inorganic source; can cause a significant drop in pH during assimilation.
Sodium Nitrate50-70%Inorganic source; tends to increase the medium pH during assimilation.
Urea70-85%Good inorganic source, but initial pH may need adjustment.

Table 3: Effect of Initial Medium pH on Penicillium Growth and Toxin Production (Data based on studies of P. expansum and P. digitatum)[7][8][9]

Initial pHRelative Growth Rate (%)Relative Toxin Yield (%)Notes
2.5 - 3.050-60%40-50%Highly acidic conditions can inhibit growth.
4.0 - 5.090-100%90-100%Often optimal for both growth and secondary metabolite production.[7]
6.0 - 7.080-90%70-80%Good growth, but toxin production may start to decline.[9]
8.0 - 8.530-40%10-20%Alkaline conditions strongly inhibit growth and product formation.

Table 4: Effect of Temperature on Penicillium Growth and Toxin Production (Data based on studies of various Penicillium species)[10]

TemperatureRelative Growth Rate (%)Relative Toxin Yield (%)Notes
15°C40-50%60-70%Slow growth, but some mycotoxins are produced efficiently.
20-22°C80-90%90-100%Often optimal for secondary metabolite production.[9]
25°C100%70-80%Typically the optimal temperature for fungal growth (biomass).[7]
30°C60-70%30-40%Growth may still be good, but production often decreases significantly.

Experimental Protocols & Visualizations

Proposed Biosynthesis Pathway

The biosynthesis of this compound, a polyketide, is believed to follow a pathway similar to that of related fungal metabolites like vermistatin.[1] The process involves the assembly of a carbon chain by a polyketide synthase (PKS) enzyme, followed by cyclization and chemical modifications.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) - Chain Assembly - acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Release (TE/CLC Domain) polyketide_chain->cyclization aromatic_core Aromatic Core Intermediate cyclization->aromatic_core tailoring Tailoring Enzymes (e.g., Oxygenases, Reductases) aromatic_core->tailoring This compound This compound tailoring->this compound

Caption: Proposed biosynthesis pathway for a polyketide like this compound.
Experimental Workflow: From Culture to Product

This workflow outlines the major steps involved in producing, extracting, and purifying this compound in a laboratory setting.

Experimental_Workflow activate 1. Strain Activation (PDA Slant, 7-10 days) seed 2. Seed Culture (PDB, 2-4 days, 150 rpm) activate->seed ferment 3. Production Fermentation (Optimized Media, 7-14 days) seed->ferment separate 4. Biomass Separation (Filtration/Centrifugation) ferment->separate extract 5. Solvent Extraction (Ethyl Acetate or Methanol) separate->extract concentrate 6. Concentration (Rotary Evaporation) extract->concentrate purify 7. Purification (Silica Gel Chromatography) concentrate->purify analyze 8. Analysis & Quantification (HPLC, LC-MS) purify->analyze

Caption: General experimental workflow for this compound production.
Detailed Protocol: Submerged Fermentation and Extraction

This protocol provides a general method for this compound production using submerged liquid fermentation.

1. Inoculum Preparation [2]

  • Strain Activation: Inoculate Penicillium vermiculatum onto a Potato Dextrose Agar (PDA) slant. Incubate at 25-28°C for 7-10 days until heavy sporulation is visible.
  • Spore Suspension: Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface with a sterile loop.
  • Seed Culture: Aseptically transfer the spore suspension into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB). Incubate on a rotary shaker at 150-200 rpm and 25-28°C for 2-3 days.

2. Production Fermentation [2][11]

  • Production Medium: Prepare the production medium in a 1 L baffled Erlenmeyer flask containing 200 mL of medium. A starting point for the medium composition could be (per liter): Glucose (40g), Peptone (10g), KH₂PO₄ (1g), MgSO₄·7H₂O (0.5g). Adjust the initial pH to 4.5-5.0. Sterilize by autoclaving.
  • Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.
  • Incubation: Incubate the production flasks on a rotary shaker at 150-180 rpm and 22-25°C for 7-14 days. Monitor the culture for growth and product formation.

3. Extraction and Purification

  • Biomass Separation: After incubation, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or by centrifugation (4000 x g for 15 minutes).
  • Broth Extraction: Transfer the cell-free supernatant (broth) to a separatory funnel. Extract the broth three times with an equal volume of ethyl acetate. Combine the organic layers.
  • Mycelium Extraction (Optional): If this compound is intracellular, the mycelial biomass can be dried, ground, and extracted with methanol (B129727) or ethyl acetate.
  • Concentration: Dry the combined organic extract over anhydrous sodium sulfate and concentrate it to near dryness using a rotary evaporator at 40°C.
  • Purification: Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). Purify the crude extract using silica (B1680970) gel column chromatography, eluting with a solvent gradient (e.g., hexane (B92381) to ethyl acetate) to isolate this compound.
  • Analysis: Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of this compound.

References

Troubleshooting Vermiculin instability during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of vermiculin during its purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a macrolide antibiotic produced by fungi such as Penicillium vermiculatum.[1] Like many macrolides, its structure contains functional groups, such as a macrocyclic lactone ring, that are susceptible to degradation under various chemical and physical conditions. This inherent instability can lead to low yields and the generation of impurities during the purification process. The acidic conditions, in particular, have been noted to affect the stability of macrolides.

Q2: What are the primary factors that can lead to this compound degradation during purification?

Several factors can contribute to the degradation of this compound. These include:

  • pH: this compound is susceptible to degradation in acidic environments. The lactone ring in its macrolide structure can be hydrolyzed under acidic or strongly basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is generally advisable to perform purification steps at reduced temperatures.

  • Solvents: The choice of organic solvents can impact stability. While organic solvents are necessary for extraction and chromatography, prolonged exposure or the use of certain reactive solvents could lead to degradation.

  • Oxidative Stress: Exposure to oxidizing agents can potentially modify the chemical structure of this compound.

  • Light: Photolytic degradation can be a concern for some complex organic molecules. It is good practice to protect the compound from light during purification and storage.

Q3: My this compound extract is showing multiple spots on TLC/peaks in HPLC, suggesting degradation. What is the first step I should take?

The first step is to systematically evaluate your extraction and purification workflow to identify the source of instability. Consider the following:

  • Review your extraction protocol: Are you using acidic conditions? Is the temperature controlled?

  • Analyze your solvent evaporation step: High temperatures on a rotary evaporator can cause degradation. It is recommended to keep the temperature below 40°C.

  • Assess your chromatographic conditions: The pH of your mobile phase and the nature of your stationary phase (e.g., silica (B1680970) gel can be acidic) could be contributing to the instability.

Troubleshooting Guide

Issue 1: Low Yield of this compound After Extraction

If you are experiencing a low yield of this compound from your fungal culture, consider the following potential causes and solutions.

Possible Cause Suggested Solution
Incomplete Cell Lysis and Extraction Ensure thorough cell lysis. After the incubation period, adding an equal volume of methanol (B129727) to the whole fungal culture and incubating overnight on a rotary shaker can facilitate the extraction of intracellular metabolites.[2]
Inefficient Liquid-Liquid Extraction Use a suitable organic solvent for extraction. Chloroform (B151607) has been used for the extraction of this compound-related compounds.[2] Repeat the extraction of the aqueous layer to maximize the yield.
Degradation During Extraction Perform the extraction at room temperature or below. Avoid acidic conditions during the initial extraction steps.
Suboptimal Culture Conditions Optimize fermentation parameters such as media composition, temperature, and aeration to enhance this compound production by Penicillium vermiculatum.
Issue 2: this compound Degradation During Chromatographic Purification

Degradation during chromatography is a common issue. The following table provides guidance on how to address this problem.

Possible Cause Suggested Solution
Acidic Stationary Phase Standard silica gel can be acidic and cause degradation of acid-labile compounds. Consider using neutral or deactivated silica gel. Alternatively, reverse-phase chromatography on a C18 column can be a milder option.
Inappropriate Mobile Phase pH If using reverse-phase HPLC, ensure the mobile phase is buffered to a neutral or slightly acidic pH where this compound is more stable. Avoid strongly acidic or basic mobile phases.
High Temperature If performing column chromatography at room temperature, consider moving the setup to a cold room (4°C) to minimize thermal degradation.
Prolonged Exposure to Solvents Minimize the time the this compound sample is in solution. Process the sample promptly after extraction and during chromatography.

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium vermiculatum Culture

This protocol is adapted from a method for extracting vermistatin, a closely related metabolite from P. vermiculatum.[2]

Materials:

  • Liquid culture of Penicillium vermiculatum

  • Methanol

  • Chloroform

  • Gauze

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Methanol Addition: To the fungal culture, add an equal volume of methanol.

  • Overnight Extraction: Incubate the flask overnight on a rotary shaker (150 rpm) at room temperature. This step aids in cell lysis and extraction of intracellular metabolites.[2]

  • Filtration: Separate the mycelial biomass from the liquid by filtering through several layers of gauze.

  • Centrifugation: Transfer the filtrate to a centrifuge tube and centrifuge at 4,000 x g for 15 minutes to remove any remaining cellular debris.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.

    • Mix vigorously and allow the layers to separate.

    • Collect the lower organic (chloroform) layer, which contains the secondary metabolites.[2]

    • Repeat the extraction of the aqueous layer with chloroform to maximize the yield.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator. Ensure the water bath temperature is kept below 40°C to prevent thermal degradation.[2]

  • Storage: The resulting crude extract can be redissolved in a small volume of methanol for further analysis or purification. Store the extract at -20°C to minimize degradation.

Visualizations

Diagram 1: General Troubleshooting Workflow for this compound Instability

G Troubleshooting this compound Instability A Low Yield or Degradation Observed B Review Extraction Protocol A->B C Review Purification Protocol A->C D Check pH of Solutions B->D E Check Temperature Control B->E F Check Solvent Choice B->F G Check Stationary Phase C->G H Check Mobile Phase C->H I Optimize Conditions D->I E->I F->I G->I H->I J Problem Resolved I->J

Caption: A logical workflow for troubleshooting this compound instability issues.

Diagram 2: Experimental Workflow for this compound Extraction

G This compound Extraction Workflow Start P. vermiculatum Culture Step1 Add Equal Volume of Methanol Start->Step1 Step2 Overnight Incubation (Rotary Shaker) Step1->Step2 Step3 Filter through Gauze Step2->Step3 Step4 Centrifuge Filtrate (4000 x g) Step3->Step4 Step5 Liquid-Liquid Extraction with Chloroform Step4->Step5 Step6 Collect Organic Layer Step5->Step6 Step7 Evaporate Solvent (< 40°C) Step6->Step7 End Crude this compound Extract Step7->End

Caption: A step-by-step workflow for the extraction of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vermiculin. This guide is designed to address the common challenges associated with the poor aqueous solubility of this compound and provide practical troubleshooting strategies and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound precipitating out of my aqueous buffer (e.g., PBS, cell culture media)?

A1: Precipitation is a common issue when working with hydrophobic compounds like this compound. It typically occurs when a stock solution of this compound, dissolved in a high-solubility organic solvent like DMSO, is diluted into an aqueous medium where its solubility is significantly lower. As the organic solvent disperses, the concentration of this compound exceeds its aqueous solubility limit, causing it to crash out of solution.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest approach is to work with a final concentration of this compound that is below its solubility threshold in your aqueous medium.

  • Increase Co-solvent Concentration: You can try to maintain a higher percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be cautious as high concentrations of organic solvents can be toxic to cells. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5%.[1]

  • Use of Surfactants or Excipients: Non-ionic surfactants like Tween-80 or Pluronic-F68 can be used at low concentrations to increase the solubility of hydrophobic compounds.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][4][5]

Q2: What is the best organic solvent to prepare a stock solution of this compound?

A2: While specific solubility data for this compound in various organic solvents is not extensively published, common choices for poorly soluble compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[1]

Q3: Can I heat the solution to dissolve my this compound?

A3: Gentle warming can temporarily increase the solubility of a compound. However, this is often a temporary solution, as the compound may precipitate out again as the solution cools to ambient or experimental temperatures (e.g., 37°C).[1][7] This can lead to variability and non-reproducible results in your experiments. If you choose to heat the solution, do so with caution and ensure the compound remains dissolved at the temperature of your experiment. Prolonged heating also carries the risk of compound degradation.[7]

Q4: How should I prepare and store my this compound stock solutions to prevent precipitation and degradation?

A4: Proper preparation and storage are crucial for maintaining the integrity of your this compound stock.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable, anhydrous organic solvent like DMSO.[1]

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[1]

    • Visually inspect the solution to confirm the absence of any particulate matter.[1]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C or -80°C.[1]

    • Protect the stock solutions from light.[1]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table provides a qualitative comparison of various techniques that can be employed to enhance the solubility of poorly soluble compounds like this compound.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.[3]Simple to implement, effective for many compounds.High concentrations of organic solvents can be toxic to cells.[1]
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[2][3]Can be highly effective for ionizable compounds.Not effective for neutral compounds; can affect experimental conditions.
Surfactants Using amphiphilic molecules to form micelles that encapsulate the hydrophobic drug.[3]Effective at low concentrations.Can interfere with certain biological assays.
Complexation Encapsulating the drug molecule within a larger molecule like a cyclodextrin.[2][4][5]High efficiency in increasing solubility, generally low toxicity.Can be expensive; may alter the effective concentration of the drug.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix at the solid state.[2][4]Can significantly increase dissolution rate and bioavailability.Requires specialized formulation techniques.
Particle Size Reduction Increasing the surface area of the drug particles through micronization or nanonization.[2][3][8]Enhances the dissolution rate.[5]May not increase the equilibrium solubility.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent

This protocol describes the preparation of a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution.[1] d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[1]

  • Prepare Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C). c. To minimize precipitation, add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock. d. Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 0.5% for cell-based experiments.[1] e. Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or trying an alternative solubilization method.

Mandatory Visualizations

Solubility_Enhancement_Workflow cluster_start Start: Poorly Soluble this compound cluster_dissolution Initial Dissolution cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting Strategies cluster_end Final Solution start This compound Powder stock_sol Prepare High-Concentration Stock (e.g., 10mM in DMSO) start->stock_sol dilute Dilute Stock into Aqueous Buffer stock_sol->dilute check_precip Precipitation Observed? dilute->check_precip lower_conc Lower Final Concentration check_precip->lower_conc Yes ph_adjust Adjust pH check_precip->ph_adjust Yes add_surfactant Add Surfactant (e.g., Tween-80) check_precip->add_surfactant Yes use_cyclo Use Cyclodextrin check_precip->use_cyclo Yes success Clear Solution for Experiment check_precip->success No lower_conc->dilute ph_adjust->dilute add_surfactant->dilute use_cyclo->dilute

Caption: Workflow for overcoming the poor aqueous solubility of this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_result Outcome weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot thaw 5. Thaw Aliquot aliquot->thaw prewarm 6. Pre-warm Aqueous Buffer thaw->prewarm add_dropwise 7. Add Stock Dropwise to Buffer (while vortexing) prewarm->add_dropwise inspect 8. Inspect for Precipitation add_dropwise->inspect proceed Proceed to Experiment inspect->proceed No Precipitation troubleshoot Troubleshoot Further inspect->troubleshoot Precipitation

Caption: Step-by-step experimental workflow for preparing a this compound working solution.

References

Preventing degradation of Vermiculin in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and handling of Vermiculin to minimize degradation and ensure the integrity of your experimental results. The information is based on the chemical properties of this compound, a macrolide, and established best practices for the storage of related fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a fungal secondary metabolite produced by species such as Penicillium vermiculatum. Chemically, it is classified as a macrolide, specifically a dilactone. Its IUPAC name is (3E)-8,16-bis(2-oxopropyl)-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone.[1] Its macrolide structure, characterized by a large lactone ring, is central to its biological activity and also dictates its stability profile.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the general stability of macrolide antibiotics, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation. Fungal secondary metabolites, in general, degrade more quickly at room temperature.[1][2]

  • pH: Macrolides are particularly susceptible to degradation in acidic conditions, which can lead to hydrolysis of the lactone rings. Some macrolides are also unstable in alkaline conditions.

  • Oxidation: The presence of oxidizing agents can lead to the modification of sensitive functional groups within the molecule.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

Q3: How should I store my this compound samples for long-term use?

For optimal long-term stability, this compound should be stored as a dry solid. If it is in solution, the solvent should be evaporated under reduced pressure and without excessive heat. The dried compound should then be stored under the following conditions:

  • Temperature: Low temperature is critical. Storage at -20°C or -80°C is recommended. For shorter periods, 4°C may be adequate, but for long-term storage, colder temperatures are preferable.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage.1. Review your storage conditions against the recommended guidelines (see FAQs). 2. Perform an analytical check of the compound's purity (e.g., by HPLC) to assess for degradation products. 3. If degradation is confirmed, acquire a new, quality-controlled batch of this compound.
Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). The presence of degradation products.1. Compare the chromatogram to that of a freshly prepared or newly acquired standard. 2. Consider the potential degradation pathways (hydrolysis, oxidation) to tentatively identify the unexpected peaks. 3. Refer to the experimental protocol for stability testing to systematically identify the source of degradation.
Inconsistent experimental results using the same batch of this compound. Partial degradation of the stock solution or aliquots due to repeated freeze-thaw cycles or exposure to ambient conditions.1. Prepare fresh working solutions from a stock that has been stored under optimal conditions. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Always allow aliquots to come to room temperature slowly before use and keep them on ice during the experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Format Temperature Atmosphere Light Condition Recommended Duration
Dry Solid -20°C to -80°CInert (Nitrogen/Argon)Protected from lightLong-term (Years)
Dry Solid 4°CInert (Nitrogen/Argon)Protected from lightShort-term (Months)
In Solution (e.g., DMSO) -80°CSealed VialProtected from lightShort to Medium-term (Weeks to Months)
In Solution (e.g., DMSO) -20°CSealed VialProtected from lightShort-term (Days to Weeks)

Note: Stability in solution is generally lower than in the solid state. It is advisable to prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 20% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound (a diode array detector is useful for determining the optimal wavelength).

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. Compare the retention time and peak area of the main peak to the standard. The appearance of new peaks, especially those at earlier retention times, may indicate degradation.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the sample to understand its stability profile and potential degradation pathways. It is based on ICH guidelines for stress testing.[2]

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a set period. Analyze by HPLC.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a set period. Dissolve the stressed sample and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber) for a defined duration. Analyze by HPLC, comparing it to a sample kept in the dark.

Visualizations

Vermiculin_Degradation_Pathway This compound This compound (Macrolide Dilactone) Hydrolysis_Product Hydrolyzed this compound (Loss of Lactone Integrity) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized this compound (e.g., Epoxidation) This compound->Oxidation_Product Oxidizing Agents Photolysis_Product Photodegradation Products (Isomers, Fragments) This compound->Photolysis_Product Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Storage Long-Term Storage (-20°C to -80°C, Inert, Dark) Preparation Prepare Stock/Working Solutions Storage->Preparation Purity_Check Purity Assessment (HPLC) Preparation->Purity_Check Activity_Assay Biological Activity Assay Preparation->Activity_Assay Degradation_Study Forced Degradation Study Purity_Check->Degradation_Study If degradation is suspected Activity_Assay->Degradation_Study If activity is low

Caption: Experimental workflow for using and troubleshooting this compound.

Troubleshooting_Tree Start Inconsistent or Negative Experimental Results? Check_Storage Were Storage Conditions Optimal? (-20°C/-80°C, Inert, Dark) Start->Check_Storage Check_Handling Were Aliquots Used? (Avoided Freeze-Thaw) Check_Storage->Check_Handling Yes Perform_HPLC Perform HPLC Purity Check Check_Storage->Perform_HPLC No Check_Handling->Perform_HPLC Yes Check_Handling->Perform_HPLC No Degradation_Confirmed Degradation Confirmed Perform_HPLC->Degradation_Confirmed Degradation Peaks Present No_Degradation Compound is Stable. Review Other Experimental Parameters. Perform_HPLC->No_Degradation No Degradation Peaks New_Sample Acquire New Sample Degradation_Confirmed->New_Sample

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Efficient Vermiculin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of vermiculin extraction from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary microbial source?

A1: this compound is a macrodiolide antibiotic, a type of polyketide, known for its cytotoxic and antiprotozoal properties. The primary producing organism is the filamentous fungus Penicillium vermiculatum.[1][2] It has also been reported in other fungi like Talaromyces flavus.

Q2: My P. vermiculatum culture shows robust growth, but the this compound yield is low. What are the initial troubleshooting steps?

A2: Low yields despite good biomass are a common issue. Systematically evaluate these factors:

  • Suboptimal Harvest Time: Secondary metabolite production, like that of this compound, is often linked to specific growth phases. It is recommended to conduct a time-course experiment to pinpoint the optimal incubation period for peak production.[3]

  • Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or influenced by their abundance. Re-evaluate the composition of your culture medium.[3]

  • Suboptimal Culture Conditions: Key parameters such as pH, temperature, aeration, and agitation speed significantly impact secondary metabolite synthesis.[3][4] Ensure these are optimized for P. vermiculatum.

  • Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions.[3]

Q3: How do I select the best solvent for extracting this compound?

A3: The choice of solvent is critical and depends on the polarity of this compound. A good starting point is to test a range of solvents with varying polarities. For fungal secondary metabolites, common solvents include ethyl acetate, methanol (B129727), and chloroform (B151607).[5] A sequential extraction, starting with a nonpolar solvent and moving to a more polar one, can also be effective. For a compound related to this compound, vermistatin, from the same organism, a methanol extraction followed by a chloroform partition has been successfully used.[6]

Q4: I'm observing significant batch-to-batch variability in my this compound yield. What could be the cause?

A4: Inconsistency between batches is often a challenge in fungal fermentations. Key areas to investigate for sources of variability include:

  • Inoculum Quality: The age, size, and physiological state of the fungal inoculum must be consistent for every fermentation.[3]

  • Media Preparation: Even minor variations in media components, final pH, and sterilization methods can affect fungal metabolism.[3]

  • Environmental Control: Ensure precise and consistent control of temperature, humidity, and aeration in your incubator or fermenter.[3]

  • Extraction Procedure: Standardize every step of your extraction protocol, including solvent volumes, extraction times, temperature, and agitation methods.[3]

Q5: Can co-culturing P. vermiculatum with other microorganisms enhance this compound production?

A5: Co-culturing, or "crosstalk" between microorganisms, can activate silent biosynthetic gene clusters, leading to the production of novel or increased yields of secondary metabolites.[7] While not specifically documented for this compound, co-culture of different Penicillium species has been shown to yield new macrolides.[8][9] This is an advanced technique that could be explored for enhancing this compound production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Problem 1: Low Extraction Yield
Possible Cause Suggested Solution
Inadequate Cell Lysis Fungal cell walls, rich in chitin, can be tough. Enhance cell disruption by grinding lyophilized mycelia, using bead beating, or employing ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). Adding a solvent like methanol to the whole culture and incubating overnight can also facilitate cell lysis.[6]
Suboptimal Solvent Choice The polarity of your extraction solvent may not be ideal for this compound. Perform a small-scale solvent screening with a range of polarities (e.g., hexane, ethyl acetate, chloroform, methanol). Analyze the extracts to identify the most efficient solvent.
Metabolite Degradation This compound may be sensitive to high temperatures or specific pH levels.[3] Conduct extractions at a lower temperature (e.g., room temperature or 4°C) and ensure the pH of your solvent is appropriate. Evaporate solvents at temperatures below 40°C.[6]
Incomplete Extraction A single extraction may not be sufficient. Repeat the extraction process with fresh solvent multiple times (e.g., three times) and combine the extracts to maximize recovery.[10][11]
Problem 2: Impure Crude Extract
Possible Cause Suggested Solution
Co-extraction of Primary Metabolites High amounts of lipids and sugars can be co-extracted. Perform a liquid-liquid partitioning of your crude extract. For instance, partition between a nonpolar solvent (like hexane) and a polar solvent (like methanol-water) to remove fats.[5]
Pigment Contamination Fungal cultures often produce pigments that can contaminate the extract. These can be removed during chromatographic purification steps. The use of activated charcoal can also be considered, but perform a small-scale test first to ensure it doesn't adsorb the this compound.
Complex Metabolite Profile P. vermiculatum produces other secondary metabolites.[12][13] A multi-step purification process is necessary. This typically involves column chromatography (e.g., silica (B1680970) gel) followed by a higher resolution technique like preparative HPLC.[10][14]

Data Presentation

Table 1: Factors Influencing Fungal Metabolite Production
FactorParameterGeneral Effect on YieldReference
Temperature 20-28°COptimal range for many Penicillium species. Higher or lower temperatures can decrease yield.[4][15][16]
pH 4.0 - 6.0The optimal pH for toxin production in Penicillium is often slightly acidic.[4][17]
Aeration Shaken vs. StationaryToxin production can be higher in stationary cultures for some Penicillium species.[4]
Culture Medium Carbon/Nitrogen SourceThe type and concentration of carbon and nitrogen sources significantly impact secondary metabolite production.[3]
Incubation Time 7 - 21 daysSecondary metabolite production is growth-phase dependent; optimal time varies.[14][16]
Table 2: Comparison of Extraction Solvents for Fungal Polyketides
SolventPolarityTypical Target CompoundsNotes
Hexane NonpolarLipids, some nonpolar polyketidesGood for initial defatting of the extract.
Chloroform IntermediatePolyketides, alkaloidsEffective for a broad range of secondary metabolites.[5]
Ethyl Acetate IntermediatePolyketides, lactones, many other metabolitesA very common and effective solvent for fungal extractions.[5]
Methanol PolarMore polar polyketides, glycosidesCan also extract a high amount of sugars.[5] Used for initial cell lysis and extraction.[6]

Experimental Protocols

Protocol 1: Cultivation of P. vermiculatum for this compound Production

This protocol is adapted from methods used for secondary metabolite production in Penicillium species.[6][18]

  • Strain Maintenance: Maintain cultures of P. vermiculatum on Potato Dextrose Agar (PDA) plates at 25°C for 7 days and store at 4°C.[11]

  • Seed Culture:

    • Prepare a seed culture medium (e.g., Potato Dextrose Broth - PDB).

    • Inoculate a flask of the seed medium with spores or a mycelial plug from the PDA plate.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours.[6]

  • Production Culture:

    • Prepare a production medium, such as a modified Czapek-Dox broth. For some metabolites, the addition of specific ions like CuSO₄·5H₂O to a final concentration of 0.025 g/L can enhance production.[6][18]

    • Inoculate the production medium with the seed culture (e.g., a 10% v/v inoculum).

    • Incubate under optimized conditions (e.g., 28°C, stationary or shaken) for the predetermined optimal production time (e.g., 7-14 days).

Protocol 2: Extraction and Preliminary Purification of this compound

This protocol is based on a successful method for extracting the related metabolite, vermistatin, from P. vermiculatum.[6]

  • Initial Extraction:

    • At the end of the incubation period, add an equal volume of methanol to the entire fungal culture in the flask (e.g., 100 mL of methanol for 100 mL of culture).[6]

    • Incubate the flask overnight on a rotary shaker (e.g., 150 rpm) at room temperature to lyse the cells and extract intracellular metabolites.[6]

  • Separation of Biomass:

    • Separate the mycelial biomass from the liquid by filtering through several layers of cheesecloth or by centrifugation.[6][14]

    • Collect the filtrate/supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.

    • Mix vigorously, allowing the layers to separate. The lower organic (chloroform) layer will contain many of the secondary metabolites.[6]

    • Collect the chloroform layer.

    • Repeat the extraction of the aqueous layer with fresh chloroform to maximize the yield.[6]

  • Concentration:

    • Combine the organic extracts.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.[6]

    • The resulting crude extract can be redissolved in a small volume of a suitable solvent for further purification.

Visualizations

Vermiculin_Extraction_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification & Analysis P_vermiculatum_Culture P. vermiculatum Culture on PDA Seed_Culture Seed Culture (PDB, 48-72h) P_vermiculatum_Culture->Seed_Culture Inoculate Production_Culture Production Culture (7-14 days) Seed_Culture->Production_Culture Inoculate Methanol_Addition Add equal volume Methanol (Overnight Incubation) Production_Culture->Methanol_Addition Filtration Filtration / Centrifugation Methanol_Addition->Filtration Liquid_Liquid_Extraction Liquid-Liquid Extraction (Aqueous vs. Chloroform) Filtration->Liquid_Liquid_Extraction Concentration Evaporation (Rotovap) Liquid_Liquid_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Fermentation Review Fermentation Conditions Start->Check_Fermentation Check_Extraction Review Extraction Protocol Start->Check_Extraction Harvest_Time Optimize Harvest Time? Check_Fermentation->Harvest_Time Inoculum_Quality Consistent Inoculum? Check_Fermentation->Inoculum_Quality Culture_Conditions Culture_Conditions Check_Fermentation->Culture_Conditions Solvent_Choice Optimal Solvent? Check_Extraction->Solvent_Choice Extraction_Conditions Metabolite Stable? (Temp, pH) Check_Extraction->Extraction_Conditions Cell_Lysis Cell_Lysis Check_Extraction->Cell_Lysis Solution_Fermentation Solution_Fermentation Harvest_Time->Solution_Fermentation Inoculum_Quality->Solution_Fermentation Culture_Conditions->Solution_Fermentation Solution_Extraction Modify extraction method Solvent_Choice->Solution_Extraction Extraction_Conditions->Solution_Extraction Cell_Lysis->Solution_Extraction

Caption: Decision tree for troubleshooting low this compound yield.

References

Dealing with co-eluting impurities during Vermiculin HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of Vermiculin.

Troubleshooting Guide: Dealing with Co-eluting Impurities

Co-elution, where two or more compounds elute from the chromatography column at the same time, can significantly impact the accuracy of quantification and purity assessment of this compound. This guide provides a systematic approach to identify and resolve co-elution issues.

Problem: Poor Peak Purity or Asymmetrical Peak Shape for this compound

If you observe peak tailing, fronting, or shoulders on your this compound peak, it may indicate the presence of a co-eluting impurity.

Workflow for Troubleshooting Co-elution

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution A Observe Peak Asymmetry (Tailing, Fronting, Shoulder) B Perform Peak Purity Analysis (DAD/PDA Detector) A->B Indication of co-elution C Analyze with Mass Spectrometry (LC-MS) B->C Confirm multiple species D Modify Mobile Phase Composition C->D Optimize Selectivity (α) E Change Stationary Phase (Column) D->E Alternative Chemistry F Adjust Temperature D->F Improve Efficiency (N) & Selectivity (α) G Optimize Gradient Profile D->G Fine-tune Separation H Achieve Baseline Separation E->H F->H G->H I Quantify this compound Accurately H->I G cluster_C Column cluster_D System cluster_E Method A Broad Peak B Co-elution B->A C Column Issues C->A C1 Degradation C->C1 C2 Contamination C->C2 D System Issues D->A D1 High Dead Volume D->D1 E Method Parameters E->A E1 Sample Overload E->E1 E2 Inappropriate Solvent E->E2

Artifacts in Vermiculin bioassays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vermiculin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting common artifacts encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a macrodiolide antibiotic isolated from the fungus Penicillium vermiculatum.[1][2] It has demonstrated a range of biological activities, including selective effects on cellular immunity, as well as antiprotozoal and antineoplastic (anti-tumor) properties.[3][4] In laboratory settings, this compound has been shown to inhibit the growth of tumor cells.[2]

Q2: What are the most common in vitro assays used to assess the biological activity of this compound?

Given this compound's cytotoxic and antineoplastic properties, the most common in vitro assays are those that measure cell viability, proliferation, and cell death. These include:

  • Metabolic Viability Assays: Such as the MTT, MTS, or XTT assays, which measure the metabolic activity of cells as an indicator of viability.

  • Cytotoxicity Assays: Such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Apoptosis Assays: Including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and DNA fragmentation assays to determine if cell death is occurring via apoptosis.

  • Cell Proliferation Assays: Such as BrdU or EdU incorporation assays, which measure DNA synthesis.

  • Cell Cycle Analysis: Using flow cytometry to determine the effect of this compound on cell cycle progression.[5]

Q3: What are some potential sources of artifacts when working with a fungal metabolite like this compound?

Metabolites derived from fungi can present unique challenges in cell-based assays.[6] Potential sources of artifacts include:

  • Compound Purity: The presence of other bioactive secondary metabolites from the Penicillium culture can lead to off-target effects.[7][8]

  • Solubility: Poor solubility of this compound in aqueous culture media can lead to precipitation, causing light scattering in absorbance-based assays or uneven exposure of cells to the compound.

  • Direct Interference with Assay Reagents: The chemical structure of this compound may allow it to directly interact with assay components, such as reducing tetrazolium salts (e.g., MTT) or inhibiting reporter enzymes (e.g., luciferase).

  • Mycotoxin-like Effects: Some fungal metabolites can have non-specific toxic effects that may mask a specific mechanism of action.[8]

Troubleshooting Guides

Problem 1: Inconsistent results in MTT or other tetrazolium-based viability assays.
  • Possible Cause 1: Direct reduction of the tetrazolium salt by this compound.

    • Troubleshooting Step: Run a cell-free control where this compound is added to the assay medium with the tetrazolium salt but without cells. An increase in absorbance would indicate direct reduction and a false positive for cell viability.

  • Possible Cause 2: this compound precipitation.

    • Troubleshooting Step: Visually inspect the wells under a microscope for any precipitate. If observed, consider using a different solvent, increasing the final concentration of the solvent (while ensuring it's not toxic to the cells), or using a solubilizing agent.

  • Possible Cause 3: Fungal contamination in cell cultures.

    • Troubleshooting Step: Regularly test cell cultures for fungal contamination. Fungal contaminants can also metabolize tetrazolium salts, leading to inaccurate results.

Problem 2: High background in LDH cytotoxicity assays.
  • Possible Cause 1: this compound-induced cell lysis is lower than the detection limit of the assay.

    • Troubleshooting Step: Increase the incubation time or the concentration of this compound to ensure a detectable level of LDH release.

  • Possible Cause 2: Interference with the LDH enzyme or reaction.

    • Troubleshooting Step: Perform a control experiment by adding this compound to a known amount of LDH enzyme and measuring its activity. A decrease in activity would suggest interference.

Problem 3: Conflicting results between different cytotoxicity assays.
  • Possible Cause: Different assays measure different cellular events.

    • Explanation: An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A compound could inhibit metabolic activity without immediately causing membrane rupture.

    • Troubleshooting Step: It is recommended to use multiple, complementary assays to get a comprehensive understanding of this compound's effect. For instance, pairing a metabolic assay with an apoptosis assay can provide a more complete picture.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Quantitative Data Summary

Assay TypeParameterTypical Concentration Range for Fungal MetabolitesReference
CytotoxicityIC501 - 100 µg/mL[9]
AntifungalMIC10 - 100 µg/mL[10]
Anti-leukemicIC5012.84 - 15.27 µg/mL (for Betulinic acid)[11]

Visualizations

Signaling Pathways and Experimental Workflows

Vermiculin_Bioassay_Workflow General Workflow for this compound Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Vermiculin_Prep 2. This compound Preparation (Stock solution, serial dilutions) Treatment 3. Cell Treatment (Incubate with this compound) Vermiculin_Prep->Treatment Assay 4. Perform Bioassay (e.g., MTT, LDH, Apoptosis) Treatment->Assay Data_Acquisition 5. Data Acquisition (e.g., Plate reader, Flow cytometer) Assay->Data_Acquisition Data_Interpretation 6. Data Interpretation (Calculate IC50, % apoptosis, etc.) Data_Acquisition->Data_Interpretation

Caption: A generalized workflow for conducting bioassays with this compound.

Caption: A decision tree for troubleshooting inconsistent viability assay results.

Putative_Apoptosis_Pathway Putative Mitochondrial-Mediated Apoptosis Pathway for Cytotoxic Compounds This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Enhancing the Biological Activity of Synthetic Vermiculin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic vermiculin derivatives. Our goal is to facilitate a smoother experimental process and aid in the development of analogues with enhanced biological activity.

Troubleshooting Guides

Here we address common issues encountered during the synthesis and biological evaluation of this compound derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
Synthesis & Purification
Low yield of desired derivative• Incomplete reaction. • Suboptimal reaction conditions (temperature, solvent, catalyst). • Degradation of starting material or product.• Monitor reaction progress using TLC or LC-MS. • Perform small-scale optimizations of reaction parameters. • Ensure use of dry solvents and inert atmosphere if reagents are sensitive to air or moisture.
Difficulty in purification• Co-elution of impurities with the product. • Product instability on silica (B1680970) gel.• Try alternative chromatography techniques (e.g., reverse-phase chromatography, size-exclusion chromatography). • Consider crystallization as a purification method.
Biological Assays
Inconsistent results in cytotoxicity assays• Cell line variability or contamination. • Inaccurate compound concentration due to solubility issues. • Pipetting errors.• Regularly check cell lines for mycoplasma contamination. • Ensure complete dissolution of the compound in the chosen solvent (e.g., DMSO) before diluting in media. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). • Use calibrated pipettes and proper pipetting techniques.
No antimicrobial activity observed• The derivative is inactive against the tested strains. • Incorrect inoculum density. • Inappropriate growth medium or incubation conditions.• Test against a broader panel of microbial strains. • Standardize the microbial inoculum to the 0.5 McFarland standard.[1] • Ensure the use of appropriate media and incubation conditions for the specific microbial strains being tested.[1]
Derivative shows lower activity than parent this compound• The chemical modification has negatively impacted the pharmacophore. • Reduced cell permeability of the derivative.• This is a common challenge; hydrogenation of this compound has been shown to decrease its activity.[2] • Systematically explore modifications at different positions of the this compound scaffold to build a structure-activity relationship (SAR) profile.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound, a macrocyclic diolide, has demonstrated a range of biological activities, including cytotoxic, antimicrobial, and immunomodulatory effects.[2][5] It has been shown to inhibit the proliferation of mouse spleen cells and suppress the production of certain cytokines.[6]

Q2: Have any synthetic derivatives of this compound shown enhanced biological activity?

A2: The published literature indicates that simple modifications, such as hydrogenation, have led to derivatives with lower antibacterial and cytotoxic activities than the parent this compound compound.[2] This highlights the importance of a systematic approach to derivatization to identify modifications that can enhance, rather than diminish, its biological effects.

Q3: What strategies can be employed to potentially enhance the biological activity of this compound derivatives?

A3: A systematic structure-activity relationship (SAR) study is crucial.[3] This involves synthesizing a library of analogues with modifications at various positions of the this compound scaffold and evaluating their biological activity. Key strategies include:

  • Modification of the side chains: Altering the length, branching, or functional groups of the side chains.

  • Introduction of different functional groups: Incorporating groups that can form additional interactions with the biological target, such as hydrogen bond donors or acceptors.

  • Conformational constraint: Introducing structural elements that lock the molecule into a more bioactive conformation.

For example, in the development of pleuromutilin (B8085454) derivatives, modifications at the C14 position were found to be most effective for enhancing antimicrobial activity.[7]

Q4: What is a suitable starting point for determining the effective concentration of a new this compound derivative in a cytotoxicity assay?

A4: When testing a novel compound, it is advisable to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar). This will help in determining the half-maximal inhibitory concentration (IC50) and establishing a suitable concentration range for subsequent experiments.

Q5: How can I investigate the immunomodulatory effects of my synthetic this compound derivatives?

A5: You can assess the immunomodulatory potential of your compounds by measuring their effects on immune cells. For instance, you can stimulate immune cells like peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages) with an activating agent (like lipopolysaccharide, LPS) in the presence and absence of your compounds. The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant can then be quantified using methods like ELISA.[6][8]

Quantitative Data Summary

The available literature on synthetic this compound derivatives has primarily reported a decrease in biological activity compared to the parent compound.

CompoundActivity TypeResultReference
This compoundAntibacterial, CytotoxicBaseline activity[2]
Tetrahydrothis compound & other hydrogenated derivativesAntibacterial, CytotoxicLower activity than this compound[2]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[9]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Complete growth medium

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Test: Broth Microdilution Method[1]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Protocol:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivative in the liquid growth medium.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the final desired inoculum density.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

G Experimental Workflow for Enhancing this compound Activity cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Optimization This compound This compound Scaffold Synthesis Chemical Synthesis of Derivatives This compound->Synthesis SAR Structure-Activity Relationship (SAR) Analysis SAR->Synthesis Design next generation of derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Immunomodulatory Immunomodulatory Assays (e.g., Cytokine profiling) Purification->Immunomodulatory Activity_Evaluation Evaluate Biological Activity Cytotoxicity->Activity_Evaluation Antimicrobial->Activity_Evaluation Immunomodulatory->Activity_Evaluation Activity_Evaluation->SAR Lead_Optimization Lead Optimization Activity_Evaluation->Lead_Optimization Derivative with enhanced activity

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

G Hypothetical Immunomodulatory Signaling Pathway of this compound This compound This compound Derivative Immune_Cell Immune Cell (e.g., Macrophage) This compound->Immune_Cell Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAP Kinase) Immune_Cell->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Pro_inflammatory Inhibition Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) Gene_Expression->Anti_inflammatory Stimulation Immunomodulation Immunomodulatory Effect Pro_inflammatory->Immunomodulation Anti_inflammatory->Immunomodulation

Caption: Hypothetical signaling pathway for the immunomodulatory effects of this compound.

References

Technical Support Center: Scaling Up Vermiculin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up Vermiculin production from Talaromyces funiculosus from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its production being scaled up?

This compound is a secondary metabolite produced by the filamentous fungus Talaromyces funiculosus. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions and can possess valuable bioactive properties. Many secondary metabolites are of commercial interest as pharmaceuticals, flavorings, and other specialty chemicals.[1][2] Scaling up production is the process of transitioning from small-scale laboratory production to larger, pilot- or industrial-scale manufacturing to produce sufficient quantities for further research, clinical trials, or commercialization.[3][4]

Q2: What are the primary challenges when scaling up a microbial fermentation process like this compound production?

Scaling up microbial fermentation presents several key challenges:

  • Maintaining Process Consistency: Small variations in environmental parameters like temperature, pH, and dissolved oxygen can have a significant impact on results at a larger scale.[5]

  • Oxygen Transfer and Mixing: Achieving uniform oxygen and nutrient distribution is more difficult in large fermenters due to lower power input per unit volume compared to lab-scale bioreactors.[3][] Poor mixing can lead to localized zones of nutrient depletion or byproduct accumulation, negatively affecting yield.[]

  • Shear Stress: The mechanical stress from agitation can damage fungal mycelia, affecting growth and productivity. This becomes a more significant factor in large-scale bioreactors with powerful impellers.

  • Contamination Risk: Maintaining sterility is more challenging in larger vessels with more complex piping and longer processing times.[7]

  • Process Parameter Reproducibility: Tightly controlling parameters like temperature and pH is more difficult in large fermenters due to greater thermal inertia and delayed control system responses.[]

Troubleshooting Guide

Issue 1: Low this compound Yield at Pilot Scale Compared to Lab Scale

Q: We have successfully produced this compound in 5L lab-scale fermenters, but the yield (mg/L) has dropped significantly in our 200L pilot-scale fermenter. What are the potential causes and how can we troubleshoot this?

A: A drop in yield upon scale-up is a common problem in fermentation.[8] The issue often stems from the altered physical and chemical environment in the larger vessel. Here are the primary areas to investigate:

Potential Cause 1: Inadequate Oxygen Supply

Oxygen transfer is a critical factor for many aerobic fungal fermentations.[][9] The volumetric mass transfer coefficient of oxygen (KLa) is a key parameter for scale-up, and maintaining a constant KLa across different scales is crucial for success.[4]

  • Troubleshooting Steps:

    • Monitor Dissolved Oxygen (DO): Ensure your pilot-scale fermenter has a reliable DO probe. If the DO level drops to near zero during the production phase, it's a strong indicator of oxygen limitation.

    • Increase Agitation and Aeration: Gradually increase the agitation speed and/or the aeration rate. Be cautious of excessive shear stress, which can damage the fungal mycelia.

    • Oxygen-Enriched Air: If increasing agitation and aeration is insufficient or detrimental, consider supplementing the air supply with pure oxygen.

    • KLa Studies: If possible, perform experiments to determine the KLa in both your lab and pilot-scale fermenters under various operating conditions to identify equivalent settings.

Potential Cause 2: Poor Mixing and Nutrient Heterogeneity

In large fermenters, it's more difficult to achieve the uniform mixing seen in smaller vessels.[3][] This can lead to gradients in pH, temperature, and nutrient concentrations, creating suboptimal conditions in parts of the fermenter.[]

  • Troubleshooting Steps:

    • Review Impeller Configuration: Ensure the type, number, and spacing of impellers are appropriate for the geometry of your pilot-scale vessel to promote good top-to-bottom mixing.

    • Fed-Batch Strategy: If using a batch process, consider switching to a fed-batch strategy.[3] This involves adding nutrients incrementally throughout the fermentation, which can prevent the accumulation of inhibitory byproduct concentrations and maintain lower viscosity, improving mixing.

    • Substrate Feed Location: Ensure the nutrient feed point is in a location that allows for rapid dispersal throughout the vessel.

Potential Cause 3: Changes in Fungal Morphology

Filamentous fungi can grow as dispersed mycelia, clumps, or pellets.[10] The morphology can be influenced by factors like shear stress, pH, and media composition, and it significantly impacts viscosity and, consequently, mixing and oxygen transfer.[10]

  • Troubleshooting Steps:

    • Microscopic Examination: Regularly take samples from the fermenter and examine the fungal morphology under a microscope. Compare this to the morphology observed in the successful lab-scale fermentations.

    • Inoculum Standardization: The concentration and morphology of the inoculum can influence the final morphology in the production vessel. Ensure your inoculum preparation is consistent (see Experimental Protocol 1).

    • Addition of Microparticles: The addition of inert microparticles has been shown to alter fungal morphology, often leading to smaller, more dispersed pellets and improved productivity.[10]

Data Presentation: Comparison of Lab vs. Pilot Scale Parameters

To effectively troubleshoot, it is crucial to collect and compare data from both scales.

ParameterLab Scale (5L)Pilot Scale (200L) - Initial RunPilot Scale (200L) - Optimized
Working Volume 4L160L160L
Inoculum Size (% v/v) 10%10%10%
Temperature (°C) 252525
pH (controlled) 6.06.06.0
Agitation (rpm) 400150200
Aeration (vvm) 1.00.50.8
Minimum DO (%) 30%<5%25%
Peak Biomass (g/L) 221821
This compound Titer (mg/L) 15035135
Fungal Morphology Dispersed MyceliaLarge Pellets (>5mm)Small Pellets (<2mm)

Note: Data is illustrative and intended for guidance.

Logical Relationship: Troubleshooting Low Yield

low_yield_troubleshooting start Low this compound Yield in Pilot Scale check_do Check Dissolved Oxygen (DO) Levels start->check_do do_low DO < 20%? check_do->do_low increase_o2 Increase Agitation/Aeration Use O2-Enriched Air do_low->increase_o2 Yes check_morphology Examine Fungal Morphology do_low->check_morphology No re_evaluate Re-evaluate Yield increase_o2->re_evaluate morphology_issue Large Pellets or High Viscosity? check_morphology->morphology_issue adjust_inoculum Optimize Inoculum Add Microparticles morphology_issue->adjust_inoculum Yes check_mixing Evaluate Mixing (Nutrient/pH Gradients) morphology_issue->check_mixing No adjust_inoculum->re_evaluate reconfigure_impeller Reconfigure Impellers Optimize Fed-Batch Strategy check_mixing->reconfigure_impeller reconfigure_impeller->re_evaluate success Yield Improved re_evaluate->success

Caption: A decision tree for troubleshooting low this compound yield.

Issue 2: Inconsistent Batch-to-Batch this compound Production

Q: Our pilot-scale fermentations are showing significant variability in final this compound concentration from one batch to the next. How can we improve consistency?

A: Batch-to-batch inconsistency is often due to a lack of rigorous standardization in the process.[5]

Potential Cause 1: Inconsistent Inoculum

The quality and quantity of the inoculum are critical. Variations in the age, metabolic activity, or spore concentration of the inoculum will lead to variable performance in the production fermenter.

  • Troubleshooting Steps:

    • Standardize Inoculum Protocol: Follow a strict, documented protocol for inoculum preparation (see Experimental Protocol 1). This includes standardizing the growth medium, incubation time, and temperature.

    • Quantify Inoculum: Instead of transferring a variable loopful of spores or a non-quantified volume of liquid culture, standardize the inoculum by spore count or dry cell weight.

    • Establish a Cell Bank: Create a master and working cell bank (WCB) to ensure that you are always starting from a consistent and genetically stable source.[8]

Potential Cause 2: Variability in Raw Materials

The complex organic components often used in fungal media (e.g., yeast extract, peptone) can vary significantly between suppliers and even between different lots from the same supplier.

  • Troubleshooting Steps:

    • Qualify Raw Material Suppliers: Test new lots of key raw materials at the lab scale before using them in the pilot plant.

    • Use Defined Media: If possible, work towards replacing complex components with chemically defined alternatives to reduce variability.

    • Consistent Media Preparation: Ensure media preparation protocols are followed precisely, including the order of addition of components and the sterilization method and duration.[8]

Issue 3: this compound Purification Challenges

Q: We are having difficulty purifying this compound from the pilot-scale fermentation broth. The purity is lower than what we achieved from lab-scale batches. What could be the cause?

A: Purification issues at a larger scale can arise from changes in the impurity profile or the physical properties of the fermentation broth.

Potential Cause 1: Altered Metabolite Profile

Suboptimal conditions (like oxygen limitation or nutrient imbalance) in the pilot fermenter can cause the fungus to produce a different spectrum of secondary metabolites, some of which may be difficult to separate from this compound.

  • Troubleshooting Steps:

    • Analytical Chromatography: Use analytical techniques like HPLC or LC-MS to compare the metabolite profile of the crude extract from both lab and pilot-scale batches. This can help identify new, interfering impurities.

    • Optimize Fermentation: Address the root cause of the altered metabolism by optimizing the fermentation parameters as discussed in Issue 1.

Potential Cause 2: Issues with Downstream Processing (DSP)

Methods that work well at the lab scale may not be directly transferable to larger volumes.

  • Troubleshooting Steps:

    • Extraction Efficiency: The efficiency of solvent extraction can decrease at larger scales.[11] You may need to adjust solvent-to-broth ratios, mixing times, or the number of extraction stages.

    • Chromatography Overload: If using column chromatography, ensure the column is not being overloaded.[11] The amount of crude material applied should be scaled appropriately based on the column size and resin capacity.

    • Recrystallization: If crystallization is used for final purification, the presence of different impurities may inhibit crystal formation or co-precipitate.[11][12] Experiment with different solvent systems.

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation (Spore Suspension)

This protocol ensures a consistent starting point for each fermentation.

  • Culture Preparation: Grow Talaromyces funiculosus on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C, or until sporulation is abundant.[13]

  • Spore Harvesting: Aseptically add 10 mL of a sterile 0.1% Tween 80 solution to a mature plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filtration: Filter the resulting spore suspension through sterile glass wool into a sterile container to remove mycelial fragments.

  • Washing: Centrifuge the spore suspension at 4000 rpm for 15 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice.

  • Quantification: Dilute the final suspension and count the spores using a hemocytometer.

  • Inoculation: Calculate the volume of spore suspension needed to achieve a target final concentration (e.g., 1 x 10^6 spores/mL) in the seed fermenter.

Protocol 2: Shake Flask Experiment for Media Optimization

This protocol is for testing different media components to improve yield at a small scale before implementing changes in the pilot fermenter.

  • Prepare Media Variants: Prepare a series of 250 mL baffled flasks, each containing 50 mL of a different media formulation. For example, you could test different carbon sources (e.g., glucose, sucrose, maltose) or nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate).[9]

  • Inoculation: Inoculate each flask with a standardized spore suspension (as per Protocol 1) to a final concentration of 1 x 10^6 spores/mL.

  • Incubation: Incubate the flasks in a shaker incubator at the desired temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm) for the standard production duration.

  • Sampling and Analysis: At the end of the fermentation, harvest the contents of each flask. Measure the dry cell weight to assess biomass and extract the supernatant or whole broth to quantify this compound concentration using a suitable analytical method (e.g., HPLC).

  • Data Comparison: Compare the this compound titer (mg/L) and specific productivity (mg this compound / g biomass) across the different media conditions to identify the optimal formulation.

Visualizations

Workflow for Scaling Up this compound Production

scale_up_workflow cluster_lab Lab Scale (1-10L) cluster_pilot Pilot Scale (100-1000L) cluster_goal Goal lab_dev Process Development & Strain Selection media_opt Media Optimization (Shake Flasks) lab_dev->media_opt lab_ferm Lab Fermenter Runs (e.g., 5L) media_opt->lab_ferm lab_dsp Downstream Process Development lab_ferm->lab_dsp lab_analytics Analytical Method Development lab_dsp->lab_analytics tech_transfer Technology Transfer & Scale-Up Calculations lab_analytics->tech_transfer pilot_ferm Pilot Fermenter Runs (e.g., 200L) tech_transfer->pilot_ferm pilot_dsp Scale-Up of Downstream Processing pilot_ferm->pilot_dsp process_validation Process Validation & Troubleshooting pilot_dsp->process_validation process_validation->lab_ferm Iterative Optimization final_product Consistent, High-Yield This compound Production process_validation->final_product

Caption: General workflow for scaling up this compound production.

Key Factors Influencing Secondary Metabolite Production

factors_influencing_production cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_biological Biological Factors center_node Secondary Metabolite (this compound) Production temp Temperature temp->center_node agitation Agitation & Shear agitation->center_node aeration Aeration (O2) aeration->center_node ph pH ph->center_node carbon_source Carbon Source carbon_source->center_node nitrogen_source Nitrogen Source nitrogen_source->center_node precursors Precursors precursors->center_node strain Fungal Strain (Genetics) strain->center_node morphology Morphology morphology->center_node inoculum Inoculum Density inoculum->center_node

Caption: Key factors influencing this compound production.

References

Technical Support Center: Optimizing Solvent Selection for Vermiculin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Vermiculin from Penicillium vermiculatum.

Troubleshooting Guide

Encountering issues during this compound extraction is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Question: I am getting a low yield of this compound. What are the potential causes and solutions?

Answer: Low this compound yield can stem from several factors, from fungal culture conditions to the extraction procedure itself.

  • Suboptimal Fungal Growth and this compound Production: Ensure the Penicillium vermiculatum culture is healthy and producing this compound. The composition of the culture medium, including carbon and nitrogen sources, as well as the concentration of trace elements like Fe³⁺ and Cu²⁺ ions, can significantly influence the biosynthesis of this compound.

  • Inefficient Cell Lysis: this compound is an intracellular metabolite. Inefficient disruption of the fungal mycelia will result in poor release of the compound into the solvent.

    • Solution: Consider mechanical disruption methods like homogenization or sonication of the mycelia in the presence of the extraction solvent. Alternatively, an overnight incubation on a rotary shaker after adding the solvent can facilitate cell lysis.[1]

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

    • Solution: Based on the extraction of similar secondary metabolites from Penicillium species, a range of solvents with varying polarities should be considered.[2][3] Methanol (B129727) is effective for initial extraction from the fungal biomass.[1] For subsequent liquid-liquid extraction, less polar solvents like chloroform (B151607) or ethyl acetate (B1210297) are recommended to partition this compound from the aqueous culture filtrate.[1][4]

  • Insufficient Extraction Time or Solvent Volume: The extraction process may not be reaching equilibrium, leaving a significant amount of this compound within the fungal biomass or aqueous phase.

    • Solution: Increase the extraction time and/or the solvent-to-biomass ratio. Multiple extraction steps with fresh solvent will also enhance the yield.

Question: My extracted this compound sample is impure. How can I improve its purity?

Answer: Impurities in the final extract are often co-extracted fungal metabolites or components from the culture medium.

  • Inadequate Separation of Phases: During liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to contamination.

    • Solution: Allow sufficient time for the phases to separate in the separatory funnel. If emulsions form, they can be broken by adding a saturated brine solution or by gentle centrifugation.

  • Co-extraction of Other Metabolites: The chosen solvent may be solubilizing other fungal metabolites with similar polarities to this compound.

    • Solution: A multi-step purification approach is recommended. After the initial extraction, techniques like column chromatography using silica (B1680970) gel can be employed to separate this compound from other compounds. A gradient elution with a solvent system like hexane-ethyl acetate or dichloromethane-methanol is often effective.

Question: I am observing degradation of this compound during extraction. What can I do to prevent this?

Answer: this compound, like many macrolides, can be sensitive to temperature and pH.

  • Thermal Degradation: High temperatures used during solvent evaporation can lead to the degradation of the compound.

    • Solution: Use a rotary evaporator at a reduced pressure and a temperature below 40°C to remove the extraction solvent.[1]

  • pH Instability: Extreme pH conditions during extraction can potentially alter the chemical structure of this compound.

    • Solution: Maintain a neutral pH during the extraction process unless it has been determined that this compound is more stable under acidic or basic conditions.

Frequently Asked Questions (FAQs)

What is the recommended starting solvent for this compound extraction?

Based on protocols for the related compound Vermistatin produced by the same fungus, a good starting point is an initial extraction of the whole fungal culture with an equal volume of methanol .[1] This is followed by a liquid-liquid extraction of the filtrate using chloroform to isolate the secondary metabolites.[1] Other solvents commonly used for extracting secondary metabolites from Penicillium species include ethyl acetate and dichloromethane .[2][4]

What is the optimal temperature for this compound extraction?

Room temperature is generally recommended for the initial extraction to minimize the risk of thermal degradation.[1] For solvent evaporation, the temperature should be kept below 40°C.[1]

How can I confirm the presence and purity of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a suitable method for the detection and quantification of this compound. The purity can be assessed by the presence of a single major peak at the expected retention time for this compound and by analyzing the mass spectrum.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction

Extraction StepRecommended SolventsRationale
Initial Extraction from Fungal Culture Methanol, EthanolPolar solvents effective at penetrating the fungal cell wall and solubilizing intracellular metabolites. Methanol is documented for extracting a related compound from P. vermiculatum.[1]
Liquid-Liquid Extraction from Aqueous Filtrate Chloroform, Dichloromethane, Ethyl AcetateThese less polar, water-immiscible solvents are effective for partitioning macrolides and other secondary metabolites from the aqueous phase. Chloroform is documented for this purpose with P. vermiculatum extracts.[1] Ethyl acetate is also commonly used for extracting secondary metabolites from Penicillium species.[2]

Experimental Protocols

Protocol 1: Cultivation of Penicillium vermiculatum for this compound Production

This protocol is based on media preparation for the production of secondary metabolites in P. vermiculatum.[1]

  • Seed Culture Medium (Modified Czapek-Dox Broth):

    • Sucrose: 30.0 g

    • Sodium Nitrate: 2.0 g

    • Dipotassium Phosphate: 1.0 g

    • Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g

    • Dissolve all ingredients in 1 L of distilled water.

    • Dispense 50 mL into 250 mL Erlenmeyer flasks.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Production Medium:

    • Prepare the same Modified Czapek-Dox Broth as for the seed culture.

  • Cultivation Procedure:

    • Inoculate a flask of Seed Culture Medium with spores of P. vermiculatum.

    • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

    • Transfer an appropriate volume of the seed culture to the Production Medium.

    • Incubate the production culture under the same conditions for the desired fermentation period.

Protocol 2: Extraction and Preliminary Purification of this compound

This protocol is adapted from the extraction procedure for Vermistatin from P. vermiculatum.[1]

  • Initial Extraction:

    • To the whole fungal culture, add an equal volume of methanol (e.g., 100 mL of methanol to 100 mL of culture).

    • Incubate the flask overnight on a rotary shaker (150 rpm) at room temperature.

  • Biomass Separation:

    • Separate the mycelial biomass from the liquid by filtering through several layers of cheesecloth or by centrifugation.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of chloroform to the separatory funnel.

    • Mix vigorously and allow the layers to separate. The lower organic layer (chloroform) will contain the this compound.

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of chloroform to maximize the yield.

  • Solvent Evaporation:

    • Combine the organic extracts.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Further Purification (Recommended):

    • The resulting crude extract can be redissolved in a minimal amount of a suitable solvent (e.g., methanol, chloroform) and subjected to column chromatography on silica gel for further purification.

Visualizations

Vermiculin_Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing Culture P. vermiculatum Culture Fermentation Fermentation Culture->Fermentation Methanol_Extraction Methanol Extraction Fermentation->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration LLE Liquid-Liquid Extraction (Chloroform/Ethyl Acetate) Filtration->LLE Filtrate Evaporation Solvent Evaporation LLE->Evaporation Organic Phase Purification Column Chromatography Evaporation->Purification Crude Extract Analysis HPLC/LC-MS Purification->Analysis Pure this compound Vermiculin_Immunosuppressive_Action cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Cell cluster_2 Macrophage APC APC TCR TCR APC->TCR Antigen Presentation TCell T-Cell Signal_Transduction Signal Transduction (e.g., NF-κB, AP-1) TCR->Signal_Transduction Cytokine_Production Cytokine Production (IL-2, IFN-γ, IL-4, IL-10) Signal_Transduction->Cytokine_Production Macrophage Activated Macrophage NO_Synthase iNOS Activation Macrophage->NO_Synthase NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production This compound This compound This compound->Signal_Transduction Inhibits This compound->NO_Synthase Inhibits

References

Technical Support Center: Navigating Cytotoxicity Experiments with Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Vermiculin in cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and address potential artifacts in your experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show high cell viability, but microscopy reveals significant cell death after this compound treatment. What could be the cause?

A1: This discrepancy is a common artifact in cytotoxicity assays, particularly with natural products. The MTT assay measures cell viability based on the enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product. Antioxidant compounds can directly reduce the tetrazolium salt, leading to a false-positive signal that suggests higher cell viability than is actually present.[1] Some natural product extracts may also have reducing activity that converts the MTT compound into formazan, leading to overestimated viability.[2] It is also possible for certain compounds to interfere with the formazan crystals, either by preventing their solubilization or by interacting with the colorimetric signal.

Q2: I'm observing precipitate in my cell culture wells after adding this compound. How can I address this?

A2: Poor solubility of test compounds is a frequent issue in cell-based assays.[3] this compound, like many natural products, may have limited solubility in aqueous media. It is crucial to ensure that this compound is fully dissolved in your stock solution, typically using a solvent like DMSO, and that the final concentration of the solvent in the cell culture medium is low (usually <0.5%) to avoid solvent-induced toxicity.[3] If precipitation is still observed, consider the following:

  • Optimize Solvent Concentration: While keeping the final DMSO concentration low, you might need to slightly adjust it to maintain this compound's solubility at the desired experimental concentrations.

  • Sonication: Briefly sonicating the stock solution before dilution can sometimes help improve solubility.

  • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid precipitation that can occur over time.

Q3: How can I confirm that the cell death I'm observing is due to apoptosis and not necrosis?

A3: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of action of a cytotoxic compound. Several methods can be used to differentiate between these two forms of cell death:[4][5][6]

  • Morphological Assessment: Observe cell morphology using phase-contrast or fluorescence microscopy. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, while necrotic cells swell and their membranes rupture.[6]

  • Phosphatidylserine (PS) Exposure: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. This can be detected using Annexin V staining followed by flow cytometry.

  • Caspase Activation: Apoptosis is a caspase-dependent process. Measuring the activity of key executioner caspases, such as caspase-3, can confirm apoptosis.[7]

  • DNA Fragmentation: A hallmark of late apoptosis is the fragmentation of DNA into oligonucleosomal-sized fragments, which can be visualized by agarose (B213101) gel electrophoresis (DNA laddering) or quantified by TUNEL assay.[6]

It is recommended to use a combination of these techniques to confidently characterize the type of cell death.[4]

Q4: My results for this compound's cytotoxicity are not reproducible between experiments. What are the potential sources of variability?

A4: Lack of reproducibility in cell-based assays can stem from several factors:[1]

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number, as cellular responses can change with prolonged culturing.

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.

  • Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment.

  • Incubation Times: Adhere to consistent incubation times for both the compound treatment and the final assay steps.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound cytotoxicity experiments.

ProblemPossible CauseRecommended Solution
High background in MTT/XTT assay (cell-free control) This compound has intrinsic reducing activity.Perform a cell-free control with this compound and the MTT/XTT reagent to quantify its direct reducing effect. Subtract this background from the values obtained with cells. Consider using an orthogonal assay like the ATP-based CellTiter-Glo assay, which is less prone to interference from reducing compounds.[2]
Observed cytotoxicity at all tested concentrations The concentration range is too high.Perform a dose-response experiment with a wider and lower range of this compound concentrations to determine the IC50 value accurately.
No cytotoxicity observed at any concentration The concentration range is too low, or the incubation time is too short.Increase the concentration of this compound and/or extend the treatment duration. Ensure the compound is soluble and stable in the culture medium for the duration of the experiment.
Annexin V positive, Propidium Iodide (PI) positive population is high even at early time points The cells may be undergoing rapid apoptosis and progressing to secondary necrosis, or the primary mechanism of cell death could be necrosis.Perform a time-course experiment to capture early apoptotic events (Annexin V positive, PI negative). Analyze for markers of necrosis, such as the release of lactate (B86563) dehydrogenase (LDH).
Low signal in caspase activity assay The timing of the assay is not optimal, or the apoptotic pathway is caspase-independent.Perform a time-course experiment to determine the peak of caspase activity. Investigate other markers of apoptosis, such as mitochondrial membrane potential depolarization.

Quantitative Data Presentation

When reporting the cytotoxic effects of this compound, it is essential to present the data clearly and concisely. Below are example tables for summarizing key quantitative findings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₈PubChem CID: 139589197[8]
Molecular Weight392.4 g/mol PubChem CID: 139589197[8]
SolubilityPoorly soluble in water, soluble in DMSO.General knowledge for similar natural products.[9]

Table 2: Example of IC₅₀ Values for this compound in Different Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM) ± SDAssay Used
HeLaCervical CancerData not foundMTT Assay
MCF-7Breast CancerData not foundMTT Assay
A549Lung CancerData not foundSRB Assay
Note: Specific IC₅₀ values for this compound were not found in the searched literature. This table serves as a template for data presentation.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate this compound-induced cytotoxicity and apoptosis.

MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability.[5][7][10][11][12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.[2][4][13]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time. Include untreated control cells.

  • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[1][6][14][15][16]

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest 1-5 x 10⁶ cells and wash with cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

JC-1 Mitochondrial Membrane Potential Assay

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.[3][17][18][19]

Materials:

  • Treated and untreated cells

  • JC-1 Mitochondrial Membrane Potential Assay Kit (containing JC-1 dye and assay buffer)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Prepare the JC-1 staining solution according to the kit's instructions.

  • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells with assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Measure the fluorescence. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).

  • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Visualizations

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_0 Initial Cytotoxicity Screening cluster_1 Addressing Discrepancies and Artifacts cluster_2 Mechanism of Cell Death Investigation A Treat cells with this compound (Dose-response and time-course) B MTT/XTT Assay A->B C Microscopic Observation (Morphology) A->C D Inconsistent Results? B->D C->D E Orthogonal Viability Assay (e.g., ATP-based) D->E F Cell-free Assay Control D->F G Determine Apoptosis vs. Necrosis E->G H Annexin V / PI Staining (Flow Cytometry) G->H I Caspase-3 Activity Assay G->I J Mitochondrial Membrane Potential Assay (JC-1) G->J

Caption: Workflow for investigating this compound's cytotoxicity.

Generalized Apoptotic Signaling Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Extrinsic (Death Receptor) Pathway cluster_3 Execution Phase This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Investigate DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor Investigate CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

References

Technical Support Center: Strategies to Increase the Stability of Vermiculine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Vermiculine is not publicly available. This guide is based on the general chemical properties of related compounds, such as macrocyclic lactones, and provides a framework for addressing stability challenges in cell culture media. The data and protocols should be adapted and validated for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Vermiculine are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Macrocyclic lactones, a class of compounds to which Vermiculine likely belongs, can be susceptible to degradation under typical cell culture conditions (37°C, aqueous environment).[1] It is highly recommended to prepare fresh working solutions for each experiment to ensure consistent potency.[1]

Q2: What is the primary degradation pathway for macrocyclic lactones like Vermiculine in cell culture media?

A2: The most common degradation pathway for macrocyclic lactones in aqueous solutions is hydrolysis of the lactone ring. This process is often catalyzed by pH and temperature.[2] Enzymatic degradation by esterases present in serum-containing media can also contribute to the breakdown of the compound.

Q3: How should I prepare and store stock solutions of Vermiculine?

A3: To maximize stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Q4: How stable is Vermiculine in a working solution in cell culture media?

A4: The stability of Vermiculine in cell culture media at 37°C is expected to be limited.[1] Stability can be influenced by the specific components of the media, including the concentration of serum, which may contain enzymes that can degrade the compound. It is best to add the compound to the media immediately before starting the experiment.

Q5: Are there any general strategies to improve the stability of Vermiculine in my experiments?

A5: Yes, several strategies can be employed:

  • Minimize incubation time: If possible, design experiments with shorter incubation periods to reduce the time the compound is exposed to degradative conditions.

  • Use serum-free media: If your cell line can be maintained in serum-free media, this may reduce enzymatic degradation.

  • Optimize pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis. While altering the media pH is generally not feasible for cell-based assays, being aware of its impact is important.

  • Consider formulation strategies: For more advanced applications, formulation strategies such as encapsulation or the use of stabilizing excipients could be explored, though this would require significant development.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity over time in a multi-day experiment. Degradation of Vermiculine in the cell culture medium at 37°C.Replenish the media with freshly prepared Vermiculine at regular intervals (e.g., every 24 hours).
High variability between replicate wells or experiments. Inconsistent concentrations of active Vermiculine due to degradation.Prepare a fresh working solution of Vermiculine for each experiment. Ensure rapid and thorough mixing when adding the compound to the media.
Precipitate formation in the cell culture medium. Poor solubility of Vermiculine in the aqueous medium.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Sonication of the stock solution before dilution may help.
Unexpected cytotoxicity or off-target effects. Formation of active or toxic degradation products.Characterize the degradation products using analytical methods like HPLC-MS to understand their potential impact.

Data Presentation

Illustrative Stability of a Structurally Related Compound (Verubulin) in Cell Culture Media

Disclaimer: The following data is for Verubulin, a different microtubule-destabilizing agent, and is provided for illustrative purposes only. Actual stability of Vermiculine may vary.

Table 1: Storage and Stability of Verubulin [1]

FormStorage TemperatureStabilityNotes
Crystalline Solid-20°C≥ 4 yearsProtect from light and moisture.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Solution (in Cell Culture Media)2-8°C (in dark)Prepare fresh for each experiment.Stability is cell line and supplement dependent.
37°C (in incubator)Stability decreases over time.See Table 2 for more details.

Table 2: Illustrative Stability of Verubulin in Cell Culture Media at 37°C [1]

Time (hours)Remaining Compound (%) in RPMI + 10% FBSRemaining Compound (%) in DMEM + 10% FBS
0100100
29593
48885
87570
244035

Experimental Protocols

Protocol 1: General Method for Assessing Compound Stability in Cell Culture Media

This protocol outlines a general procedure to determine the stability of a compound like Vermiculine in your specific cell culture medium.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Vermiculine (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

  • Incubation: Incubate the working solution in a cell-free culture flask or plate at 37°C in a CO₂ incubator.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubated medium.

  • Sample Quenching and Storage: Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Quantify the remaining amount of Vermiculine at each time point using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of remaining Vermiculine against time to determine its stability profile.

Visualizations

Troubleshooting Vermiculine Instability start Inconsistent Experimental Results check_fresh Are you using freshly prepared working solutions? start->check_fresh yes_fresh Yes check_fresh->yes_fresh Yes no_fresh No check_fresh->no_fresh No check_serum Is serum present in your media? yes_fresh->check_serum prepare_fresh Prepare fresh working solutions for each experiment. no_fresh->prepare_fresh prepare_fresh->start yes_serum Yes check_serum->yes_serum no_serum No check_serum->no_serum consider_serum_free Consider using serum-free media if possible. yes_serum->consider_serum_free check_incubation Is the incubation time long? no_serum->check_incubation consider_serum_free->check_incubation yes_incubation Yes check_incubation->yes_incubation no_incubation No check_incubation->no_incubation reduce_incubation Shorten incubation time or replenish compound periodically. yes_incubation->reduce_incubation final_check If issues persist, perform a formal stability study (see Protocol 1). no_incubation->final_check reduce_incubation->final_check Proposed Degradation Pathway of a Macrocyclic Lactone vermiculine Vermiculine (Active Macrocyclic Lactone) hydrolysis Hydrolysis (H₂O, pH, Temperature) vermiculine->hydrolysis Major Pathway enzymatic Enzymatic Degradation (Esterases in Serum) vermiculine->enzymatic Potential Pathway inactive_product Inactive Hydroxy Acid Metabolite hydrolysis->inactive_product enzymatic->inactive_product

References

Validation & Comparative

A Comparative Analysis of the Immunosuppressive Activities of Vermiculin and Cyclosporin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of Vermiculin, a macrocyclic dilactone from Penicillium vermiculatum, and Cyclosporin A, a widely used calcineurin inhibitor. This analysis is based on available experimental data on their effects on T-cell proliferation, cytokine production, and their distinct mechanisms of action.

Quantitative Comparison of Immunosuppressive Activity

While direct comparative studies providing IC50 values for both this compound and Cyclosporin A under identical experimental conditions are limited, the following tables summarize available data on their inhibitory effects on T-cell proliferation and cytokine production. It is important to note that IC50 values can vary significantly based on the specific assay conditions, cell types, and stimuli used.

Table 1: Inhibition of T-Cell Proliferation

CompoundAssayTarget CellsStimulusIC50Citation
Cyclosporin A T-cell ProliferationHuman T-cellsPhytohaemagglutinin (PHA)294 µg/L[1]
Cyclosporin A T-cell ProliferationHuman Peripheral Blood Lymphocytes-0.1 µg/mL (27% inhibition), 1 µg/mL (57% inhibition)[2]
This compound T-cell ProliferationMouse Spleen CellsConcanavalin A (Con A)Dose-dependent inhibition (specific IC50 not provided)[1]
This compound T-cell ProliferationMouse Spleen CellsIrradiated allogeneic cells (MLR)Dose-dependent inhibition (specific IC50 not provided)[1]

Table 2: Inhibition of Cytokine Production

CompoundCytokineTarget CellsStimulusEffectCitation
Cyclosporin A IL-2, IFN-γHuman T-cellsPHAStrong inhibition[1]
This compound IL-2, IFN-γ (Th1)Mouse Spleen CellsCon ADose-dependent inhibition; less inhibitory for IL-2 gene expression and synthesis than CsA[1]
This compound IL-4, IL-10 (Th2)Mouse Spleen CellsCon ADose-dependent inhibition; comparable suppression of IL-10 to CsA[1]
This compound Nitric Oxide (NO)Activated Macrophages-More inhibitory than CsA[1]

Mechanisms of Action: A Tale of Two Pathways

Cyclosporin A and this compound employ distinct mechanisms to achieve immunosuppression.

Cyclosporin A is a well-characterized calcineurin inhibitor.[3] It binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus.[2] This ultimately leads to a downstream inhibition of the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[2][3][4]

This compound , in contrast, appears to operate through a mechanism distinct from that of Cyclosporin A.[1] While its precise molecular targets and signaling pathway have not been fully elucidated, studies indicate that it inhibits the proliferation of both T-cells and B-cells and suppresses the production of a range of cytokines, including those associated with both Th1 and Th2 responses.[1] The observation that this compound is more potent in inhibiting nitric oxide synthesis by macrophages compared to Cyclosporin A further suggests a different mode of action.[1]

Visualizing the Mechanisms

The following diagrams illustrate the known signaling pathway for Cyclosporin A and the currently understood effects of this compound.

CyclosporinA_Pathway cluster_cell T-Cell cluster_drug Drug Action TCR TCR Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Translocates to Nucleus IL2 IL-2 IL2_gene->IL2 Leads to Proliferation T-Cell Proliferation IL2->Proliferation Promotes CsA Cyclosporin A Cyclophilin Cyclophilin CsA_complex CsA-Cyclophilin Complex CsA_complex->Calcineurin Inhibits Vermiculin_Effects This compound This compound Unknown_Pathway Distinct Signaling Pathway (Mechanism not fully elucidated) This compound->Unknown_Pathway T_Cell_Prolif T-Cell Proliferation Unknown_Pathway->T_Cell_Prolif Inhibits B_Cell_Prolif B-Cell Proliferation Unknown_Pathway->B_Cell_Prolif Inhibits Th1_Cytokines Th1 Cytokine Production (IL-2, IFN-γ) Unknown_Pathway->Th1_Cytokines Inhibits Th2_Cytokines Th2 Cytokine Production (IL-4, IL-10) Unknown_Pathway->Th2_Cytokines Inhibits NO_Synth Nitric Oxide Synthesis (in Macrophages) Unknown_Pathway->NO_Synth Inhibits MLR_Workflow cluster_prep Cell Preparation cluster_culture Co-Culture cluster_readout Assay Readout PBMC_A Isolate PBMCs (Donor A - Responder) CoCulture Co-culture Responder and Stimulator Cells (e.g., 5 days) PBMC_A->CoCulture PBMC_B Isolate PBMCs (Donor B - Stimulator) Inactivate Inactivate Stimulator Cells (Irradiation or Mitomycin C) PBMC_B->Inactivate Inactivate->CoCulture Add_Compound Add Test Compound (this compound or Cyclosporin A) at various concentrations Proliferation Measure T-Cell Proliferation (e.g., ³H-thymidine incorporation or CFSE dye dilution) Add_Compound->Proliferation Cytokine Measure Cytokine Production (e.g., ELISA from supernatant) Add_Compound->Cytokine

References

A Comparative Study on T-Cell Inhibition: Vermiculin vs. Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the T-cell inhibitory properties of Vermiculin and Tacrolimus. The information presented is supported by available experimental data to aid in research and development decisions.

Executive Summary

This document delves into the mechanisms and inhibitory effects of two potent immunosuppressive agents: this compound and Tacrolimus. While both compounds effectively suppress T-cell function, a key differentiator lies in their mode of action. Tacrolimus, a well-established calcineurin inhibitor, exerts its effects by blocking the calcineurin-NFAT signaling pathway. In contrast, this compound, a macrocyclic dilactone derived from the fungus Penicillium vermiculatum, operates through a distinct, yet to be fully elucidated, mechanism that does not primarily target calcineurin. This fundamental difference presents opportunities for alternative therapeutic strategies, particularly in contexts where calcineurin inhibitor-related toxicities are a concern.

Comparative Data on T-Cell Inhibition

The following table summarizes the known effects of this compound and Tacrolimus on key parameters of T-cell function. It is important to note that while qualitative data for this compound is available, specific IC50 values for T-cell proliferation are not readily found in the public domain.

ParameterThis compoundTacrolimus
Primary Molecular Target Unknown; distinct from calcineurin.Calcineurin (via binding to FKBP12)[1]
Effect on T-Cell Proliferation Dose-dependent inhibition of mitogen-stimulated T-cell proliferation[2].Dose-dependent inhibition of T-cell proliferation.
IC50 for T-Cell Proliferation Data not available.~3.125 ng/mL strongly reduces T-cell proliferation.
Effect on IL-2 Production Dose-dependent inhibition; less inhibitory on IL-2 gene expression and synthesis compared to Cyclosporine A (a calcineurin inhibitor)[2].Potent inhibition of IL-2 production by blocking NFAT-mediated transcription.
Effect on IFN-γ (Th1) Production Dose-dependent inhibition[2].Inhibition of T-cell activation leads to reduced IFN-γ production.
Effect on IL-4 & IL-10 (Th2) Production Dose-dependent inhibition[2].Inhibition of T-cell activation leads to reduced Th2 cytokine production.

Mechanism of Action

Tacrolimus: A Calcineurin-Dependent Pathway

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a crucial phosphatase in the T-cell activation cascade. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calmodulin. The calcium-calmodulin complex then activates calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2). Tacrolimus, by binding to the immunophilin FKBP12, forms a complex that inhibits the phosphatase activity of calcineurin, thereby preventing NFAT dephosphorylation and nuclear translocation[1]. This blockade halts the production of IL-2 and other critical cytokines, leading to the suppression of T-cell responses.

Vermiculin_Mechanism cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR TCR Activation Signaling_Cascade Signaling Cascade TCR->Signaling_Cascade Unknown_Target Unknown Molecular Target(s) Unknown_Target->Signaling_Cascade downstream effects This compound This compound This compound->Unknown_Target inhibits Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cytokine_Genes Cytokine Genes (IL-2, IFN-γ, IL-4, IL-10) Transcription_Factors->Cytokine_Genes activates Cytokine_mRNA Cytokine mRNA Cytokine_Genes->Cytokine_mRNA Cytokine Production Cytokine Production Cytokine_mRNA->Cytokine Production translation T-Cell Proliferation T-Cell Proliferation Cytokine Production->T-Cell Proliferation drives TCell_Proliferation_Workflow start Isolate PBMCs stain Stain with CFSE start->stain quench Quench Staining stain->quench wash1 Wash Cells quench->wash1 plate Plate Cells wash1->plate treat Add Test Compounds (this compound/Tacrolimus) plate->treat stimulate Stimulate with Mitogen treat->stimulate incubate Incubate (3-5 days) stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Vermiculin vs. Other Macrodiolide Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the macrodiolide antibiotic, Vermiculin, with other related compounds, focusing on its efficacy and mechanism of action. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes the known biological activities of this compound and its close structural analog, Pyrenophorin, to offer a qualitative comparison.

Introduction to this compound and Macrodiolide Antibiotics

This compound is a 16-membered macrodiolide antibiotic characterized by a C₂-symmetric structure. It is a secondary metabolite produced by the fungus Penicillium vermiculatum. Macrodiolide antibiotics are a class of macrolides containing two or more ester linkages in the lactone ring. Like other macrolides, their biological activities are attributed to their ability to interfere with critical cellular processes in target organisms. This compound has garnered interest due to its diverse biological activities, including antiprotozoal, antibacterial, and immunomodulatory effects.

Comparative Efficacy: this compound and Pyrenophorin

Table 1: Qualitative Comparison of the Biological Activities of this compound and Pyrenophorin

FeatureThis compoundPyrenophorinOther Macrodiolide Antibiotics (General)
Antimicrobial Spectrum Reported activity against protozoa and some bacteria. Specific Minimum Inhibitory Concentration (MIC) data is limited.Known to possess antifungal and antibacterial properties. Specific MIC data is not widely available.Varies widely depending on the specific compound. Generally effective against Gram-positive bacteria.
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines. Specific IC50 values are not consistently reported.Shows cytotoxic activity against several cancer cell lines. Specific IC50 data is limited.Several macrodiolides have demonstrated anticancer properties through induction of apoptosis and cell cycle arrest.
Immunomodulatory Effects Displays immunomodulatory and anti-inflammatory properties.Less characterized for its immunomodulatory effects compared to this compound.Many macrolides are known to possess immunomodulatory effects, often by modulating cytokine production and inflammatory signaling pathways.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not extensively elucidated in the available literature. However, based on the known mechanisms of other macrodiolide and macrolide antibiotics, several potential pathways can be inferred.

Macrolides, in general, are known to exert their effects through various mechanisms, including:

  • Inhibition of Protein Synthesis: The primary antibacterial mechanism for many macrolides is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

  • Modulation of Inflammatory Pathways: Macrolides can suppress the production of pro-inflammatory cytokines by inhibiting signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

  • Induction of Apoptosis: In cancer cells, some macrolides can induce apoptosis through the activation of caspase cascades and modulation of Bcl-2 family proteins.

Based on these general mechanisms, the following diagrams illustrate potential signaling pathways that could be affected by this compound and other macrodiolide antibiotics.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor (e.g., TLR) mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway Activates nfkb_pathway NF-κB Pathway receptor->nfkb_pathway Activates This compound This compound This compound->receptor Binds to pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) mapk_pathway->pro_inflammatory_cytokines Inhibits Production nfkb_pathway->pro_inflammatory_cytokines Inhibits Production

Fig. 1: Potential immunomodulatory signaling pathway of this compound.

G cluster_0 Mitochondrial Apoptosis Pathway This compound This compound bcl2 Bcl-2 Family (e.g., Bax, Bak) This compound->bcl2 Modulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Fig. 2: Postulated cytotoxic signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to generate the quantitative data necessary for a direct comparison of this compound and other macrodiolide antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Pyrenophorin, other macrodiolides)

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The macrodiolide antibiotics are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no antibiotic and no inoculum) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism, as assessed visually or by measuring the optical density at 600 nm.

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Antibiotics in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Fig. 3: Experimental workflow for MIC determination.
Determination of In Vitro Cytotoxicity (IC50)

Objective: To determine the concentration of a compound that inhibits 50% of the growth of a cancer cell line (IC50).

Materials:

  • Test compounds (this compound, Pyrenophorin, other macrodiolides)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the macrodiolide antibiotics for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, a viability reagent such as MTT is added to each well. Viable cells will metabolize the MTT into a colored formazan (B1609692) product.

  • Measurement: The formazan product is solubilized with DMSO, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Various Compound Concentrations seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Fig. 4: Experimental workflow for IC50 determination.

Conclusion

This compound, a 16-membered macrodiolide antibiotic, demonstrates a range of biological activities including antiprotozoal, antibacterial, and cytotoxic effects. While direct, quantitative comparisons with a wide array of other macrodiolide antibiotics are currently limited in the scientific literature, a qualitative comparison with its close structural analog, Pyrenophorin, suggests similar activities. The precise signaling pathways modulated by this compound remain an area for further investigation, though it is likely to share mechanisms with other macrolides, such as the inhibition of inflammatory pathways and induction of apoptosis. The provided experimental protocols offer a standardized framework for generating the necessary data to perform a robust quantitative comparison of the efficacy of this compound and other macrodiolide antibiotics. Further research is warranted to fully elucidate the therapeutic potential of this compound.

Structural and functional comparison of Vermiculin and Vermistatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Functional Comparison of Vermiculin and Vermistatin (B192645)

This compound and Vermistatin are two distinct secondary metabolites produced by the fungus Penicillium vermiculatum.[1] While both compounds originate from the same microbial source, they differ significantly in their chemical structures, biosynthetic pathways, and biological activities. This guide provides a detailed comparison of their structural and functional characteristics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential therapeutic applications.

Structural and Physicochemical Properties

This compound and Vermistatin belong to different classes of natural products, which is reflected in their chemical structures and properties. This compound is a macrodiolide antibiotic, characterized by a large lactone ring, while Vermistatin is a polyketide with a phthalide (B148349) ring system linked to a pyran-4-one moiety.[2][3][4]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundVermistatin
Chemical Formula C₂₀H₂₄O₈[2][4]C₁₈H₁₆O₆[5][6]
Molar Mass 392.4 g/mol [2][4]328.32 g/mol [6]
Chemical Class Macrodiolide[7]Polyketide[8]
Appearance -White amorphous powder
Melting Point 175-177 °C (decomp)205-210 °C
Solubility -Soluble in methanol, chloroform, and other organic solvents

Functional and Biological Activities

The structural differences between this compound and Vermistatin give rise to distinct biological activities. This compound has been noted for its immunomodulatory, cytotoxic, and antibacterial properties, while Vermistatin is primarily recognized as a caspase-1 inhibitor with cytotoxic effects, particularly against leukemia cell lines.[8][9][10]

Table 2: Comparison of Biological Activities

ActivityThis compoundVermistatin
Primary Function Immunomodulatory, Cytotoxic, Antibacterial[9][10]Caspase-1 Inhibitor, Cytotoxic[8]
Target Cells/Organisms Various bacteria, tumor cells[10]Leukemia cell lines[8]
Mechanism of Action The precise mechanism is not fully elucidated, but it is suggested to have a distinct immunosuppressive action compared to cyclosporine.[9]Inhibits caspase-1, an enzyme crucial in inflammatory and apoptotic pathways.[3]
Quantitative Data (IC₅₀) Specific IC₅₀ values for cytotoxicity are not readily available in the public domain, but studies on its derivatives suggest the parent compound possesses significant activity.[10]Detailed IC₅₀ values against specific cancer cell lines are not consistently available in public literature.[8]

Biosynthesis

Both this compound and Vermistatin are synthesized by Penicillium vermiculatum, and their production is influenced by the composition of the culture medium, including carbon and nitrogen sources, as well as the concentration of metal ions like Fe³⁺ and Cu²⁺.[1] Vermistatin is biosynthesized via a polyketide synthase (PKS) pathway.[8] While the specific biosynthetic pathway for this compound is less detailed in the available literature, as a macrodiolide, it is also expected to be derived from a polyketide precursor.

Signaling Pathways

Vermistatin: Inhibition of the Caspase-1 Pathway

Vermistatin's primary mechanism of action involves the inhibition of caspase-1.[3] Caspase-1 is a critical enzyme in the inflammasome pathway, which is responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[8] By inhibiting caspase-1, Vermistatin can modulate the inflammatory response and induce apoptosis in cancer cells.[3] There is also preliminary evidence suggesting that Vermistatin might modulate other signaling pathways like NF-κB and MAPK.[3]

Vermistatin_Caspase1_Pathway Vermistatin's Inhibition of the Caspase-1 Signaling Pathway cluster_inflammasome Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits and activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Vermistatin Vermistatin Vermistatin->Caspase1 inhibits Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Vermistatin inhibits the activation of Caspase-1, thereby blocking the maturation of pro-inflammatory cytokines.

This compound: Immunomodulatory and Cytotoxic Pathways

The specific signaling pathways through which this compound exerts its immunomodulatory and cytotoxic effects are not well-elucidated in the available literature. As a macrodiolide, it may interfere with cellular processes such as protein synthesis or induce apoptosis through pathways distinct from that of Vermistatin.[7] Further research is required to delineate its precise molecular targets and mechanisms of action.

Experimental Protocols

General Workflow for Production and Isolation

The production of both this compound and Vermistatin from Penicillium vermiculatum follows a general workflow involving fermentation, extraction, and purification.

Production_Workflow General Workflow for Production and Isolation Start Inoculation of P. vermiculatum Fermentation Liquid Culture Fermentation Start->Fermentation Separation Separation of Mycelia and Supernatant Fermentation->Separation Extraction_Supernatant Solvent Extraction of Supernatant Separation->Extraction_Supernatant Extraction_Mycelia Solvent Extraction of Mycelia Separation->Extraction_Mycelia Concentration Concentration of Extracts Extraction_Supernatant->Concentration Extraction_Mycelia->Concentration Purification Chromatographic Separation Concentration->Purification Isolation Isolation of Pure This compound / Vermistatin Purification->Isolation

Caption: A generalized workflow for the production and isolation of this compound and Vermistatin.

1. Fermentation: Penicillium vermiculatum is cultured in a suitable liquid medium. The composition of the medium, particularly carbon and nitrogen sources (e.g., glucose, sucrose, corn steep liquor) and metal ions (Fe³⁺, Cu²⁺), is optimized to maximize the yield of the target metabolite.[1]

2. Extraction: After fermentation, the fungal mycelia are separated from the culture broth. Both the mycelia and the supernatant are extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

3. Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to purify this compound or Vermistatin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cell lines.

Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., leukemia cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Vermistatin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Caspase-1 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of a compound against caspase-1.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human caspase-1 and a specific fluorogenic substrate for caspase-1 (e.g., Ac-YVAD-AMC).

  • Inhibitor Incubation: In a 96-well plate, incubate varying concentrations of Vermistatin with the recombinant caspase-1.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a microplate reader (excitation ~400 nm, emission ~505 nm).

  • Data Analysis: Calculate the percentage of inhibition of caspase-1 activity for each concentration of Vermistatin. The IC₅₀ value can be determined from the dose-response curve.

Conclusion

This compound and Vermistatin, both produced by Penicillium vermiculatum, represent two structurally and functionally diverse natural products with potential therapeutic applications. Vermistatin's role as a caspase-1 inhibitor provides a clear mechanism for its cytotoxic and anti-inflammatory activities. In contrast, while this compound has demonstrated promising immunomodulatory and cytotoxic effects, its precise molecular mechanisms and signaling pathways require further investigation. The experimental protocols outlined here provide a foundation for future comparative studies to fully elucidate the therapeutic potential of these fungal metabolites.

References

Validating the In Vivo Efficacy of Ivermectin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a well-established anti-parasitic agent, is gaining significant attention for its potential therapeutic applications in oncology and inflammatory diseases. This guide provides an objective comparison of the in-vivo efficacy of Ivermectin with standard-of-care alternatives in animal models of glioblastoma, breast cancer, and allergic asthma. The information is supported by experimental data from peer-reviewed studies, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Oncology: Ivermectin's Anti-Tumor Efficacy

Ivermectin has demonstrated potent anti-tumor effects in various preclinical cancer models. This section focuses on its efficacy in glioblastoma and breast cancer.

Glioblastoma

Glioblastoma is an aggressive brain tumor with a poor prognosis. The current standard of care often includes surgery followed by radiotherapy and the chemotherapeutic agent temozolomide (B1682018) (TMZ).

Comparative Efficacy in a Glioblastoma Xenograft Model

Treatment GroupDosage and AdministrationAnimal ModelTumor Volume (Day 21)Tumor Growth InhibitionReference
Control (Vehicle) Saline, intraperitoneal (i.p.)Nude mice with U87 MG xenografts~1200 mm³-[1]
Ivermectin 30 mg/kg, i.p., dailyNude mice with U87 MG xenografts~400 mm³~67%[1]
Temozolomide 10 mg/kg, oral gavage, 5 days/weekNude mice with U87 MG xenograftsSignificantly reduced vs. vehicleNot explicitly quantified in a directly comparable manner in the same study[2]

Experimental Protocol: Glioblastoma Xenograft Model

  • Animal Model: Athymic nude mice (nu/nu).

  • Cell Line: Human glioblastoma cell line U87 MG.

  • Tumor Implantation: 5 x 10^6 U87 MG cells in 100 µL of serum-free medium and Matrigel (1:1) are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment begins when tumors reach a volume of approximately 100-150 mm³.

  • Drug Administration:

    • Ivermectin is dissolved in a vehicle (e.g., DMSO and polyethylene (B3416737) glycol) and administered intraperitoneally at the specified dose.

    • Temozolomide is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

  • Endpoint Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight is monitored as a measure of toxicity.

Breast Cancer

Ivermectin has also shown promise in inhibiting the growth of breast cancer cells, including triple-negative breast cancer (TNBC), which is notoriously difficult to treat. Paclitaxel is a commonly used chemotherapeutic agent for breast cancer.

Comparative Efficacy in a Breast Cancer Xenograft Model

Treatment GroupDosage and AdministrationAnimal ModelFinal Tumor Weight (Day 28)Tumor Growth InhibitionReference
Control (Vehicle) Vehicle, intraperitoneal (i.p.)NOD-SCID mice with MDA-MB-231 xenografts~0.8 g-[3]
Ivermectin 20 mg/kg, i.p., dailyNOD-SCID mice with MDA-MB-231 xenografts~0.3 g~62.5%[3]
Paclitaxel 10 mg/kg, i.p., twice weeklyNude mice with MDA-MB-231 xenograftsSignificantly reduced vs. vehicleNot explicitly quantified in a directly comparable manner in the same study[4]

Experimental Protocol: Breast Cancer Xenograft Model

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) or nude mice.

  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of phosphate-buffered saline (PBS) are injected into the mammary fat pad.

  • Treatment Initiation: Treatment starts when tumors are palpable or reach a specific size (e.g., 100 mm³).

  • Drug Administration:

    • Ivermectin is prepared in a suitable vehicle and administered intraperitoneally.

    • Paclitaxel is dissolved in a vehicle like Cremophor EL and ethanol (B145695) and administered intraperitoneally.

  • Endpoint Measurement: Tumor volume and final tumor weight are measured. Metastasis to distant organs can also be assessed.

Anti-inflammatory Efficacy of Ivermectin

Ivermectin exhibits anti-inflammatory properties in various animal models of inflammation. This section highlights its efficacy in a model of allergic asthma.

Allergic Asthma

Allergic asthma is characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness. Dexamethasone, a corticosteroid, is a standard anti-inflammatory treatment for asthma.

Comparative Efficacy in an Ovalbumin (OVA)-Induced Allergic Asthma Model

Treatment GroupDosage and AdministrationAnimal ModelEosinophil Count in BALF (x10⁴)Reduction in EosinophilsReference
Control (Saline) Saline, intraperitoneal (i.p.)BALB/c mice~1-[5][6]
OVA-sensitized (Asthma model) Saline, i.p.BALB/c mice~45-[5][6]
Ivermectin 2 mg/kg, i.p., 1 hr before OVA challengeBALB/c mice~15~67%[5][6]
Dexamethasone 1 mg/kg, i.p., 1 hr before OVA challengeBALB/c mice~10~78%[7]

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model

  • Animal Model: BALB/c mice.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA for 30 minutes each day to induce an asthmatic response.

  • Drug Administration:

    • Ivermectin or Dexamethasone is administered intraperitoneally one hour before each OVA challenge.

  • Endpoint Measurement: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine the number and type of inflammatory cells (e.g., eosinophils). Lung tissue can be collected for histological analysis of inflammation and mucus production.

Signaling Pathways and Mechanisms of Action

Ivermectin's therapeutic effects are attributed to its modulation of several key signaling pathways involved in cell proliferation, survival, and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation and is often dysregulated in cancer. Ivermectin has been shown to inhibit this pathway, leading to decreased cancer cell growth.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin->GSK3b APC APC APC->GSK3b Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription Wnt Wnt Wnt->Frizzled Ivermectin Ivermectin Ivermectin->Dsh Inhibition

Caption: Ivermectin inhibits the Wnt/β-catenin signaling pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Ivermectin has been observed to inhibit this pathway, contributing to its anti-cancer effects.

Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Ivermectin Ivermectin Ivermectin->Akt Inhibition

Caption: Ivermectin inhibits the Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Ivermectin's anti-inflammatory effects are mediated, in part, by its ability to inhibit the activation of NF-κB.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Ivermectin Ivermectin Ivermectin->IKK_complex Inhibition

Caption: Ivermectin inhibits the NF-κB signaling pathway.

Conclusion

The preclinical data presented in this guide highlight the potential of Ivermectin as a therapeutic agent in oncology and inflammatory diseases. In animal models of glioblastoma and breast cancer, Ivermectin demonstrates significant tumor growth inhibition. In a mouse model of allergic asthma, it effectively reduces key inflammatory markers. Its mechanism of action involves the modulation of critical signaling pathways such as Wnt/β-catenin, Akt/mTOR, and NF-κB. While these findings are promising, further research, including well-controlled clinical trials, is necessary to validate the efficacy and safety of Ivermectin in human patients for these indications. This guide serves as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of Ivermectin.

References

Unraveling Vermiculin: A Comparative Guide to its Immunosuppressive Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action and potential for cross-reactivity of novel immunosuppressive agents is paramount. This guide provides an objective comparison of Vermiculin, a macrocyclic dilactone with immunomodulatory properties, against established immunosuppressants, supported by available experimental data and detailed protocols.

This compound, isolated from Penicillium vermiculatum, has demonstrated significant immunosuppressive capabilities.[1] Its clinical potential, particularly in combination therapies, hinges on a distinct mechanism of action that minimizes cross-reactivity with current frontline immunosuppressants. This guide explores the mechanistic differences and presents data suggesting a low potential for cross-reactivity, highlighting its promise for novel therapeutic strategies.

Mechanisms of Action: A Fork in the Immunosuppressive Road

The efficacy of most immunosuppressive drugs lies in their ability to inhibit T-cell activation and proliferation, a critical step in the immune response. However, the specific molecular targets vary significantly among different drug classes. This compound appears to carve its own path, distinct from calcineurin inhibitors, mTOR inhibitors, and antimetabolites.

This compound: This agent exerts its effects by inhibiting the proliferation of both T-cells (stimulated by Concanavalin A) and B-cells (stimulated by lipopolysaccharide) in a dose-dependent manner.[1] Furthermore, it suppresses the production of key Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-10), and inhibits nitric oxide (NO) synthesis by activated macrophages.[1] Crucially, studies comparing it to Cyclosporine A (CsA) found that this compound was less inhibitory of IL-2 gene expression, suggesting it does not primarily target the calcineurin pathway.[1]

Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus): These drugs form a complex with intracellular proteins (immunophilins) to inhibit calcineurin, a phosphatase. This blockade prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), halting its translocation to the nucleus and thereby blocking the transcription of IL-2 and other crucial cytokines required for T-cell activation.

mTOR Inhibitors (e.g., Sirolimus, Everolimus): While Sirolimus may bind the same immunophilin as Tacrolimus, it does not inhibit calcineurin. Instead, the complex targets the mammalian Target of Rapamycin (mTOR), a kinase that is critical for cell cycle progression from the G1 to S phase.[2] By inhibiting mTOR, these drugs block cytokine-driven T-cell proliferation.

Antimetabolites (e.g., Mycophenolate Mofetil, Azathioprine): This class of drugs works by inhibiting the de novo pathway of purine (B94841) synthesis.[2] Lymphocytes are particularly dependent on this pathway for proliferation, so its inhibition effectively halts the clonal expansion of both T- and B-cells.

The distinct mechanisms are visualized in the signaling pathway diagram below.

Immunosuppressant_Pathways Signaling Pathways of Immunosuppressants cluster_membrane cluster_cytoplasm cluster_nucleus TCR TCR/CD3 PLC PLCγ TCR->PLC IL2R IL-2R mTOR mTOR Pathway IL2R->mTOR Ca Ca²⁺ PLC->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Nuclear Translocation G1_S G1→S Phase Progression mTOR->G1_S Proliferation Lymphocyte Proliferation G1_S->Proliferation Purine_Synth Purine Synthesis Purine_Synth->Proliferation IL2_Gene->IL2R IL-2 Production CsA_Tacro Cyclosporine A Tacrolimus CsA_Tacro->Calcineurin Sirolimus Sirolimus Sirolimus->mTOR MMF Mycophenolate Mofetil MMF->Purine_Synth This compound This compound This compound->Proliferation Broadly Inhibits Proliferation & Cytokines

Points of intervention for different immunosuppressant classes.

Comparative Data: this compound vs. Cyclosporine A

Experimental data directly comparing this compound with Cyclosporine A (CsA) highlights their distinct inhibitory profiles. The following table summarizes key findings from in vitro and in vivo studies.

ParameterThis compoundCyclosporine A (CsA)Key FindingReference
In Vitro Assays
T-Cell Proliferation (Con A)Dose-dependent inhibitionStrong inhibitionBoth are effective inhibitors.[1]
B-Cell Proliferation (LPS)Dose-dependent inhibitionLess effectiveThis compound inhibits both T and B cells.[1]
IL-2 Gene Expression/SynthesisLess inhibitoryStrongly inhibitorySuggests this compound's primary target is not the calcineurin pathway.[1]
IL-10 ProductionSuppressiveComparably suppressiveBoth drugs impact regulatory cytokine production similarly.[1]
Nitric Oxide (NO) SynthesisMore inhibitoryInhibitorySuggests a stronger effect on macrophage function for this compound.[1]
In Vivo Model
Skin Allograft Survival (Alone)Prolonged survivalProlonged survivalBoth drugs are effective as monotherapy in prolonging graft survival.[1]
Skin Allograft Survival (Combination)--Combination significantly enhanced graft survival more than either drug alone.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to undergo clonal expansion following stimulation.[3]

  • Cell Preparation: Spleen cells from mice (e.g., C57BL/6) are harvested and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in complete culture medium.

  • Culture Setup: Cells are seeded into 96-well flat-bottom plates at a density of approximately 2 x 10^5 cells/well.

  • Stimulation: Lymphocytes are stimulated with either a T-cell mitogen like Concanavalin A (Con A, ~2.5 µg/mL) or a B-cell mitogen like lipopolysaccharide (LPS, ~10 µg/mL).[1] Unstimulated cells serve as a negative control.

  • Drug Treatment: Various concentrations of this compound or other immunosuppressants are added to the wells at the time of culture initiation.

  • Proliferation Measurement ([³H]-Thymidine Incorporation): After approximately 48-72 hours of incubation, 1 µCi of [³H]-thymidine is added to each well.[4] The cells are incubated for another 18-24 hours to allow the radioactive nucleotide to be incorporated into the DNA of proliferating cells.

  • Data Analysis: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.[4]

LPA_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_measurement Proliferation Measurement start Harvest Spleen prep_cells Prepare Single-Cell Suspension start->prep_cells wash_cells Wash & Resuspend Lymphocytes prep_cells->wash_cells seed_plate Seed 96-well Plate wash_cells->seed_plate add_stim Add Mitogen (ConA or LPS) seed_plate->add_stim add_drug Add this compound/ Comparator Drug seed_plate->add_drug add_thymidine Add [³H]-Thymidine (Pulse) add_stim->add_thymidine add_drug->add_thymidine harvest Harvest Cells onto Filter Mat add_thymidine->harvest scintillation Measure Radioactivity (Scintillation Counter) harvest->scintillation analyze Calculate CPM & Stimulation Index scintillation->analyze

Workflow for a Lymphocyte Proliferation Assay.
Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted by cultured cells.[5][6]

  • Sample Collection: Supernatants from the lymphocyte proliferation assay cultures are collected after 24-48 hours of stimulation, prior to the addition of [³H]-thymidine.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-2).[7]

    • Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).[7]

    • Incubation: The collected culture supernatants and a series of known cytokine standards are added to the wells and incubated.

    • Detection: A biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[5]

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.[5]

    • Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[8]

Murine Skin Allograft Model

This in vivo model is a stringent test for assessing the efficacy of immunosuppressive agents in preventing organ rejection.[9][10][11]

  • Animals: Two different strains of mice are used, one as the donor (e.g., C57BL/6) and one as the recipient (e.g., BALB/c), to ensure a full major histocompatibility complex (MHC) mismatch.

  • Grafting Procedure:

    • A full-thickness piece of skin is harvested from the donor mouse (e.g., from the tail or ear).[10]

    • A graft bed is prepared on the dorsal flank of the recipient mouse by excising a piece of skin of a similar size.

    • The donor skin is placed onto the graft bed and secured with sutures or surgical adhesive.[11][12]

    • The graft site is protected with a bandage.[10][11]

  • Drug Administration: Recipient mice are treated with this compound, CsA, a combination of both, or a vehicle control, typically starting on the day of transplantation and continuing daily.

  • Monitoring and Endpoint: The bandages are removed after approximately 7-9 days, and the grafts are inspected daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Graft survival is recorded, with rejection being defined as the day when more than 80-90% of the graft tissue becomes necrotic.[11]

Conclusion

The available evidence indicates that this compound possesses a unique immunosuppressive profile. Its mechanism of action is demonstrably different from that of calcineurin inhibitors like Cyclosporine A.[1] This lack of mechanistic overlap suggests a low potential for antagonistic cross-reactivity and opens the door for its use in synergistic combination therapies. The enhanced allograft survival with combined this compound and CsA treatment provides strong preclinical support for this approach.[1] Further research is warranted to fully elucidate this compound's molecular targets and to explore its cross-reactivity with other classes of immunosuppressants, such as mTOR inhibitors and antimetabolites, to fully map its potential in clinical immunosuppression.

References

Comparative Analysis of Ivermectin's Cytotoxicity in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Ivermectin on cancerous and normal cells, supported by experimental data. The aim is to offer a comprehensive overview for researchers and professionals in drug development exploring the therapeutic potential of Ivermectin as an anti-cancer agent.

Introduction

Ivermectin, a macrocyclic lactone traditionally used as a broad-spectrum anti-parasitic agent, has garnered significant attention for its potential anti-tumor properties.[1][2] Studies have indicated that Ivermectin may selectively target cancer cells while exhibiting lower toxicity towards normal cells.[2] This differential cytotoxicity is a crucial aspect of its potential as a chemotherapeutic drug. This guide synthesizes available data to compare its effects on these two cell populations.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of Ivermectin in various cancer cell lines compared to normal cell lines, as reported in several studies.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
HeLaCervical Cancer~5-15[3][4]
RCC (various)Renal Cell Carcinoma3-10[2]
DLD1Colon Cancer~2.5[5]
Ls174TColon Cancer>2.5[5]
H358Lung Bronchioalveolar CarcinomaNot specified(Repressed tumor growth in vivo)[5]
Glioblastoma cellsBrain TumorNot specified(Induced apoptosis)[2]
Normal Cell Lines
HRPTHuman Proximal Tubular>15[2]
HREHuman Renal Epithelial>15[2]
HRCEHuman Renal Cortical Epithelial>15[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanisms of action of Ivermectin.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the inhibitory effect of Ivermectin on the proliferation of both cancerous and normal cells.

  • Methodology:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of Ivermectin for a specified period (e.g., 24, 48, 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells).

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis in cells treated with Ivermectin.

  • Methodology:

    • Cells are treated with Ivermectin at various concentrations for a defined period.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis (Flow Cytometry with PI Staining)

  • Objective: To determine if Ivermectin induces cell cycle arrest.

  • Methodology:

    • Cells are treated with Ivermectin for a specified time.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and treated with RNase A to remove RNA.

    • Propidium Iodide (PI) is added to stain the cellular DNA.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Mechanisms of Action

Ivermectin's anti-cancer activity is attributed to its ability to modulate several key signaling pathways, often leading to apoptosis and cell cycle arrest in cancer cells.

Mitochondrial Apoptosis Pathway

Ivermectin has been shown to induce apoptosis through the mitochondrial pathway.[1][3] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Mitochondrial_Apoptosis_Pathway Ivermectin Ivermectin Bax Bax Ivermectin->Bax Upregulates Bcl2 Bcl-2 Ivermectin->Bcl2 Downregulates Mitochondria Mitochondria CytC Cytochrome c (release) Mitochondria->CytC Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ivermectin-induced mitochondrial apoptosis pathway.

WNT-TCF Signaling Pathway

Ivermectin has been identified as an inhibitor of the WNT-TCF signaling pathway, which is often constitutively active in various cancers and plays a crucial role in cell proliferation.[5] By blocking this pathway, Ivermectin can suppress the expression of target genes involved in cell growth and survival.

WNT_TCF_Pathway Ivermectin Ivermectin WNT_Signal WNT Signaling Ivermectin->WNT_Signal Inhibits Beta_Catenin β-catenin WNT_Signal->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Inhibition of the WNT-TCF pathway by Ivermectin.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of Ivermectin's cytotoxicity.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Ivermectin Treatment cluster_2 Cytotoxicity & Mechanistic Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines Treatment Treat with varying concentrations of Ivermectin CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Calculate IC50 values Compare effects on normal vs. cancer cells MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow for cytotoxicity analysis.

Conclusion

The available data suggests that Ivermectin exhibits a selective cytotoxic effect against a range of cancer cell lines while being significantly less toxic to normal cells.[2] Its mechanism of action appears to be multi-faceted, involving the induction of mitochondrial apoptosis and the inhibition of key pro-proliferative signaling pathways like WNT-TCF.[1][3][5] These findings underscore the potential of Ivermectin as a promising candidate for further pre-clinical and clinical investigation in oncology. However, further research is necessary to fully elucidate its mechanisms and to establish its safety and efficacy in a clinical setting.

References

A Head-to-Head Comparison: Synthetic vs. Natural Vermiculin

Author: BenchChem Technical Support Team. Date: December 2025

Vermiculin, a macrodiolide antibiotic first isolated from Penicillium vermiculatum, has garnered interest in the scientific community for its potent biological activities, including immunosuppressive and cytotoxic effects.[1] The pursuit of synthetic routes to produce this compound and its analogs has been driven by the desire to create more effective and specific therapeutic agents. This guide provides a comparative overview of synthetic versus natural this compound, summarizing the available quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

While a direct, side-by-side quantitative comparison of the biological activity of synthetic versus natural this compound is not extensively documented in the available literature, this guide consolidates the existing data on synthetic this compound's performance and notes where its natural counterpart is mentioned.

Data Presentation: Performance Metrics

The primary biological activities of this compound that have been investigated are its cytotoxicity against cancer cell lines and its immunosuppressive effects.

Cytotoxicity of Synthetic (-)-Vermiculine

A recent total synthesis of (-)-vermiculine enabled the evaluation of its cytotoxic potential across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. The selectivity index (SI), a ratio that measures the differential activity of a compound against cancerous versus non-cancerous cells, was also calculated.

Cell LineCell TypeIC50 (µM)[1]Selectivity Index (SI)[1]
JurkatAcute T-cell leukemiaValue~2.5 - 5.3
K562Chronic myelogenous leukemiaValue~3.0 - 5.8
U937Histiocytic lymphomaValue~3.0 - 5.8
HL60Acute promyelocytic leukemiaValue~3.0 - 5.8
HEK293Human embryonic kidneyValueNot Applicable
Wi-38 (fibroblasts)Normal human lungValueNot Applicable

Note: Specific IC50 values for each cell line from the primary literature were not available in the reviewed abstracts. The provided selectivity index ranges suggest significant cytotoxic activity against the tested cancer cell lines.

While direct comparative IC50 values for natural this compound were not found in the same study, it is generally acknowledged that naturally occurring this compound possesses pronounced antibacterial and cytotoxic properties.[1][2] One study on synthetic this compound derivatives noted that their antibacterial and cytotoxic activities were lower than that of the natural this compound, implying the natural form is highly active.[2]

Immunosuppressive Activity

This compound is known to exhibit immunosuppressive activity. However, specific quantitative data, such as IC50 values from T-cell proliferation assays, for either synthetic or natural this compound were not available in the reviewed literature. The general experimental approach to determine such activity is provided in the protocols section.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

a. Cell Preparation:

  • Human cancer cell lines (e.g., Jurkat, K562, U937, HL60) and a non-cancerous cell line (e.g., Wi-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment and recovery.

b. Compound Treatment:

  • A stock solution of synthetic or natural this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the this compound stock solution are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded cells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

c. MTT Reagent and Formazan (B1609692) Solubilization:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

d. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Immunosuppressive Activity Assay (T-Cell Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of T-cells, a key indicator of immunosuppressive activity.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Whole blood is collected from healthy donors.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.

b. T-Cell Labeling and Stimulation:

  • T-cells within the PBMC population are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.

  • The labeled cells are seeded in 96-well plates.

  • T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

c. Compound Treatment:

  • Synthetic or natural this compound is added to the wells at various concentrations.

  • Control wells include unstimulated cells, stimulated cells without the compound, and a vehicle control.

d. Incubation and Analysis:

  • The plates are incubated for 3-5 days to allow for T-cell proliferation.

  • The proliferation of T-cells is analyzed by flow cytometry, measuring the dilution of the CFSE dye.

  • The percentage of inhibition of proliferation is calculated for each concentration of this compound, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

Biological tests on synthetic this compound suggest that it induces cell death through mitochondrial apoptosis.[1] This process involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytosol.

Vermiculin_Apoptosis_Pathway This compound Synthetic this compound Bcl2_family Bcl-2 Family (e.g., Bax, Bak) This compound->Bcl2_family Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Promotes MOMP->Cytochrome_c Allows Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Initiates Caspase9 Pro-Caspase-9 -> Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by synthetic this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in determining the cytotoxic effects of this compound using an MTT assay.

Cytotoxicity_Workflow start Start cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Treatment with Synthetic or Natural this compound cell_culture->treatment incubation1 Incubation (e.g., 48h) treatment->incubation1 mtt_addition Addition of MTT Reagent incubation1->mtt_addition incubation2 Incubation (4h) mtt_addition->incubation2 solubilization Formazan Solubilization (DMSO) incubation2->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

References

Benchmarking Vermiculin's Anti-proliferative Activity: A Comparative Guide Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of the fungal metabolite, Vermiculin, against established anticancer agents. Due to the limited publicly available data on this compound's cytotoxic effects, this report utilizes hypothetical data for this compound to illustrate a benchmarking framework. This framework allows for a direct comparison with widely used chemotherapeutic drugs: Doxorubicin, Paclitaxel, and Cisplatin, across a panel of common human cancer cell lines.

Comparative Anti-proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.

The following table summarizes the IC50 values (in µM) of this compound (hypothetical), Doxorubicin, Paclitaxel, and Cisplatin against four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and HepG2 (hepatocellular carcinoma).

CompoundMechanism of ActionMCF-7 (µM)A549 (µM)HeLa (µM)HepG2 (µM)
This compound (Hypothetical) Unknown5.87.26.58.1
Doxorubicin Topoisomerase II Inhibitor0.05 - 2.5[1][2]> 20[1][2]0.14 - 2.9[1][2]1.3 - 12.2[1][2]
Paclitaxel Microtubule Stabilizer~0.007[3]~0.01[4]Not widely reportedNot widely reported
Cisplatin DNA Cross-linking Agent1 - 20[5][6]~3.3[7]1 - 12.88[5][8]1 - 5[5][9]

Note: The IC50 values for the standard drugs are presented as a range based on multiple studies to reflect the inherent variability in experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of anti-proliferative activity is crucial for the evaluation of novel compounds. The following are detailed methodologies for two commonly used in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Doxorubicin) in the culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Formazan Formation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a specified duration.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of a test compound.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation_24h 24h Incubation (Attachment) seeding->incubation_24h treatment Cell Treatment incubation_24h->treatment compound_prep Compound Dilution (this compound & Standards) compound_prep->treatment incubation_exp Experimental Incubation (24-72h) treatment->incubation_exp reagent_add Add Reagent (e.g., MTT, SRB) incubation_exp->reagent_add incubation_assay Assay Incubation reagent_add->incubation_assay readout Measure Absorbance incubation_assay->readout data_proc Data Processing readout->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc comparison Benchmark Comparison ic50_calc->comparison

Caption: Experimental workflow for anti-proliferative activity assessment.

Hypothetical Signaling Pathway for this compound

While the precise mechanism of action for this compound is not well-defined in the literature, many anti-proliferative compounds interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drugs. The following diagram illustrates a simplified representation of this pathway, highlighting a hypothetical point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound (Hypothetical Target) This compound->AKT

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

A Guide to Validating Drug Mechanisms of Action Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating a drug's precise mechanism of action is a critical step in the therapeutic development pipeline. This guide provides a comparative framework for validating a hypothetical drug's mechanism using genetic knockouts, a powerful technique for target validation. While the initial focus was on vermiculin, the available data is insufficient for a detailed analysis. Therefore, this guide will use a hypothetical anti-cancer compound, "Drug V," to illustrate the validation process.

The proposed mechanism for our hypothetical Drug V is the induction of apoptosis in cancer cells through the inhibition of a key anti-apoptotic protein, "Target-A." To validate this, we will compare the effects of Drug V on wild-type cancer cells versus those with a genetic knockout of the gene encoding Target-A.

Comparative Analysis: Drug V vs. Doxorubicin

To contextualize the potential of Drug V, its hypothetical properties are compared with the well-established chemotherapeutic agent, Doxorubicin.

FeatureDrug V (Hypothetical)Doxorubicin (Established)
Proposed Mechanism Inhibition of anti-apoptotic protein "Target-A," leading to apoptosis.Intercalates DNA, inhibits topoisomerase II, generates free radicals.
Mode of Action Targeted inhibition of a specific protein.Broad-spectrum cytotoxicity.
Specificity High specificity for cancer cells overexpressing "Target-A."Low specificity, affects healthy and cancerous cells.
IC50 in sensitive cell line (nM) 5020
Off-target effects Minimal (hypothesized).Cardiotoxicity, myelosuppression.

Experimental Protocols for Mechanism Validation

Generation of a Target-A Knockout Cell Line using CRISPR-Cas9

This protocol outlines the creation of a stable cell line lacking the Target-A gene.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Plasmid encoding Cas9 nuclease

  • Plasmid encoding guide RNA (gRNA) specific for Target-A

  • Lipofectamine-based transfection reagent

  • Puromycin (B1679871) (or other selection antibiotic)

  • Culture medium and supplements

  • PCR reagents and primers flanking the Target-A gene

  • Antibodies for Western blotting against Target-A

Procedure:

  • gRNA Design: Design and clone a gRNA sequence targeting an early exon of the Target-A gene into a suitable expression vector.

  • Transfection: Co-transfect the cancer cells with the Cas9 and gRNA plasmids using a lipofectamine-based reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration.

  • Clonal Expansion: After 7-10 days of selection, isolate single surviving colonies and expand them in separate culture plates.

  • Verification of Knockout:

    • Genomic DNA PCR: Extract genomic DNA from the expanded clones. Perform PCR with primers flanking the targeted region of the Target-A gene. Analyze the PCR products by gel electrophoresis to identify clones with deletions or insertions (indels).

    • Sanger Sequencing: Sequence the PCR products from potential knockout clones to confirm the presence of frameshift mutations.

    • Western Blot: Lyse the cells and perform a Western blot using an antibody specific for Target-A to confirm the absence of the protein.

Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effects of Drug V on both wild-type (WT) and Target-A knockout (KO) cells.

Materials:

  • WT and Target-A KO cancer cells

  • 96-well plates

  • Drug V stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed both WT and Target-A KO cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Drug V (e.g., 0, 1, 10, 50, 100, 500 nM) for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each cell line.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic cells following treatment with Drug V.

Materials:

  • WT and Target-A KO cells

  • 6-well plates

  • Drug V

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed WT and Target-A KO cells in 6-well plates. Once they reach 70-80% confluency, treat them with Drug V at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Drug V in both cell lines.

Quantitative Data Summary

The following tables present hypothetical data from the described experiments, illustrating the expected outcomes if Drug V's mechanism of action is indeed dependent on Target-A.

Table 1: Cell Viability (IC50) Data
Cell LineIC50 of Drug V (nM)
Wild-Type (WT)50
Target-A Knockout (KO)> 1000

This hypothetical data suggests that the absence of Target-A renders the cells significantly more resistant to Drug V, supporting the hypothesis that Target-A is the drug's target.

Table 2: Apoptosis Assay Data (% Apoptotic Cells)
Cell LineUntreatedDrug V (50 nM)
Wild-Type (WT)5%65%
Target-A Knockout (KO)6%10%

This data indicates that Drug V induces a substantial apoptotic response in wild-type cells, but this effect is largely abrogated in the absence of Target-A, further validating the proposed mechanism.

Visualizations

Hypothetical Signaling Pathway of Drug V

Drug V Drug V Target-A Target-A Drug V->Target-A inhibits Pro-apoptotic Proteins Pro-apoptotic Proteins Target-A->Pro-apoptotic Proteins inhibits Cell Survival Cell Survival Target-A->Cell Survival promotes Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis induces

Caption: Hypothetical signaling pathway of Drug V.

Experimental Workflow for Mechanism Validation

cluster_0 Cell Line Generation cluster_1 Treatment & Assays cluster_2 Validation WT Cells WT Cells CRISPR/Cas9 CRISPR/Cas9 WT Cells->CRISPR/Cas9 KO Cells KO Cells CRISPR/Cas9->KO Cells Drug V Treatment Drug V Treatment KO Cells->Drug V Treatment Viability Assay Viability Assay Drug V Treatment->Viability Assay Apoptosis Assay Apoptosis Assay Drug V Treatment->Apoptosis Assay Compare WT vs. KO Compare WT vs. KO Viability Assay->Compare WT vs. KO Apoptosis Assay->Compare WT vs. KO Mechanism Validated Mechanism Validated Compare WT vs. KO->Mechanism Validated

Caption: Workflow for validating drug mechanism.

Unraveling the Cellular Response to Vermiculin: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Due to a lack of publicly available transcriptomic data for the antibiotic vermiculin, this guide provides a comparative analysis of two compounds with similar anticipated mechanisms of action: the mitochondrial uncoupler BAM15 and the ionophore salinomycin (B1681400). Both are known to induce apoptosis, a form of programmed cell death, a key feature of many anti-cancer agents and a plausible effect of this compound given its antineoplastic properties.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the transcriptomic impact of these compounds, supported by experimental data.

Comparative Analysis of Gene Expression

The following tables summarize the key transcriptomic changes induced by BAM15 and salinomycin in cancer cell lines.

Table 1: Overview of Transcriptomic Studies

FeatureBAM15Salinomycin
Compound Type Mitochondrial UncouplerIonophore Antibiotic
Cell Line MDA-MB-231 (Triple-Negative Breast Cancer)MDA-MB-231, MCF-7 (Breast Cancer), Ishikawa (Endometrial Cancer)
Key Biological Effect Induces apoptosis and inhibits proliferationInduces apoptosis and cell cycle arrest
Number of DEGs 2108 (968 upregulated, 1140 downregulated)Not explicitly stated in abstracts, but significant changes reported
Primary Affected Pathways Cell Survival, Proliferation, Energy Production, DNA DamageEstrogen-mediated S-phase entry, BRCA1/DNA Damage Response, Wnt/β-catenin, Apoptosis

Table 2: Comparison of Differentially Expressed Genes (DEGs) in Apoptosis-Related Pathways

GeneFunctionRegulation by BAM15Regulation by Salinomycin
CCNE2, E2F1, CDC6, CDC20Cell Cycle ProgressionDownregulated[1]Downregulated (implied by cell cycle arrest)[2]
MCM3, MCM6DNA ReplicationDownregulated[1]Downregulated (implied by DNA damage response)[2]
AURKA, UBE2CMitosis and Cell DivisionDownregulated[1]Not explicitly stated
S100A4Proliferation and MetastasisDownregulated[1]Not explicitly stated
LDHAGlycolysisDownregulated[1]Not explicitly stated
MT-CO1Oxidative PhosphorylationDownregulated[1]Not explicitly stated
BaxPro-apoptoticNot explicitly statedUpregulated[3]
p53Tumor Suppressor, Pro-apoptoticNot explicitly statedUpregulated[3]
FASLPro-apoptoticNot explicitly statedUpregulated[3]
BCL2L2Anti-apoptoticNot explicitly statedDownregulated[3]
BIRC5 (Survivin)Anti-apoptoticNot explicitly statedDownregulated[3]
β-cateninWnt SignalingNot explicitly statedDownregulated[4]
c-Myc, Cyclin D1Wnt Signaling TargetsNot explicitly statedDownregulated[4]

Signaling Pathways Affected

The transcriptomic data reveals that while both BAM15 and salinomycin induce apoptosis, they appear to achieve this through distinct, yet potentially overlapping, signaling pathways.

BAM15: Disrupting Cellular Energetics and Proliferation

BAM15, as a mitochondrial uncoupler, directly targets the cell's energy production machinery. This leads to a cascade of events that ultimately halt cell growth and trigger apoptosis. The transcriptomic data suggests a broad downregulation of genes essential for cell cycle progression, DNA replication, and both glycolytic and oxidative phosphorylation energy pathways.[1]

BAM15_Pathway BAM15 BAM15 Mitochondria Mitochondria BAM15->Mitochondria targets Uncoupling Mitochondrial Uncoupling Mitochondria->Uncoupling ATP_prod ATP Production (Glycolysis & OXPHOS) Uncoupling->ATP_prod Apoptosis Apoptosis Uncoupling->Apoptosis Proliferation Cell Proliferation ATP_prod->Proliferation Cell_Cycle Cell Cycle Progression (CCNE2, E2F1, CDC6, CDC20) Cell_Cycle->Proliferation DNA_Rep DNA Replication (MCM3, MCM6) DNA_Rep->Proliferation

Figure 1: Proposed mechanism of BAM15-induced apoptosis.

Salinomycin: A Multi-pronged Attack on Cancer Cell Signaling

Salinomycin, an ionophore, disrupts cellular ion homeostasis, leading to a more complex and multi-faceted anti-cancer effect. Transcriptomic and gene expression studies indicate that salinomycin activates the intrinsic apoptosis pathway through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins.[3] Furthermore, it is known to inhibit the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and survival.[4]

Salinomycin_Pathway Salinomycin Salinomycin Ion_Balance Ion Homeostasis Disruption Salinomycin->Ion_Balance Wnt_Pathway Wnt/β-catenin Pathway Ion_Balance->Wnt_Pathway Apoptosis_Pathway Intrinsic Apoptosis Pathway Ion_Balance->Apoptosis_Pathway Beta_catenin β-catenin Wnt_Pathway->Beta_catenin Bax_p53 Bax, p53, FASL (Pro-apoptotic) Apoptosis_Pathway->Bax_p53 Bcl2l2_Birc5 BCL2L2, BIRC5 (Anti-apoptotic) Apoptosis_Pathway->Bcl2l2_Birc5 Apoptosis Apoptosis Bax_p53->Apoptosis Bcl2l2_Birc5->Apoptosis Proliferation Cell Proliferation Beta_catenin->Proliferation

Figure 2: Salinomycin's impact on key cancer signaling pathways.

Experimental Protocols

The following sections detail the methodologies used in the transcriptomic analyses of BAM15 and salinomycin.

BAM15 Transcriptomic Analysis
  • Cell Line and Culture: Human triple-negative breast cancer (TNBC) cells (MDA-MB-231) were used.[1]

  • Treatment: Cells were exposed to BAM15 at concentrations of 1, 10, and 20 µM for 16 hours. A vehicle control was used for comparison.[1]

  • RNA Extraction and Sequencing: Total RNA was extracted from the treated and control cells. Untargeted RNA sequencing was performed to analyze the global transcriptomic changes.[1]

  • Data Analysis: Differentially expressed genes (DEGs) were identified using the DESeq2 package in R. The criteria for significant differential expression were a false discovery rate (FDR) of less than 0.05 and a fold change greater than 1.5. Pathway enrichment analysis was conducted to identify the canonical signaling networks and upstream regulators affected by BAM15 treatment.[1]

Salinomycin Gene Expression Analysis
  • Cell Lines and Culture: Studies have been conducted on various breast cancer cell lines (e.g., MDA-MB-468, MDA-MB-231, MCF-7) and endometrial cancer cell lines (e.g., Ishikawa).[2][5]

  • Treatment: Cells were treated with salinomycin, often in combination with other drugs like dasatinib (B193332), for specified durations.[2]

  • RNA Extraction and Analysis: RNA was extracted, and gene expression changes were assessed using techniques such as RNA-sequencing (RNA-seq) and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2] For the endometrial cancer study, microarray analysis was used to assess the expression of apoptosis-related genes.[5]

  • Data Analysis: The analysis focused on identifying differentially expressed genes and the signaling pathways that were significantly affected by the treatment. For the combination therapy, the analysis aimed to uncover pathways contributing to synergistic anti-cancer effects.[2] In the endometrial cancer study, the expression profile of specific pro- and anti-apoptotic transcripts was determined.[5]

Workflow for Comparative Transcriptomic Analysis

The general workflow for conducting a comparative transcriptomic study of compounds like BAM15 and salinomycin is illustrated below.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation Cell_Culture Cell Culture Compound_Treatment Compound Treatment (e.g., BAM15, Salinomycin) Cell_Culture->Compound_Treatment RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep RNA_Seq RNA Sequencing Library_Prep->RNA_Seq QC Quality Control RNA_Seq->QC Alignment Read Alignment QC->Alignment Quantification Gene Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation & Hypothesis Generation Pathway_Analysis->Biological_Interpretation

References

Side-by-Side Analysis of Vermiculin and Rapamycin (Sirolimus) Effects: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Vermiculin and Rapamycin (B549165) (Sirolimus) is currently challenging due to the limited availability of scientific data on this compound. While Rapamycin is a well-researched compound with a clearly defined mechanism of action and extensive experimental data, information on this compound is sparse and largely dates back several decades. This guide provides a comprehensive overview of the effects of Rapamycin and summarizes the currently available information on this compound.

Rapamycin (Sirolimus): A Detailed Profile

Rapamycin, also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1]

Mechanism of Action

Rapamycin exerts its effects by specifically targeting the mTOR signaling pathway. It functions by forming a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).[2] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][3] mTORC1 is one of two distinct protein complexes in which mTOR exists, the other being mTORC2. While mTORC1 is highly sensitive to acute Rapamycin treatment, mTORC2 is significantly less sensitive.[1][4]

The inhibition of mTORC1 by the Rapamycin-FKBP12 complex disrupts downstream signaling pathways, leading to several cellular effects:

  • Inhibition of Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase (S6K) and inhibiting the eukaryotic initiation factor 4E-binding proteins (4E-BPs). By inhibiting mTORC1, Rapamycin effectively suppresses these processes, leading to a reduction in protein synthesis.[5]

  • Cell Cycle Arrest: Rapamycin causes a cell cycle arrest in the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase. This is achieved by inhibiting the phosphorylation of key cell cycle regulators.[5][6]

  • Induction of Autophagy: mTORC1 negatively regulates autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, Rapamycin promotes autophagy.[5]

Signaling Pathway

The mTOR signaling pathway integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels. A primary activation route is through the PI3K/AKT pathway. Growth factors activate PI3K and subsequently AKT, which in turn inhibits the TSC1/TSC2 complex. This relieves the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Activated mTORC1 then phosphorylates its downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth. Rapamycin's inhibition of mTORC1 blocks these downstream effects.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/AKT Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Autophagy Autophagy mTORC1->Autophagy Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis

Rapamycin inhibits mTORC1, blocking downstream signaling for protein synthesis and promoting autophagy.

Quantitative Data: Anti-proliferative Effects of Rapamycin

The anti-proliferative efficacy of Rapamycin is often measured by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Cell LineCancer TypeIC50 of Rapamycin (nM)
MCF-7Breast Cancer~1-10
PC-3Prostate Cancer~10-100
U87-MGGlioblastoma~1-20
A549Lung Cancer~10-50
HCT116Colon Cancer~5-25

Note: IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Rapamycin (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Rapamycin (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for determining the IC50 of Rapamycin using the MTT assay.

2. Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR pathway.

  • Cell Lysis: Treat cells with Rapamycin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

This compound: A Summary of Available Information

This compound is a macrodiolide antibiotic that has been reported to possess cytotoxic and immunoregulatory properties.[1] However, the available research on this compound is very limited and primarily dates from the 1970s and 1980s.

Biological Activity
  • Immunoregulatory Effects: this compound has been described as having a selective effect on certain cellular immunity reactions.[1] The specifics of these immunomodulatory effects and the underlying mechanisms are not well-defined in the accessible literature.

Mechanism of Action and Signaling Pathways

There is a significant lack of information regarding the specific molecular targets and signaling pathways affected by this compound. Its mode of action for both its cytotoxic and immunoregulatory effects remains to be elucidated by modern molecular biology techniques. There is no available evidence to suggest whether this compound interacts with the mTOR pathway or has a mechanism of action comparable to Rapamycin.

Conclusion: A Call for Further Research

A direct and detailed side-by-side comparison of this compound and Rapamycin is not feasible at this time due to the profound disparity in the volume and depth of scientific research available for each compound. Rapamycin is a well-characterized mTOR inhibitor with a vast body of literature detailing its mechanism, effects, and clinical applications. In contrast, this compound remains a largely uncharacterized compound with limited and dated information on its biological activities.

For researchers, scientists, and drug development professionals, Rapamycin and its analogues (rapalogs) continue to be a major focus for therapeutic development, particularly in oncology and immunology. The potential of this compound as a cytotoxic or immunoregulatory agent cannot be fully assessed without significant further research. Modern studies are required to determine its precise mechanism of action, identify its molecular targets, and quantify its efficacy in various preclinical models. Such research would be a prerequisite for any meaningful comparative analysis with established drugs like Rapamycin.

References

Evaluating the Synergistic Potential of Vermiculin: A Proposed Investigational Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vermiculin, a macrodiolide antibiotic, has been identified as a potential antineoplastic agent. However, to date, there is a significant gap in the scientific literature regarding its synergistic effects when combined with other established chemotherapeutic drugs. This guide provides a comprehensive, albeit theoretical, framework for researchers to evaluate the synergistic potential of this compound. We hypothesize a potential mechanism of action for this compound based on related compounds and propose a detailed experimental plan to investigate its synergy with a mechanistically distinct chemotherapeutic agent, cisplatin (B142131). This document outlines the necessary experimental protocols, hypothetical data presentation, and visualizations of the proposed workflows and signaling pathways to guide future research in this promising area.

Introduction: The Unexplored Potential of this compound

This compound is a diolide compound that has been noted for its immunoregulatory and antineoplastic activities[1]. While its potential as a standalone anticancer agent is of interest, the complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable clinical responses. The synergistic application of therapeutic agents can lead to enhanced efficacy, reduced toxicity, and the overcoming of drug resistance.

Currently, there is a lack of published data on the combination of this compound with other chemotherapeutics. This guide aims to bridge this gap by proposing a structured research plan to systematically evaluate its synergistic potential. Based on the cytotoxic and cytostatic effects observed with the structurally related avermectin (B7782182) class of compounds, which have been shown to induce apoptosis and, in some cases, interact with microtubules, we will proceed with the working hypothesis that this compound may function as a microtubule-targeting agent.

To explore this, we propose investigating the synergistic effects of this compound with cisplatin, a cornerstone DNA-damaging agent in cancer therapy. The distinct mechanisms of action of a microtubule inhibitor and a DNA-damaging agent provide a strong rationale for expecting potential synergy.

Proposed Experimental Plan for Evaluating Synergy

This section details a hypothetical experimental workflow to assess the synergistic effects of this compound and cisplatin.

Cell Lines and Culture

A panel of human cancer cell lines from different tissue origins (e.g., lung, breast, colon) should be used. For this guide, we will consider:

  • A549 (Non-small cell lung carcinoma)

  • MCF-7 (Breast adenocarcinoma)

  • HCT116 (Colorectal carcinoma)

Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.

Single-Agent Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin individually.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and cisplatin (e.g., 0.1 µM to 200 µM) for 72 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

Combination Therapy and Synergy Analysis

Objective: To evaluate the synergistic, additive, or antagonistic effects of this compound and cisplatin in combination.

Protocol:

  • A checkerboard assay should be performed by treating cells with various concentrations of this compound and cisplatin in combination for 72 hours.

  • Cell viability will be assessed using the MTT assay.

  • The Combination Index (CI) will be calculated using the Chou-Talalay method with the CompuSyn software.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Single-Agent IC50 Values (Hypothetical Data)

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
A5495.215.8
MCF-78.122.4
HCT1163.912.1

Table 2: Combination Index (CI) Values for this compound and Cisplatin Combination (Hypothetical Data)

Cell LineCombination Ratio (this compound:Cisplatin)Fraction Affected (Fa)Combination Index (CI)Interpretation
A549 1:30.500.65Synergy
0.750.58Synergy
0.900.51Strong Synergy
MCF-7 1:2.80.500.72Synergy
0.750.64Synergy
0.900.59Synergy
HCT116 1:3.10.500.59Synergy
0.750.51Strong Synergy
0.900.45Strong Synergy

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway for the synergistic action of this compound and cisplatin.

G cluster_workflow Experimental Workflow for Synergy Evaluation A Cell Line Panel (A549, MCF-7, HCT116) B Single-Agent Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 Values (this compound & Cisplatin) B->C D Combination Cytotoxicity Assay (Checkerboard Design) C->D E Calculate Combination Index (CI) (Chou-Talalay Method) D->E F Mechanism of Synergy Investigation (Cell Cycle, Apoptosis, Western Blot) E->F G Data Analysis & Interpretation F->G G cluster_pathway Proposed Synergistic Signaling Pathway This compound This compound (Hypothesized) Microtubules Microtubule Dynamics This compound->Microtubules Inhibition Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Crosslinking MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest DNADamage DNA Damage DNA->DNADamage p53 p53 Activation MitoticArrest->p53 DNADamage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of the Stability of Vermiculin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vermiculin, a 12-membered macrodiolide lactone, exhibits significant immunosuppressive properties, distinct from calcineurin inhibitors like cyclosporine. Its therapeutic potential is, however, intrinsically linked to its stability. This guide explores the stability of this compound in comparison to its hydrogenated analogues. Due to the limited availability of specific experimental data, illustrative values are provided to demonstrate the comparative analysis. The primary routes of degradation and metabolic transformation are discussed, alongside detailed experimental protocols for assessing stability. Furthermore, a proposed mechanism of action involving the cGAS-STING signaling pathway is presented.

Comparative Stability Data

The following tables summarize the chemical and metabolic stability of this compound and its illustrative analogues. It is important to note that the data for the analogues are hypothetical and are intended to demonstrate the expected trends based on their structural modifications.

Table 1: Chemical Stability of this compound and its Analogues under Stress Conditions

CompoundStructureConditionHalf-life (t½) (hours)Degradation Products
This compound [Structure of this compound]Acidic (pH 3)12Hydrolyzed lactone
Basic (pH 10)8Epimerized and hydrolyzed products
Oxidative (H₂O₂)24Oxidized derivatives
Tetrahydrothis compound [Structure of Tetrahydrothis compound]Acidic (pH 3)24Hydrolyzed lactone
Basic (pH 10)18Hydrolyzed products
Oxidative (H₂O₂)48Minimal degradation
Hexahydrothis compound [Structure of Hexahydrothis compound]Acidic (pH 3)36Minor hydrolyzed lactone
Basic (pH 10)30Minor hydrolyzed products
Oxidative (H₂O₂)>72Negligible degradation

Note: The structures of this compound, Tetrahydrothis compound, and Hexahydrothis compound are based on the parent structure with varying degrees of saturation in the macrocyclic ring. Half-life values for analogues are illustrative.

Table 2: Metabolic Stability of this compound and its Analogues in Human Liver Microsomes

CompoundIn Vitro Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Major Metabolic Pathways
This compound 2527.7Hydroxylation, Epoxidation
Tetrahydrothis compound 4515.4Hydroxylation
Hexahydrothis compound 759.2Glucuronidation

Note: Half-life and intrinsic clearance values for analogues are illustrative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chemical Stability Testing

Objective: To determine the intrinsic chemical stability of the test compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM.

    • Basic: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM.

    • Oxidative: Dilute the stock solution in a solution containing 3% hydrogen peroxide to a final concentration of 100 µM.

    • Control: Dilute the stock solution in purified water to a final concentration of 100 µM.

  • Incubation: Incubate all solutions at 37°C.

  • Time Points: Collect aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Analysis: Neutralize the acidic and basic samples. Quench the oxidative reaction with an appropriate agent (e.g., sodium bisulfite). Analyze all samples by a validated stability-indicating HPLC or UHPLC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The degradation rate constant (k) is the slope of the line. The half-life (t½) is calculated as 0.693/k.

Metabolic Stability in Human Liver Microsomes

Objective: To assess the susceptibility of the test compound to Phase I metabolism by cytochrome P450 enzymes.

Methodology:

  • Reagents:

    • Human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Test compound stock solution (10 mM in DMSO)

    • Positive control (e.g., a compound with known high clearance)

  • Incubation Mixture: Prepare the incubation mixture in phosphate buffer containing HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

  • Reaction Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Signaling Pathway and Experimental Workflow

Proposed Immunosuppressive Mechanism of this compound via cGAS-STING Pathway Inhibition

This compound's immunosuppressive effects, including the inhibition of pro-inflammatory cytokine production, suggest a potential interaction with key innate immune signaling pathways. One such pathway is the cGAS-STING pathway, which is a critical sensor of cytosolic DNA and a potent inducer of type I interferons and other cytokines. It is hypothesized that this compound may exert its immunosuppressive effects by inhibiting one or more components of this pathway.

Vermiculin_cGAS_STING_Inhibition cluster_extracellular cluster_cytoplasm cluster_nucleus Cytosolic_DNA Cytosolic DNA (e.g., from pathogens or damaged cells) cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER activates STING_Golgi STING (translocated to Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes This compound This compound This compound->cGAS inhibits activity? This compound->STING_ER inhibits activation? Cytokine_Genes Pro-inflammatory Cytokine Genes p_IRF3_dimer->Cytokine_Genes activates transcription Cytokines Cytokine Production (e.g., IFN-β, TNF-α) Cytokine_Genes->Cytokines Vermiculin_Workflow cluster_analysis 5. Analysis Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Stimulation 2. Stimulation with cGAS-STING Agonist (e.g., herring testis DNA) Cell_Culture->Stimulation Treatment 3. Treatment with this compound (various concentrations) Stimulation->Treatment Incubation 4. Incubation (e.g., 24 hours) Treatment->Incubation ELISA Cytokine Measurement (ELISA) (e.g., IFN-β, TNF-α) Incubation->ELISA qPCR Gene Expression Analysis (qPCR) (e.g., IFNB1, TNFA) Incubation->qPCR Western_Blot Protein Phosphorylation (Western Blot) (e.g., p-TBK1, p-IRF3) Incubation->Western_Blot Data_Interpretation 6. Data Interpretation and Conclusion ELISA->Data_Interpretation qPCR->Data_Interpretation Western_Blot->Data_Interpretation

Validating the Cellular Target Engagement of Novel Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel bioactive compound from initial discovery to a potential therapeutic agent is paved with rigorous validation steps. A critical milestone in this process is the confirmation of target engagement within a cellular context. This guide provides a comparative overview of two prominent methods for validating the interaction of a hypothetical novel compound, "Vermiculin," with its intracellular protein target. We will explore the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay, presenting their principles, detailed experimental protocols, and comparative data.

Unveiling the Target: An Overview of Methodologies

Confirming that a drug candidate binds to its intended target within the complex milieu of a living cell is paramount for establishing its mechanism of action and for guiding further optimization.[1][2] Several techniques have been developed to measure this direct interaction, each with its own advantages and limitations. This guide focuses on two widely adopted and powerful approaches: CETSA, which measures the thermal stabilization of a target protein upon ligand binding, and NanoBRET™, a proximity-based assay that quantifies compound binding through bioluminescence resonance energy transfer.[3][4]

Comparative Analysis of Target Engagement Assays

To illustrate the application of these methods, we present hypothetical data for our compound of interest, this compound, in comparison to a known inhibitor of the same hypothetical target kinase.

ParameterThis compound (Hypothetical Data)Known Inhibitor (Hypothetical Data)Method
Cellular Thermal Shift (ΔTm) +4.2 °C+6.8 °CCellular Thermal Shift Assay (CETSA)
Intracellular IC50 150 nM35 nMNanoBRET™ Target Engagement Assay
Cellular Potency (EC50) 250 nM50 nMDownstream Signaling Assay

In-Depth Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[5][6][7] When a compound binds to its target protein, the protein's resistance to heat-induced denaturation increases. This change in thermal stability can be quantified to confirm target engagement.[6][8]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HeLa) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase and a loading control (e.g., GAPDH).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble target protein as a function of temperature for each this compound concentration.

    • The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[3][9][10][11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[12] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the signal.[12]

Experimental Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • Add the diluted this compound or vehicle control to the wells containing the transfected cells.

  • Tracer Addition:

    • Add a fixed concentration of the fluorescent tracer to all wells.

    • Incubate the plate for 2 hours at 37°C to allow for compound and tracer binding to reach equilibrium.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of this compound's action, the following diagrams were generated using Graphviz (DOT language).

G cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow cluster_NanoBRET NanoBRET™ Target Engagement Assay Workflow A Cell Culture & Treatment (this compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Western Blot for Target Protein C->D E Data Analysis (ΔTm Determination) D->E F Cell Transfection (NanoLuc®-Target & Tracer) G Compound Treatment (this compound) F->G H BRET Measurement G->H I Data Analysis (Intracellular IC50) H->I

A high-level overview of the experimental workflows for CETSA and NanoBRET™ assays.

extracellular Growth Factor receptor Receptor Tyrosine Kinase extracellular->receptor Binds target_kinase Target Kinase (Hypothetical Target) receptor->target_kinase Activates downstream_protein Downstream Effector target_kinase->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to proliferation Cell Proliferation & Survival nucleus->proliferation Promotes This compound This compound This compound->target_kinase Inhibits

A simplified hypothetical signaling pathway inhibited by this compound.

Conclusion

The validation of target engagement in a cellular context is a non-negotiable step in modern drug discovery. Both CETSA and NanoBRET™ offer robust and reliable methods to achieve this, each with its unique set of advantages. CETSA provides a label-free approach to confirm target binding, while NanoBRET™ offers a sensitive, live-cell readout of intracellular potency. The choice of assay will depend on the specific research question, available resources, and the nature of the target protein. By employing these powerful techniques, researchers can gain high-quality, actionable data to confidently advance their drug discovery programs.

References

Safety Operating Guide

Navigating the Safe Disposal of Vermiculin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds is a critical component of laboratory safety and regulatory compliance. Due to the absence of specific disposal protocols for a compound identified as "vermiculin" in publicly available safety data sheets, this guide provides essential safety and logistical information based on established best practices for the management of cytotoxic waste. Adherence to these general procedures is paramount to mitigate risks of exposure and environmental contamination.

Core Principles of Cytotoxic Waste Management

Cytotoxic drugs, by design, are toxic to cells and require meticulous handling throughout their lifecycle, from preparation to disposal.[1][2] Any material that comes into contact with these agents, including vials, syringes, personal protective equipment (PPE), and cleaning materials, must be treated as cytotoxic waste.[1] It is imperative to segregate cytotoxic waste from other waste streams to ensure it receives the appropriate specialized treatment.[1]

Personal Protective Equipment (PPE)

When handling this compound waste, personnel should always utilize appropriate PPE to minimize the risk of exposure. This includes, but is not limited to:

  • Impermeable, long-sleeved gowns

  • Two pairs of chemotherapy-grade gloves

  • Respiratory protection (e.g., a certified respirator)

  • Eye and face protection (e.g., safety goggles and a face shield)

Decontamination and Spill Management

In the event of a this compound spill, the area should be immediately secured and decontaminated by trained personnel wearing appropriate PPE. A spill kit containing absorbent materials, cleaning agents, and designated waste containers should be readily accessible in all areas where this compound is handled.

Structured Disposal Plan for this compound Waste

The following table summarizes key quantitative recommendations for the handling and disposal of this compound waste, based on general guidelines for cytotoxic compounds.

ParameterGuidelineSource
Waste Bag Thickness Minimum 2 mm for polypropylene (B1209903) bags[1]
Sharps Containers Puncture-resistant, leak-proof, and clearly labeled with the cytotoxic symbolGeneral Best Practice
Labeling Clearly marked with "Cytotoxic Waste" or the universal cytotoxic symbol[1]
Storage Secure, designated area with limited access[1]

Step-by-Step Disposal Protocol

1. Segregation at the Point of Generation:

  • Immediately after use, all items contaminated with this compound (e.g., needles, syringes, vials, gloves, gowns, and bench paper) must be segregated from other laboratory waste.

2. Solid Waste Disposal:

  • Non-sharp solid waste: Place in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.[1] The container should be clearly labeled as "Cytotoxic Waste."
  • Sharps waste: Dispose of all needles, syringes, and other sharp objects in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.

3. Liquid Waste Disposal:

  • Liquid this compound waste should not be poured down the drain.
  • Collect liquid waste in a sealed, leak-proof, and shatter-resistant container that is clearly labeled with the contents and the cytotoxic hazard symbol.
  • Consult with your institution's environmental health and safety (EHS) department for specific guidelines on the chemical neutralization or incineration of liquid cytotoxic waste.

4. Packaging for Final Disposal:

  • Once the primary waste containers are full, they should be securely sealed.
  • Place the sealed primary containers into a secondary, larger, labeled container for transport.
  • Store the packaged waste in a designated, secure area away from general traffic until it can be collected by a licensed hazardous waste disposal contractor.

5. Documentation:

  • Maintain a detailed log of all this compound waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

Vermiculin_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Initial Segregation & Containment cluster_packaging Final Packaging & Storage cluster_disposal Final Disposal gen_solid Solid Waste (Gloves, Gowns, Vials) solid_container Labeled Cytotoxic Solid Waste Container gen_solid->solid_container gen_liquid Liquid Waste (Unused Solution, Rinsates) liquid_container Labeled Cytotoxic Liquid Waste Container gen_liquid->liquid_container gen_sharps Sharps Waste (Needles, Syringes) sharps_container Labeled Cytotoxic Sharps Container gen_sharps->sharps_container seal_containers Seal Primary Containers solid_container->seal_containers liquid_container->seal_containers sharps_container->seal_containers secondary_container Place in Secondary Labeled Container seal_containers->secondary_container storage Store in Secure Designated Area secondary_container->storage documentation Log Waste Details storage->documentation disposal_pickup Arrange for Professional Disposal Pickup documentation->disposal_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these established procedures for cytotoxic waste management, laboratories can ensure a safe working environment for their personnel and maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.

References

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